(S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide
Description
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Properties
IUPAC Name |
2-hydrazinyl-2-oxo-N-[(1S)-1-phenylethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c1-7(8-5-3-2-4-6-8)12-9(14)10(15)13-11/h2-7H,11H2,1H3,(H,12,14)(H,13,15)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQXPGBTUPFWHEF-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NC(=O)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6152-25-6 | |
| Record name | 5-(alpha-Phenylethyl)semioxamazide, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006152256 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(.ALPHA.-PHENYLETHYL)SEMIOXAMAZIDE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MWY18IKQ2J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide chemical properties
An In-depth Technical Guide to (S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide
Introduction
(S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide, identified by CAS number 6152-25-6, is a chiral organic compound of significant interest to the fields of medicinal chemistry and asymmetric synthesis.[1][2] Its molecular architecture is distinguished by three key features: a stereochemically defined center derived from (S)-(-)-α-phenylethylamine, an amide linkage, and a reactive hydrazide functional group. This unique combination renders the molecule a valuable chiral building block for the synthesis of more complex, enantiomerically pure target molecules. The hydrazide moiety, in particular, is a well-established pharmacophore, and its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties.[3]
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of (S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide, offering field-proven insights for researchers, scientists, and drug development professionals.
Physicochemical and Spectroscopic Properties
The physical and chemical characteristics of a compound are fundamental to its application in synthesis and research. The properties of (S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide are summarized below. The specific optical rotation is a critical parameter, confirming the compound's enantiomeric identity and purity.
| Property | Value | Source |
| CAS Number | 6152-25-6 | [1][2] |
| Molecular Formula | C₁₀H₁₃N₃O₂ | [2] |
| Molecular Weight | 207.23 g/mol | [2] |
| Melting Point | 168-169 °C | [1] |
| Optical Rotation | [α]D -103° (c=1.0, CHCl₃) | [1] |
| Appearance | White to off-white solid (inferred) | [4] |
| Solubility | Soluble in polar aprotic solvents; limited solubility in nonpolar solvents like hexane and toluene. | [1] |
| pKa (Predicted) | 10.74 ± 0.20 | [1] |
| Storage Temperature | 2-8°C | [1] |
Synthesis and Stereochemical Control
The synthesis of chiral molecules requires precise control to ensure the desired stereochemical outcome. The established method for preparing (S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide is a robust and sequential process that leverages commercially available starting materials.
Synthetic Strategy: Sequential Nucleophilic Acyl Substitution
The most common and efficient synthesis involves a two-step, one-pot reaction with diethyl oxalate as the starting electrophile.[1] This strategy is predicated on the differential reactivity of the two ester groups on diethyl oxalate and the controlled, sequential addition of nucleophiles.
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Step 1: Amide Formation. The first nucleophile, (S)-(-)-α-phenylethylamine, is introduced. Its primary amine selectively attacks one of the ester carbonyls to form a stable amide bond. This step locks in the desired stereocenter. The choice to perform this step first is causal; forming the amide bond is typically more facile and less reversible than the subsequent hydrazinolysis under controlled conditions.
-
Step 2: Hydrazide Formation. The second nucleophile, hydrazine, is added. It reacts with the remaining ester group to form the terminal hydrazide functionality. The sequential nature of this process is critical to prevent the formation of undesired byproducts, such as the bis-hydrazide or bis-amide of oxalic acid.
Detailed Experimental Protocol
This protocol is a self-validating system designed for reproducibility. Precise control over stoichiometry and reaction conditions is paramount.
-
Reaction Setup: To a solution of diethyl oxalate (1.0 equivalent) in a suitable solvent such as ethanol or xylene, add (S)-(-)-α-phenylethylamine (1.0 equivalent) dropwise at room temperature with stirring.[1][3]
-
Amidation: Stir the mixture for a designated period (e.g., 1-2 hours) to ensure complete formation of the intermediate amide-ester, ethyl (S)-2-oxo-2-((1-phenylethyl)amino)acetate. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Hydrazinolysis: Subsequently, add hydrazine hydrate (1.0-1.2 equivalents) to the reaction mixture.[3]
-
Reaction Completion: Heat the mixture to reflux and maintain for several hours (e.g., 3-4 hours) until the reaction is complete, as indicated by TLC analysis.[3]
-
Isolation: Cool the reaction mixture to room temperature, which should induce precipitation of the solid product.
-
Purification: Collect the precipitate by filtration. Wash the solid sequentially with a non-polar solvent like diethyl ether or hexane to remove any unreacted starting materials and soluble impurities.[3]
-
Drying: Dry the purified product under vacuum over a desiccant (e.g., anhydrous calcium chloride) to yield (S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide as a solid.[3]
Applications in Research and Drug Development
The utility of this compound stems from its dual identity as both a chiral synthon and a precursor to biologically active molecules.
Versatile Chiral Building Block
As a chiral amide, the title compound is a valuable intermediate in asymmetric synthesis.[5] The (S)-1-phenylethyl group can act as a chiral auxiliary, directing the stereochemical course of subsequent reactions before being potentially cleaved, or it can be integrated as a permanent stereogenic feature within a final drug candidate. The synthesis of enantiopure compounds is critical in drug development, as different enantiomers can have vastly different pharmacological and toxicological profiles.
Precursor to Bioactive N-Acylhydrazones
The terminal hydrazinyl group is a key reactive handle. It can readily undergo condensation reactions with a wide array of aldehydes and ketones to form chiral N-acylhydrazones.[6] These derivatives are not only stable compounds but are also recognized as important pharmacophores in their own right. The hydrazone linkage (-C=N-NH-C=O) is present in numerous compounds with demonstrated therapeutic potential.[3] This makes (S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide an excellent scaffold for generating chemical libraries for high-throughput screening in drug discovery programs targeting a range of diseases.
Handling, Storage, and Safety Considerations
Proper handling and storage are essential for maintaining the integrity of the compound and ensuring laboratory safety.
-
Storage: The compound should be stored in a tightly sealed container at 2-8°C to prevent degradation.[1]
-
Handling: Standard laboratory precautions should be employed. Handling should occur in a well-ventilated area or a fume hood to minimize inhalation of dust.[7] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[8] Avoid contact with skin and eyes.[7]
-
Safety Profile: While no specific toxicology data is available for this exact compound, related acetamide compounds are classified as suspected of causing cancer (H351).[9] Therefore, it is prudent to handle this chemical with appropriate caution and to treat it as potentially hazardous until proven otherwise. All handling should be performed by trained personnel who have read and understood the relevant safety precautions.
Conclusion
(S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide is a well-defined chiral molecule with significant potential as a synthetic intermediate. Its straightforward, stereocontrolled synthesis and the presence of a reactive hydrazide moiety make it an attractive and versatile tool for organic chemists and drug discovery scientists. Its application as a building block for generating libraries of chiral N-acylhydrazones provides a direct pathway to novel compounds with potential therapeutic value. Adherence to proper synthesis, handling, and storage protocols will ensure its effective and safe use in a research and development setting.
References
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El-Sawaf, A. K., et al. (2016). 2-(2-(2-Hydroxybenzyliden) Hydrazinyl)-2-Oxo-N-(Pyridine-2-Yl)Acetamide Complexes. International Journal of Chemical and Pharmaceutical Sciences. Retrieved from [Link]
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PubChem. (n.d.). 2-Hydrazinyl-2-oxo-N-phenylacetamide. National Center for Biotechnology Information. Retrieved from [Link]
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PENTA. (2023, March 30). Acetamide - SAFETY DATA SHEET. Retrieved from [Link]
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LookChem. (n.d.). Cas 6917-72-2, 2-[2-(1-methyl-3-phenylprop-2-en-1-ylidene)hydrazino]-2-oxo-N-[4-(trifluoromethyl)phenyl]acetamide. Retrieved from [Link]
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PubChem. (n.d.). Acetic acid, 2-oxo-2-(((1R)-1-phenylethyl)amino)-, hydrazide. National Center for Biotechnology Information. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]
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Sibi, M. P., & Asano, Y. (2000). Chiral N-Acylhydrazones: Versatile Imino Acceptors for Asymmetric Amine Synthesis. Synlett. Retrieved from [Link]
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Sharma, A., et al. (2021). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry. Retrieved from [Link]
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An In-depth Technical Guide to (S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide (CAS Number 6152-25-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide, a chiral molecule featuring a hydrazide-acetamide scaffold, represents a compelling starting point for drug discovery and development. While specific biological data for this compound is emerging, its structural motifs are prevalent in a wide array of biologically active agents. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and, by extension of its chemical class, its anticipated therapeutic potential. Drawing from extensive research on related hydrazide-hydrazone and acetamide derivatives, we will explore likely mechanisms of action, potential biological targets, and robust methodologies for its synthesis, characterization, and evaluation. This document serves as a technical resource to empower researchers to unlock the full potential of this promising chemical entity.
Physicochemical Properties and Synthesis
Chemical Identity and Properties
(S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide is a white to off-white solid organic compound.[1] Its chirality, conferred by the (S)-1-phenylethylamine moiety, is a critical feature for stereospecific interactions with biological targets. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Source |
| CAS Number | 6152-25-6 | [2] |
| Molecular Formula | C₁₀H₁₃N₃O₂ | [3] |
| Molecular Weight | 207.23 g/mol | [3] |
| Melting Point | 168-169 °C | [2] |
| Density (Predicted) | 1.207 g/cm³ | [2] |
| Solubility | Soluble in polar aprotic solvents; limited solubility in hexane and toluene. | [2] |
| Storage Temperature | 2-8°C | [2] |
Synthesis Pathway
The synthesis of (S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide is a straightforward two-step process, commencing with commercially available reagents.[2] The general approach involves the sequential reaction of diethyl oxalate with (S)-(-)-α-phenylethylamine followed by treatment with hydrazine hydrate.[2][4]
DOT Diagram: Synthesis of (S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide
Caption: Synthetic route to the target compound.
Anticipated Biological Activity and Therapeutic Potential
While direct biological studies on (S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide are not extensively published, the hydrazide and acetamide moieties are well-established pharmacophores. The broader class of hydrazide-hydrazone derivatives has demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties.[5][6]
Anticancer Potential
Numerous studies have highlighted the potent anti-proliferative effects of hydrazone and acetamide derivatives against various cancer cell lines.[4][6] A notable study on oxamide-hydrazone hybrids revealed significant in vitro activity against triple-negative breast cancer cell lines (MDA-MB-231 and 4T1).[4] The mechanism of action for some of these derivatives involves the induction of cell cycle arrest, a critical pathway in cancer therapy.[4]
The structural similarity of (S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide to these active compounds suggests it may also exhibit cytotoxic effects against cancer cells. The presence of the N-(1-phenylethyl)acetamide group could play a crucial role in its interaction with biological targets.[1]
Enzyme Inhibition
Derivatives containing the acetamide and hydrazone framework have been investigated as inhibitors of various enzymes. For instance, some acetamide derivatives have shown inhibitory activity against butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease.[7] The design of such inhibitors often involves molecular hybridization, combining different pharmacophores to enhance binding affinity and selectivity.[7] Given its structure, (S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide could be a candidate for screening against a panel of enzymes, including but not limited to cholinesterases and kinases, which are common targets for hydrazone-containing compounds.[4]
DOT Diagram: Potential Therapeutic Applications
Caption: Potential therapeutic avenues for the title compound.
Experimental Protocols
The following protocols are proposed based on established methodologies for the synthesis, characterization, and biological evaluation of analogous compounds. These serve as a robust starting point for researchers investigating (S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide.
Synthesis Protocol
This protocol is adapted from the synthesis of similar hydrazide-acetamide derivatives.[4]
Step 1: Synthesis of Ethyl (S)-2-oxo-2-((1-phenylethyl)amino)acetate
-
To a stirred solution of (S)-(-)-α-phenylethylamine (1 equivalent) and triethylamine (1 equivalent) in dichloromethane at 0°C, slowly add a solution of ethyl oxalyl chloride (1 equivalent) in dichloromethane.
-
Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.
-
Evaporate the solvent under reduced pressure to obtain the crude intermediate, which can be used in the next step without further purification.
Step 2: Synthesis of (S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide
-
Dissolve the crude intermediate from Step 1 in 96% ethanol.
-
Add hydrazine hydrate (1.2 equivalents) dropwise to the solution.
-
Stir the resulting solution at room temperature for 2 hours.
-
Collect the resulting precipitate by filtration and wash with cold ethanol to yield the final product.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Acquire spectra in a suitable deuterated solvent (e.g., DMSO-d₆). Expected signals would include aromatic protons from the phenyl group, the quartet and doublet for the ethyl group, and exchangeable protons for the NH and NH₂ groups.[5]
-
¹³C NMR: Characterize the carbon skeleton of the molecule.
Mass Spectrometry (MS):
-
Utilize a suitable ionization technique (e.g., Electrospray Ionization - ESI) to confirm the molecular weight of the compound.[4]
Infrared (IR) Spectroscopy:
-
Identify characteristic functional group vibrations, such as N-H stretches, C=O stretches of the amide and hydrazide, and aromatic C-H stretches.[4]
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol is based on standard procedures for evaluating the cytotoxicity of novel compounds.[4]
-
Cell Culture: Culture human cancer cell lines (e.g., MDA-MB-231 for breast cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Prepare stock solutions of (S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide in DMSO and dilute to various concentrations in the cell culture medium. Treat the cells with these concentrations for a specified period (e.g., 72 hours).
-
MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Data Analysis: Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm. Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion and Future Directions
(S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide is a chiral molecule with significant potential in drug discovery, primarily inferred from the well-documented biological activities of its structural analogs. The synthetic route is accessible, and the compound's physicochemical properties are favorable for further investigation.
Future research should focus on a comprehensive biological evaluation of this specific compound. Key areas of investigation include:
-
Broad-spectrum anticancer screening: Evaluating its efficacy against a diverse panel of cancer cell lines.
-
Mechanism of action studies: Investigating its effects on cell cycle progression, apoptosis, and specific signaling pathways.
-
Enzyme inhibition assays: Screening against a variety of enzymes to identify potential molecular targets.
-
In vivo studies: Assessing its efficacy and safety in animal models of relevant diseases.
The development of a validated chiral analytical method, likely using HPLC with a chiral stationary phase, will be crucial for pharmacokinetic and metabolism studies. The insights gained from such research will be instrumental in determining the therapeutic utility of (S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide and its derivatives.
References
- El-Reash, Y. G. A., Zaky, R. R., & Yaseen, M. A. (2016). 2-(2-(2-Hydroxybenzyliden) Hydrazinyl)-2-Oxo-N-(Pyridine-2-Yl) Acetamide Complexes: Synthesis, Characterization and Biological Studies. Chemical Science Journal, 7(4), 1-8.
- Asadi, Z., et al. (2021). Synthesis of oxamide-hydrazone hybrid derivatives as potential anticancer agents. Research in Pharmaceutical Sciences, 16(5), 485-498.
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PubChem. (n.d.). N-(1-phenylethyl)acetamide. Retrieved from [Link]
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ChemSynthesis. (n.d.). 2-hydrazino-2-oxo-N-(1-phenylethyl)acetamide. Retrieved from [Link]
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ResearchGate. (2023). Selected structures of bioactive 2-(2-hydrazinyl)-1,3-thiazole compounds. Retrieved from [Link]
- ACS Publications. (2023). Synthesis, Biological Evaluation, and Molecular Docking of Novel Azolylhydrazonothiazoles as Potential Anticancer Agents. ACS Omega.
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ResearchGate. (n.d.). Novel 2-(2-hydrazinyl)thiazole derivatives as chemotherapeutic agents. Retrieved from [Link]
- Kurt, B. Z., et al. (2023). New 1E,1′E-hydrazine-bis(phenoxy-1,2,3-triazol-acetamide) derivatives as potent inhibitors against acetylcholinesterase, butyrylcholinesterase, and α-glucosidase. RSC Medicinal Chemistry.
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PubChem. (n.d.). 2-Hydrazinyl-2-oxo-N-phenylacetamide. Retrieved from [Link]
- Bhoi, M. N., et al. (2021). Synthesis and Characterization of Novel N-(Benzo[d]Thiazol-2-yl)-2-(2-(6-Chloroquinolin-4-yl)Hydrazinyl)Acetamide Derivatives Containing Quinoline Linkage as Potent Antibacterial Agents. Journal of Chemical and Pharmaceutical Research, 13(7), 1-8.
- Nayak, P. S., et al. (2014). Synthesis, Crystal Structure, and Characterization of 2-Phenyl-N-(pyrazin-2-yl)Acetamide. Journal of Chemistry.
- Acar, Ç., et al. (2023). Synthesis and Evaluation of Novel Metacetamol Derivatives with Hydrazone Moiety as Anticancer and Antimicrobial Agents. Chemistry & Biodiversity.
- Zhang, T., et al. (2022). An Evaluation of Immobilized Poly-(S)-N-(1-phenylethyl)acrylamide Chiral Stationary Phases. Molecules, 27(25), 8898.
- Ali, S. H., et al. (2023). Synthesis and biological evaluation of novel hydrazone derivatives for the treatment of Alzheimer's disease. RSC Advances, 13(40), 28063-28080.
- de la Vega, M. J., et al. (2024).
- Naderi, F., et al. (2015). Determination of phenylethyl alcohol by reversed-phase high-performance liquid chromatography (RP-HPLC) in Budesonide nasal spray. African Journal of Pharmacy and Pharmacology, 9(27), 656-661.
- Goldsmith, C. R., et al. (2023). Multi-Temperature Crystallography of S-Adenosylmethionine Decarboxylase Observes Dynamic Loop Motions. International Journal of Molecular Sciences, 24(2), 1718.
- Goldsmith, C. R., et al. (2023). Multi-Temperature Crystallography of S-Adenosylmethionine Decarboxylase Observes Dynamic Loop Motions. PubMed.
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Molecular structure of (S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide
An In-depth Technical Guide to the Synthesis, Characterization, and Potential Applications of (S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide
Abstract
(S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide is a chiral oxamide derivative featuring a terminal hydrazide moiety. While this specific molecule is not extensively documented in current literature, its structural motifs—a chiral N-substituted amide and a reactive hydrazide group—are of significant interest in medicinal chemistry and materials science. This whitepaper presents a comprehensive technical guide based on established principles for the logical synthesis, rigorous characterization, and prospective applications of this compound and its analogs. The methodologies described herein are grounded in validated, peer-reviewed protocols, providing a robust framework for researchers engaged in the exploration of novel hydrazide-containing chemical entities.
Introduction and Rationale
The molecular architecture of (S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide combines two key pharmacophores: the N-phenylethyl oxamide core and a terminal hydrazide group. The oxamide backbone is a recognized bioisostere for peptide bonds, offering enhanced stability against enzymatic degradation. The incorporation of the chiral (S)-1-phenylethylamine moiety introduces specific stereochemical constraints that can be crucial for achieving selective interactions with biological targets such as enzymes or receptors.
Furthermore, the hydrazide functional group is a versatile chemical handle. It can act as a nucleophile, a precursor for heterocycle synthesis, or a coordinating ligand for metal ions. This functionality has been exploited in the development of enzyme inhibitors, particularly those targeting metalloproteinases and caspases, where the hydrazide can chelate active site metals or form covalent adducts.
This guide provides a hypothetical, yet scientifically rigorous, pathway for the investigation of this target molecule, from initial synthesis to advanced characterization.
Proposed Synthetic Pathway
A logical and efficient synthesis is paramount for obtaining high-purity material for subsequent analysis. A two-step pathway starting from commercially available reagents is proposed, ensuring high yield and straightforward purification.
Caption: Proposed two-step synthesis of the target molecule.
Step 1: Synthesis of Ethyl (S)-2-oxo-2-((1-phenylethyl)amino)acetate (Intermediate)
The reaction between diethyl oxalate and a primary amine is a well-established method for producing N-substituted oxamic esters. In this step, (S)-1-phenylethylamine acts as the nucleophile, attacking one of the electrophilic ester carbonyls of diethyl oxalate.
Protocol:
-
To a round-bottom flask equipped with a reflux condenser, add diethyl oxalate (1.0 eq.).
-
Add an equal molar amount of (S)-1-phenylethylamine (1.0 eq.). Using the amine as the limiting reagent ensures complete conversion and simplifies purification.
-
The reaction can often proceed neat or in a high-boiling inert solvent like toluene or xylene.
-
Heat the mixture to reflux (typically 100-140°C) for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS, observing the consumption of the amine.
-
Upon completion, remove the ethanol byproduct and any excess diethyl oxalate by distillation under reduced pressure.
-
The crude product, ethyl (S)-2-oxo-2-((1-phenylethyl)amino)acetate, is typically an oil or low-melting solid and can be purified by vacuum distillation or column chromatography on silica gel.
Causality: Heating the mixture provides the necessary activation energy for the nucleophilic acyl substitution. The removal of ethanol byproduct drives the equilibrium towards the product, maximizing the yield, a direct application of Le Chatelier's principle.
Step 2: Synthesis of (S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide (Target Molecule)
Hydrazinolysis is the process of converting an ester to a hydrazide using hydrazine. This is a standard and highly efficient transformation.
Protocol:
-
Dissolve the purified ester intermediate (1.0 eq.) in a suitable alcohol solvent, such as absolute ethanol, in a round-bottom flask.
-
Add hydrazine hydrate (NH₂NH₂·H₂O), typically in a slight excess (1.1-1.5 eq.), to the solution at room temperature.
-
Stir the reaction mixture. The reaction is often exothermic and may proceed to completion within a few hours at room temperature or may require gentle heating (e.g., 50-60°C).
-
Monitor the reaction by TLC. The product hydrazide is generally more polar than the starting ester.
-
Upon completion, the product may precipitate from the solution upon cooling. If so, it can be collected by filtration.
-
If the product remains in solution, the solvent can be removed under reduced pressure. The crude solid can then be recrystallized from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure target molecule.
Trustworthiness: This sequential protocol is self-validating. The purity of the intermediate from Step 1 directly impacts the success of Step 2. Characterization of the intermediate (e.g., by ¹H NMR) before proceeding ensures that the final step is built upon a solid foundation.
Structural Elucidation and Characterization
A comprehensive suite of analytical techniques is required to unambiguously confirm the identity, purity, and stereochemistry of the synthesized compound.
Caption: Workflow for comprehensive structural characterization.
Expected Analytical Data
| Technique | Purpose | Expected Observations |
| ¹H NMR | Confirm proton environment and connectivity | ~7.2-7.4 ppm: Multiplet, 5H (Aromatic protons). ~5.1 ppm: Quintet, 1H (CH of phenylethyl). ~1.5 ppm: Doublet, 3H (CH₃ of phenylethyl). ~9.5 ppm, ~8.5 ppm, ~4.5 ppm: Broad singlets, 1H, 1H, 2H (N-H protons, D₂O exchangeable). |
| ¹³C NMR | Confirm carbon skeleton | ~162 ppm, ~158 ppm: (Two C=O carbons). ~143 ppm: (Quaternary aromatic C). ~129, ~128, ~126 ppm: (Aromatic CH carbons). ~50 ppm: (CH of phenylethyl). ~22 ppm: (CH₃ of phenylethyl). |
| HRMS (ESI+) | Confirm exact mass and formula (C₁₀H₁₃N₃O₂) | Expected [M+H]⁺ = 224.1081. |
| FTIR | Identify key functional groups | ~3300-3400 cm⁻¹: N-H stretches (amide & hydrazide). ~1650-1680 cm⁻¹: Two distinct C=O stretches (amide I bands). |
| Chiral HPLC | Determine enantiomeric excess (e.e.) | A single peak on a chiral stationary phase (e.g., polysaccharide-based) confirms >99% e.e.[1] |
Expertise in Interpretation: In the ¹H NMR spectrum, the presence of three distinct, exchangeable N-H signals is a key indicator of the hydrazide and amide moieties. The coupling between the methine (CH) and methyl (CH₃) protons of the phenylethyl group (a quintet and a doublet, respectively) is definitive for that fragment. High-Resolution Mass Spectrometry (HRMS) is superior to standard MS as it confirms the elemental composition, ruling out isobaric interferences and providing a higher degree of confidence in the molecular formula.
Potential Applications in Drug Discovery
The structural features of (S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide suggest its potential as a scaffold in medicinal chemistry.
-
Enzyme Inhibition: Oxamic acid derivatives are known competitive inhibitors of lactate dehydrogenase (LDH), an enzyme implicated in cancer metabolism. The N-substituted phenylethyl group can be oriented to probe hydrophobic pockets within an enzyme's active site, while the oxamide core mimics a peptide linkage. The hydrazide moiety could be further functionalized or act as a coordinating group for metal ions in metalloenzymes.
-
Scaffold for Combinatorial Chemistry: The terminal hydrazide is a powerful nucleophile. It can be readily reacted with a library of aldehydes and ketones to form a diverse set of hydrazone derivatives. This allows for rapid Structure-Activity Relationship (SAR) exploration, a cornerstone of modern drug discovery.
-
Antimicrobial/Antiviral Agents: Hydrazone derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial and antiviral properties.
Caption: Potential applications derived from the core molecular scaffold.
Conclusion
This technical guide outlines a robust and scientifically grounded approach for the synthesis and characterization of (S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide. By leveraging established, high-yield reactions and a multi-faceted analytical workflow, researchers can confidently produce and validate this molecule. The inherent structural motifs suggest promising avenues for future investigation, particularly in the development of novel enzyme inhibitors and as a versatile scaffold for creating diverse chemical libraries. The protocols and rationale presented here provide a comprehensive framework for drug development professionals and academic researchers to explore the potential of this and related chiral oxamide hydrazides.
References
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Sato, K., et al. (2022). Efficient and practical synthesis of monoalkyl oxalates under green conditions. Scientific Reports, 12(1), 15456. Available at: [Link]
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A Predictive Spectroscopic Guide to (S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide for Advanced Drug Development
This technical guide provides a detailed, predictive analysis of the spectroscopic data for the chiral compound (S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide. In the absence of direct experimental spectra in publicly available literature, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from structurally analogous molecules, to offer a robust predictive framework for researchers in drug discovery and development.
Introduction: The Significance of (S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide
(S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide, with the molecular formula C₁₀H₁₃N₃O₂, is a chiral molecule of interest in medicinal chemistry due to its combination of a stereocenter and multiple functional groups, including an amide, a hydrazine, and a phenyl group.[1] The specific spatial arrangement of these groups, dictated by the (S)-configuration at the α-carbon of the phenylethyl moiety, is crucial for its potential biological activity and interactions with chiral biomolecules. Accurate spectroscopic characterization is therefore paramount for its identification, purity assessment, and structural elucidation in any research and development pipeline.
Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of (S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide in a common solvent like DMSO-d₆ is expected to exhibit distinct signals corresponding to each unique proton.
Rationale for Predictions:
The predictions are based on the analysis of structurally similar compounds. For instance, data for (R)-2-Phenyl-N-(1-phenylethyl)acetamide provides insights into the signals for the N-(1-phenylethyl)acetamide core.[2] The presence of diastereomers in related compounds highlights that the chiral center influences the chemical shifts of nearby protons.[3] Additionally, the spectra of other hydrazinyl-oxo-acetamide derivatives inform the expected chemical shifts for the protons on the hydrazine and amide groups, which are known to be exchangeable with D₂O.[4]
Predicted ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |
| ~1.45 | Doublet | 3H | -CH₃ | Coupled to the methine proton. |
| ~4.40 | Broad Singlet | 2H | -NH₂ (Hydrazine) | Exchangeable with D₂O. |
| ~5.00 | Quintet | 1H | -CH- (Methine) | Coupled to the methyl and amide protons. |
| ~7.20 - 7.40 | Multiplet | 5H | Aromatic protons | Protons of the phenyl ring. |
| ~8.50 | Doublet | 1H | -NH- (Amide) | Coupled to the methine proton. |
| ~9.50 | Broad Singlet | 1H | -NH- (Hydrazine) | Exchangeable with D₂O. |
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.
-
Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
-
D₂O Exchange: To confirm the assignment of -NH and -NH₂ protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signals corresponding to these exchangeable protons will disappear or significantly diminish.[4]
Visualization of Key ¹H NMR Couplings:
Caption: Predicted J-coupling interactions in the ¹H NMR spectrum.
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically used to simplify the spectrum to a series of single peaks for each unique carbon atom.
Rationale for Predictions:
The predicted chemical shifts are derived from data for N-(1-phenylethyl)acetamide and other acetamide derivatives.[2][5] The carbonyl carbons of the amide and the adjacent carbonyl group are expected to be the most downfield signals.
Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~22 | -CH₃ |
| ~50 | -CH- (Methine) |
| ~126 | Aromatic CH (para) |
| ~127 | Aromatic CH (ortho) |
| ~129 | Aromatic CH (meta) |
| ~143 | Aromatic C (quaternary) |
| ~158 | C=O (Amide) |
| ~165 | C=O (adjacent to hydrazine) |
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is typically required compared to ¹H NMR.
-
Instrument Setup: Use a spectrometer with a broadband probe.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. For distinguishing between CH, CH₂, and CH₃ groups, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment can be performed.
Predicted Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Rationale for Predictions:
The predicted IR absorption bands are based on characteristic frequencies for amides, hydrazines, and aromatic compounds.[6][7] The presence of hydrogen bonding can cause broadening and shifts in the N-H and C=O stretching frequencies.[7][8]
Predicted IR Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | N-H stretching (Amide and Hydrazine) |
| 3100 - 3000 | Medium | Aromatic C-H stretching |
| 2950 - 2850 | Medium | Aliphatic C-H stretching |
| ~1680 | Strong | C=O stretching (Amide I band) |
| ~1640 | Strong | C=O stretching |
| ~1550 | Strong | N-H bending (Amide II band) |
| 1500 - 1400 | Medium | Aromatic C=C stretching |
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: The sample can be analyzed as a solid (using KBr pellet or ATR) or in solution.
-
Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
Visualization of Key Functional Group Vibrations:
Caption: Key vibrational modes in the IR spectrum.
Predicted Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Rationale for Predictions:
The predicted fragmentation pattern is based on the known fragmentation of amides, which often undergo α-cleavage and McLafferty rearrangements.[9][10] The presence of the phenyl group is expected to lead to the formation of a stable tropylium ion.
Predicted Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺): m/z = 207 (corresponding to C₁₀H₁₃N₃O₂)[1]
-
Major Fragments:
-
m/z = 105: Loss of the hydrazinyl-oxo-acetamide moiety, resulting in the stable phenylethyl cation.
-
m/z = 91: Formation of the tropylium ion (C₇H₇⁺) through rearrangement of the benzyl fragment.
-
m/z = 77: Phenyl cation (C₆H₅⁺).
-
m/z = 44: A fragment characteristic of primary amides resulting from α-cleavage.
-
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).[11]
-
Ionization: Electron Ionization (EI) is a common technique for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or thermally labile molecules.
-
Mass Analysis: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or Orbitrap, to separate the ions based on their mass-to-charge ratio.
Visualization of the Predicted Fragmentation Pathway:
Caption: Predicted major fragmentation pathways in EI-MS.
The Role of Chirality in Spectroscopic Analysis
The presence of a stereocenter in (S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide means that it will be optically active. While standard NMR, IR, and MS are not typically used to determine the absolute configuration, specialized techniques can be employed:
-
Chiral NMR: Using chiral solvating agents or chiral derivatizing agents can induce diastereomeric environments, leading to separate signals for the enantiomers in the NMR spectrum.[12]
-
Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light and can be used to determine the absolute configuration of a chiral molecule.[13][14]
Conclusion
This in-depth technical guide provides a comprehensive, predictive overview of the spectroscopic data for (S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide. By leveraging data from analogous structures and fundamental spectroscopic principles, this document serves as a valuable resource for researchers in the synthesis, characterization, and application of this and related chiral compounds. The provided protocols and predictive data tables offer a solid foundation for the interpretation of experimental results and will aid in accelerating drug discovery and development efforts.
References
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Journal of Chemical Education. (2011). Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry. [Link]
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SciSpace. (2016). 2-(2-(2-Hydroxybenzyliden) Hydrazinyl)-2-Oxo-N-(Pyridine-2-Yl)Acetamide Complexes. [Link]
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ResearchGate. (2014). 1 H NMR spectrum of the 2-phenyl-N-(pyrazin-2-yl)acetamide (1). [Link]
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Semantic Scholar. (n.d.). Supporting Information. [Link]
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PubChem. (n.d.). N-(1-phenylethyl)acetamide. [Link]
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ChemSynthesis. (2025). 2-hydrazino-2-oxo-N-(1-phenylethyl)acetamide. [Link]
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PMC. (n.d.). A Chemical Acetylation-Based Mass Spectrometry Platform for Histone Methylation Profiling. [Link]
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Spectroscopy Online. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. [Link]
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SpringerLink. (2025). Advances in chiral analysis: from classical methods to emerging technologies. [Link]
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Taylor & Francis Online. (2009). Recent Development on Spectroscopic Methods for Chiral Analysis of Enantiomeric Compounds. [Link]
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St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. [Link]
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SpectraBase. (n.d.). 2-(2-Methyl-naphthalen-1-ylmethylsulfanyl)-N-phenyl-acetamide. [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
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Wikipedia. (n.d.). Chiral analysis. [Link]
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JoVE. (2024). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link]
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Chemistry LibreTexts. (2021). 24.1: Structural, Physical, and Spectral Characteristics of Amides. [Link]
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ResearchGate. (n.d.). a) The 1 H NMR and b) 13 C NMR spectra of the o-acetamide. [Link]
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PubMed. (2020). Mechanistic study of hydrazine decomposition on Ir(111). [Link]
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PMC. (n.d.). Assessing the performance of rotational spectroscopy in chiral analysis. [Link]
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ResearchGate. (n.d.). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. [Link]
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Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
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ScienceOpen. (n.d.). Mass spectrometry data confirming tetrameric α-synuclein N-terminal acetylation. [Link]
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ACS Omega. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. [Link]
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MSU chemistry. (n.d.). Infrared Spectroscopy. [Link]
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MtoZ Biolabs. (n.d.). Acetylation Site Mass Spectrometry Identification. [Link]
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eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
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PMC. (n.d.). Validation of Protein Acetylation by Mass Spectrometry. [Link]
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YouTube. (2022). Lec-33 || Mass fragmentation pattern of amides || McLafferty rearrangement. [Link]
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The Decomposition of Hydrazine in the Gas Phase and over an Iridium Catalyst. (2025). [Link]
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A Comprehensive Spectroscopic Guide to (S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide: A Detailed ¹H and ¹³C NMR Analysis
Foreword
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available to researchers, Nuclear Magnetic Resonance (or NMR) spectroscopy stands as an unparalleled tool for providing detailed information about the molecular structure of a compound. This technical guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of (S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide, a molecule of interest due to its chiral nature and the presence of reactive hydrazide and amide functionalities.
This document is intended for researchers, scientists, and professionals in the field of drug development. It moves beyond a mere listing of spectral data, delving into the rationale behind the chemical shifts, coupling constants, and peak multiplicities. By understanding the "why" behind the data, scientists can more confidently interpret their own experimental results and troubleshoot potential synthetic and analytical challenges. The information presented herein is a synthesis of established NMR principles and comparative data from closely related chemical structures, providing a robust predictive framework for the spectral characteristics of the title compound.
Molecular Structure and Functional Group Analysis
Before delving into the spectral data, a thorough understanding of the molecular architecture of (S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide is essential. The structure, presented below, reveals several key functional groups that will dictate the features of its NMR spectra.
Figure 1. Molecular structure of (S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide with key proton environments highlighted.
The key structural features influencing the NMR spectra are:
-
A chiral center at the benzylic carbon (C3), which introduces diastereotopicity for adjacent protons and carbons.
-
An aromatic phenyl ring , which will exhibit characteristic signals in the aromatic region of the spectra.
-
An amide linkage (-CONH-) , with a characteristic NH proton and carbonyl carbon.
-
A hydrazide moiety (-CONHNH₂) , containing two distinct types of exchangeable protons (-NH and -NH₂) and a second carbonyl group.
-
An aliphatic methyl group (-CH₃) and a methine group (-CH-) associated with the chiral center.
Experimental and Predictive Methodology
The predicted NMR data presented in this guide are derived from a combination of established principles of NMR spectroscopy and a comparative analysis of structurally similar compounds. While no direct experimental spectrum for the title compound is publicly available, data from related molecules such as (R)-2-Phenyl-N-(1-phenylethyl)acetamide provide a strong basis for accurate prediction.[1]
Standard NMR Experimental Protocol:
A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for this type of compound would involve the following steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent is critical, as it can influence the chemical shifts of exchangeable protons (NH, OH). DMSO-d₆ is often preferred for compounds with amide and hydrazide protons as it slows down the exchange rate, allowing for their observation.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.
-
¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
2D NMR (Optional but Recommended): For unambiguous assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable. COSY reveals proton-proton coupling networks, while HSQC correlates protons with their directly attached carbons.
Predicted ¹H NMR Spectrum Analysis
The ¹H NMR spectrum of (S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide is predicted to exhibit distinct signals corresponding to each unique proton environment. The anticipated chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference such as tetramethylsilane (TMS).
Table 1: Predicted ¹H NMR Data
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Phenyl-H | 7.20 - 7.40 | Multiplet | - | 5H |
| Amide-NH | 8.50 - 9.50 | Doublet | ~8 | 1H |
| Methine-CH | 4.90 - 5.20 | Quintet | ~7 | 1H |
| Hydrazide-NH | 9.00 - 10.00 | Broad Singlet | - | 1H |
| Hydrazinyl-NH₂ | 4.00 - 5.00 | Broad Singlet | - | 2H |
| Methyl-CH₃ | 1.40 - 1.60 | Doublet | ~7 | 3H |
Rationale for Assignments and Multiplicities:
-
Phenyl Protons (7.20 - 7.40 ppm): The five protons of the phenyl ring are expected to resonate in the typical aromatic region. Due to the chirality of the adjacent carbon, they may exhibit complex splitting patterns, often appearing as a multiplet.
-
Amide Proton (8.50 - 9.50 ppm): The amide proton is coupled to the adjacent methine proton, resulting in a doublet. Its chemical shift is significantly downfield due to the deshielding effect of the adjacent carbonyl group and its involvement in hydrogen bonding.
-
Methine Proton (4.90 - 5.20 ppm): This proton is coupled to both the amide proton (doublet) and the three methyl protons (quartet), leading to a quintet (or a doublet of quartets). Its position is influenced by the adjacent phenyl ring and the amide nitrogen. For the related compound (R)-2-Phenyl-N-(1-phenylethyl)acetamide, this proton appears around 5.14 ppm.[1]
-
Hydrazide and Hydrazinyl Protons (9.00 - 10.00 ppm and 4.00 - 5.00 ppm): The protons on the hydrazide nitrogen atoms are exchangeable and often appear as broad singlets. The -NH- proton of the hydrazide is expected to be more deshielded and appear further downfield than the terminal -NH₂ protons due to the influence of the adjacent carbonyl group.[2] The exact chemical shifts and peak shapes can be highly dependent on the solvent, concentration, and temperature.
-
Methyl Protons (1.40 - 1.60 ppm): The three protons of the methyl group are coupled to the methine proton, resulting in a doublet. Their chemical shift is in the typical aliphatic region. In (R)-2-Phenyl-N-(1-phenylethyl)acetamide, these protons are observed at approximately 1.42 ppm.[1]
Figure 2. Predicted ¹H-¹H COSY correlations for (S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide.
Predicted ¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom will give rise to a single resonance.
Table 2: Predicted ¹³C NMR Data
| Carbon Assignment | Predicted δ (ppm) |
| Carbonyl (Amide) | 168.0 - 172.0 |
| Carbonyl (Hydrazide) | 165.0 - 170.0 |
| Phenyl-C (quaternary) | 140.0 - 145.0 |
| Phenyl-CH | 125.0 - 130.0 |
| Methine-CH | 48.0 - 55.0 |
| Methyl-CH₃ | 20.0 - 25.0 |
Rationale for Assignments:
-
Carbonyl Carbons (165.0 - 172.0 ppm): The two carbonyl carbons are the most deshielded carbons in the molecule and will appear at the downfield end of the spectrum. The amide carbonyl is typically found in this region.
-
Phenyl Carbons (125.0 - 145.0 ppm): The six carbons of the phenyl ring will resonate in the aromatic region. The quaternary carbon (attached to the methine group) will be distinct from the five CH carbons.
-
Methine Carbon (48.0 - 55.0 ppm): The chemical shift of this benzylic carbon is influenced by the attached nitrogen and phenyl groups. For the analogous carbon in (S)-2-phenyl-N-(1-phenylethyl)acetamide, the chemical shift is reported to be around 48.7 ppm.[1]
-
Methyl Carbon (20.0 - 25.0 ppm): This aliphatic carbon will appear at the upfield end of the spectrum. A value of approximately 21.7 ppm is reported for the methyl carbon in (S)-2-phenyl-N-(1-phenylethyl)acetamide.[1]
Figure 3. Predicted ¹³C NMR chemical shift ranges for (S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide.
Conclusion and Future Perspectives
This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of (S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide. The presented data and interpretations are grounded in fundamental NMR principles and comparative analysis of closely related structures. It is anticipated that this guide will serve as a valuable resource for scientists working with this molecule and similar chemical scaffolds.
For definitive structural confirmation, the acquisition of experimental 1D and 2D NMR data is strongly recommended. Such data would not only validate the predictions made in this guide but also provide a more nuanced understanding of the conformational and electronic properties of this intriguing molecule. The methodologies and predictive framework outlined here should empower researchers to confidently approach the structural elucidation of their own novel compounds.
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Introduction: Deciphering Molecular Architecture with Infrared Light
An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of Hydrazinyl Acetamide Compounds
Infrared (IR) spectroscopy is an indispensable analytical technique in modern chemical and pharmaceutical sciences, providing a unique molecular "fingerprint" based on the vibrational transitions of chemical bonds.[1] For researchers and professionals in drug development, where hydrazinyl acetamide moieties are prevalent due to their diverse biological activities, IR spectroscopy offers a rapid, non-destructive method for structural elucidation, purity assessment, and reaction monitoring.
This guide provides an in-depth exploration of the IR spectroscopic characteristics of hydrazinyl acetamide compounds. We will move beyond simple peak identification to understand the underlying principles that govern the absorption of infrared radiation by these molecules. By explaining the causality behind spectral features and outlining robust experimental protocols, this document serves as a practical resource for obtaining and interpreting high-fidelity IR spectra in a research and development setting.
Theoretical Framework: The Vibrational Language of Hydrazinyl Acetamides
A hydrazinyl acetamide molecule is a composite of several key functional groups: the amide (-C(=O)N-), the hydrazinyl (-NH-NH₂), and the associated hydrocarbon framework. Each of these groups possesses characteristic vibrational modes—stretching and bending—that absorb IR radiation at specific frequencies. The precise position and appearance of these absorption bands are exquisitely sensitive to the molecule's electronic and structural environment.
The N-H Region (3500 - 3100 cm⁻¹): A Probe for Hydrogen Bonding and Substitution
The N-H stretching vibrations are among the most informative in the IR spectrum of these compounds. The hydrazinyl (-NH-NH₂) and acetamide (-NH-) groups give rise to distinct absorption bands in this high-frequency region.
-
Primary Amine/Hydrazine (-NH₂): A free primary amine group typically displays two distinct bands: an asymmetric stretching vibration at a higher frequency (near 3520 cm⁻¹) and a symmetric stretching vibration at a lower frequency (near 3400 cm⁻¹).[2]
-
Secondary Amide (-NH-): A secondary amide group shows a single N-H stretching band, typically between 3330 and 3060 cm⁻¹ in solid samples.[2]
Causality Insight: The presence of extensive intermolecular hydrogen bonding, which is characteristic of hydrazinyl acetamides in the solid state, has a profound effect. It weakens the N-H bond, causing a significant shift of these stretching bands to lower wavenumbers (broadening them in the process).[3][4] In dilute non-polar solutions, where hydrogen bonding is minimized, these bands will appear sharper and at higher frequencies.[2] The diagnostic pattern for primary amides involves a pair of N-H stretching peaks along with a C=O stretch.[3]
The Carbonyl (C=O) Stretch (1700 - 1630 cm⁻¹): The Amide I Band
The C=O stretching vibration of the acetamide group is typically the most intense band in the spectrum and is referred to as the Amide I band .[5][6] Its position is highly diagnostic.
-
Frequency Range: For most amides, this band appears in the 1690 - 1630 cm⁻¹ range.[7] Conjugation and hydrogen bonding, both prevalent in hydrazinyl acetamides, lower the vibrational frequency from the typical ketone range (~1715 cm⁻¹) by delocalizing the carbonyl's pi-electron density.[3][5]
Causality Insight: The lone pair of electrons on the adjacent nitrogen atom participates in resonance with the carbonyl group. This resonance imparts more single-bond character to the C=O bond, reducing its force constant and thus lowering its stretching frequency compared to a simple ketone.[6] This effect makes the Amide I band a sensitive indicator of the electronic environment.
The N-H Bending and C-N Stretching Region (1650 - 1500 cm⁻¹): The Amide II Band and Beyond
This region contains complex, coupled vibrations that are nonetheless highly characteristic.
-
Amide II Band: This band, appearing between 1620 cm⁻¹ for primary amides and 1530 cm⁻¹ for secondary amides, arises from a combination of N-H in-plane bending and C-N stretching vibrations.[5][8] It is often a strong, sharp peak and, in conjunction with the Amide I band, forms a diagnostic pair for secondary amides.[3]
-
N-H Bending (Scissoring): The -NH₂ group of the hydrazine moiety exhibits a scissoring (bending) vibration, typically found around 1650-1590 cm⁻¹. This can sometimes overlap with the Amide I or II bands, requiring careful spectral analysis.
The Fingerprint Region (< 1500 cm⁻¹): Unique Molecular Signatures
Below 1500 cm⁻¹, the spectrum becomes rich with complex vibrations involving C-N stretching, N-N stretching, and various bending and wagging modes.
-
C-N Stretch: The C-N stretching band is typically found between 1029-1200 cm⁻¹.[9]
-
N-N Stretch: The N-N stretching vibration is notoriously difficult to assign as it is often weak and variable in position. For hydrazine, it has been identified around 1111 cm⁻¹.[10] Its position in a complex hydrazinyl acetamide will be highly dependent on conformation and substitution.
-
N-H Wagging: Out-of-plane N-H bending (wagging) for secondary amides can produce a broad envelope of absorption between 750 and 680 cm⁻¹.[3]
This entire region is considered the "fingerprint" because while individual peak assignments can be challenging, the overall pattern is unique to a specific molecule.[1]
Data Presentation: Summary of Key Vibrational Frequencies
The following table summarizes the expected IR absorption ranges for the key functional groups in a typical hydrazinyl acetamide compound.
| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) | Intensity | Notes |
| Hydrazinyl (-NH₂) | Asymmetric & Symmetric Stretch | 3400 - 3180 (Solid) | Medium | Two bands expected. Shifted to lower frequency by H-bonding.[2] |
| Secondary Amide (-NH-) | N-H Stretch | 3330 - 3060 (Solid) | Medium | Single band. Broadened by H-bonding.[2] |
| Acetamide (C=O) | C=O Stretch (Amide I) | 1690 - 1630 | Strong | Position lowered by resonance and H-bonding.[3][7] |
| Secondary Amide | N-H Bend / C-N Stretch (Amide II) | 1570 - 1515 | Strong, Sharp | Diagnostic pairing with Amide I band.[3][5] |
| Hydrazinyl (-NH₂) | N-H Bend (Scissoring) | 1650 - 1590 | Medium | May overlap with other bands in the region. |
| Amide/Amine | C-N Stretch | 1200 - 1029 | Medium | |
| Hydrazine | N-N Stretch | ~1100 | Weak-Medium | Position is highly variable and can be difficult to assign definitively.[10] |
| Secondary Amide | N-H Wag | 750 - 680 | Medium, Broad | Out-of-plane bending vibration.[3] |
Visualization of Key Structures and Workflows
A clear understanding of the molecular structure and the analytical process is paramount.
Caption: Key vibrational bonds in a generic hydrazinyl acetamide structure.
Caption: Experimental workflow for FTIR analysis using the KBr pellet method.
Experimental Protocols: A Self-Validating System for Data Integrity
The quality of an IR spectrum is fundamentally dependent on meticulous sample preparation.[11] For solid hydrazinyl acetamide compounds, the KBr pellet and Attenuated Total Reflectance (ATR) methods are most common.
Protocol 1: The Potassium Bromide (KBr) Pellet Method
This traditional transmission method yields high-quality spectra when executed correctly, forming a self-validating system by ensuring sample homogeneity and minimizing scattering.[12]
Step-by-Step Methodology:
-
Material Preparation: Use only spectroscopy-grade Potassium Bromide (KBr) that has been thoroughly dried in an oven (e.g., at 110°C for several hours) and stored in a desiccator. Moisture is the primary contaminant and will introduce broad O-H absorption bands, obscuring the N-H region.
-
Grinding: Weigh approximately 1-2 mg of the hydrazinyl acetamide sample and 100-200 mg of dry KBr.[12] Place them in an agate mortar and pestle.
-
Mixing & Homogenization: Gently grind the KBr and sample together for several minutes until the mixture is a fine, homogenous powder with a flour-like consistency. Inadequate grinding is a common source of error, leading to light scattering (Christiansen effect) and a sloping baseline.
-
Pellet Pressing: Transfer the powder to a pellet die. Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for 1-2 minutes. The resulting pellet should be thin and transparent or translucent. An opaque or cloudy pellet indicates poor grinding or the presence of moisture.
-
Data Acquisition: Place the pellet in the spectrometer's sample holder. First, run a background scan with an empty sample compartment. Then, run the sample scan. The instrument software will automatically ratio the sample spectrum to the background, resulting in a clean transmittance or absorbance spectrum.
Protocol 2: The Attenuated Total Reflectance (ATR) Method
ATR is a modern, rapid technique that requires minimal sample preparation, making it ideal for routine analysis.[11]
Step-by-Step Methodology:
-
Crystal Cleaning: Before analysis, clean the ATR crystal (commonly diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue to remove any residue from previous samples.
-
Background Scan: With the clean, empty crystal, acquire a background spectrum. This is a critical self-validating step, as it will account for any atmospheric (CO₂, H₂O) or ambient signals.
-
Sample Application: Place a small amount of the powdered hydrazinyl acetamide sample directly onto the ATR crystal, ensuring the entire surface of the crystal is covered.
-
Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure.[12] This ensures good optical contact between the sample and the crystal, which is essential for a strong, high-quality spectrum. Insufficient contact will result in a weak signal.
-
Data Acquisition: Collect the sample spectrum. The software will process it against the stored background. After analysis, thoroughly clean the crystal to prevent cross-contamination.
Conclusion
Infrared spectroscopy is a powerful and nuanced tool for the structural characterization of hydrazinyl acetamide compounds. A thorough understanding of how characteristic vibrational modes, such as the N-H stretches, Amide I, and Amide II bands, are influenced by the local chemical environment is key to accurate spectral interpretation. By coupling this theoretical knowledge with rigorous and well-validated experimental protocols for sample preparation and data acquisition, researchers can confidently leverage IR spectroscopy to verify molecular identity, assess purity, and gain critical insights into the structure of these pharmaceutically important molecules.
References
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Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
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Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]
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Mashima, M. (1962). Infrared Absorption Spectra of Hydrazides. I. Hydrazides of Aromatic Acids. Bulletin of the Chemical Society of Japan, 35(2), 332-337. Retrieved from [Link]
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Smith, J. (2005). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. Retrieved from [Link]
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Smith, B. C. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]
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Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]
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Mashima, M. (1962). Infrared Absorption Spectra of Hydrazides. II. Sodium Hydrazides. Semantic Scholar. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). IR Absorption Table. WebSpectra. Retrieved from [Link]
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ResearchGate. (n.d.). Infrared spectra of A) isoniazid (inh) and B) Ag-inh. Retrieved from [Link]
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Epistemeo. (2012, October 11). Introduction to IR Spectroscopy - Amides. YouTube. Retrieved from [Link]
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Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
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El-Reash, Y. G. A., Zaky, R., & Yaseen, M. A. (2016). 2-(2-(2-Hydroxybenzyliden) Hydrazinyl)-2-Oxo-N-(Pyridine-2-Yl) Acetamide Complexes: Synthesis, Characterization and Biological Studies. Chemical Science Journal, 7(4). Retrieved from [Link]
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ResearchGate. (n.d.). The N–N stretching band of hydrazine. Retrieved from [Link]
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Borbulevych, O. Y., et al. (2021). NH Stretching Frequencies of Intramolecularly Hydrogen-Bonded Systems: An Experimental and Theoretical Study. Molecules, 26(24), 7689. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Acetamide. NIST Chemistry WebBook. Retrieved from [Link]
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Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
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Borba, R., et al. (2009). Molecular Structure, Infrared Spectra, and Photochemistry of Isoniazid under Cryogenic Conditions. The Journal of Physical Chemistry A, 113(33), 9220-9230. Retrieved from [Link]
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Almani, K. F., et al. (2012). Spectrophotometric Determination of Isoniazid from Pharmaceutical Preparations Using Natural Aldehyde. Asian Journal of Chemistry, 24(12), 5557-5561. Retrieved from [Link]
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An In-Depth Technical Guide to the Biological Activity of Chiral N-(1-phenylethyl)acetamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
The Significance of Chirality in Bioactive Molecules
In the realm of pharmacology and agrochemistry, the three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a fundamental determinant of biological function. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different activities. One enantiomer may be therapeutically potent, while the other could be inactive or even elicit toxic effects. The N-(1-phenylethyl)acetamide scaffold, featuring a chiral center at the ethylamine moiety, serves as a compelling case study in the importance of stereochemistry in drug and herbicide design.[1] This guide delves into the synthesis of enantiomerically pure N-(1-phenylethyl)acetamide derivatives and elucidates how their specific spatial configurations dictate their interactions with biological targets.
Stereoselective Synthesis and Chiral Resolution
The journey to understanding the biological activity of chiral compounds begins with their synthesis and purification. Two primary strategies are employed to obtain enantiomerically pure N-(1-phenylethyl)acetamide derivatives: direct asymmetric synthesis and resolution of racemic mixtures.
Direct Amidation
A straightforward and high-yielding method for the synthesis of N-(1-phenylethyl)acetamide is the direct amidation of the corresponding chiral 1-phenylethylamine.[2] This reaction typically involves the treatment of (R)- or (S)-1-phenylethylamine with an acylating agent such as acetyl chloride or acetic anhydride in the presence of a base to neutralize the acidic byproduct.[3]
Protocol: Synthesis of (S)-N-(1-phenylethyl)acetamide via Direct Amidation [2]
-
Reaction Setup: In a round-bottom flask, dissolve (S)-1-phenylethan-1-amine in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a suitable base, like triethylamine, to the solution to act as a proton scavenger.
-
Acylation: Cool the mixture in an ice bath and slowly add acetyl chloride dropwise with constant stirring.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to obtain the pure (S)-N-(1-phenylethyl)acetamide.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution offers a green and highly selective alternative for obtaining enantiomerically pure amines and their acylated derivatives. This technique leverages the stereospecificity of enzymes, most notably lipases, to preferentially catalyze the acylation of one enantiomer in a racemic mixture.[3] Candida antarctica lipase B (CALB) is a widely used and highly effective biocatalyst for the kinetic resolution of racemic 1-phenylethylamine.[4]
The process involves the acylation of the racemic amine, where the enzyme selectively acylates one enantiomer at a much faster rate, allowing for the separation of the acylated product from the unreacted enantiomer.[3]
Figure 1: Enzymatic Kinetic Resolution of 1-Phenylethylamine.
Protocol: Enzymatic Kinetic Resolution of Racemic 1-Phenylethylamine [4]
-
Reaction Mixture: In a suitable organic solvent (e.g., toluene), combine racemic 1-phenylethylamine, an acyl donor (e.g., isopropyl acetate), and immobilized Candida antarctica lipase B (such as Novozym 435).
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 40-50°C) with gentle agitation.
-
Monitoring: Monitor the reaction progress by periodically analyzing the enantiomeric excess (ee) of the product and the remaining substrate using chiral chromatography (HPLC or GC).
-
Termination and Separation: Once the desired conversion (typically around 50% for optimal resolution) is reached, stop the reaction by filtering off the enzyme.
-
Purification: Separate the resulting (R)-N-(1-phenylethyl)acetamide from the unreacted (S)-1-phenylethylamine using standard chromatographic techniques.
Anticonvulsant Activity: A Stereoselective Phenomenon
A significant area of interest for N-(1-phenylethyl)acetamide derivatives is their potential as anticonvulsant agents. Studies on related chiral amide derivatives have demonstrated that anticonvulsant activity is often enantioselective, with one enantiomer exhibiting significantly greater potency.[5] For instance, in a study of chiral valproylamide derivatives, the (R)-enantiomer was found to be more potent than the (S)-enantiomer in the 6 Hz psychomotor seizure model.[5]
Putative Mechanisms of Action
While the precise mechanisms of action for many N-(1-phenylethyl)acetamide derivatives are still under investigation, the primary targets for many existing anticonvulsant drugs include voltage-gated sodium channels, and GABAergic and glutamatergic systems.
-
Voltage-Gated Sodium Channels (VGSCs): These channels are crucial for the initiation and propagation of action potentials. Many anticonvulsants exert their effects by blocking these channels, thereby reducing neuronal hyperexcitability. The NaV1.2 channel, in particular, is a key player in neuronal signaling.[6][7] It is hypothesized that chiral N-(1-phenylethyl)acetamide derivatives may act as state-dependent blockers of VGSCs.
-
GABAergic System: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Enhancing GABAergic inhibition is a common strategy for seizure control. This can be achieved by acting as agonists at GABA-A receptors or by inhibiting GABA-transaminase (GABA-T), the enzyme responsible for GABA degradation.[8]
-
Glutamatergic System: Glutamate is the major excitatory neurotransmitter. Antagonism of glutamate receptors, such as NMDA and AMPA receptors, can reduce neuronal excitation and prevent seizure propagation.[9][10]
Figure 2: Potential Anticonvulsant Mechanisms of Action.
Preclinical Evaluation of Anticonvulsant Activity
The anticonvulsant potential of novel compounds is typically assessed using a battery of well-established rodent models. The Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests are two of the most widely used screening models.[11][12]
Protocol: Maximal Electroshock (MES) Seizure Test [13]
-
Animal Preparation: Use adult male mice or rats, allowing them to acclimatize to the laboratory environment.
-
Drug Administration: Administer the test compound, vehicle control, or a positive control (e.g., phenytoin) intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
Seizure Induction: At the time of peak drug effect (predetermined by pharmacokinetic studies), induce a seizure by delivering a brief electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) via corneal or ear clip electrodes.
-
Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Endpoint: Protection is defined as the abolition of the tonic hindlimb extension.
-
Data Analysis: Calculate the median effective dose (ED50), the dose that protects 50% of the animals from the tonic hindlimb extension.
Protocol: Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test [11]
-
Animal Preparation: As with the MES test, use acclimatized adult male mice or rats.
-
Drug Administration: Administer the test compound, vehicle, or a positive control (e.g., ethosuximide).
-
Chemoconvulsant Administration: At the time of peak drug effect, administer a subcutaneous injection of pentylenetetrazole (PTZ) at a dose that reliably induces clonic seizures (e.g., 85 mg/kg in mice).
-
Observation: Observe the animals for a set period (e.g., 30 minutes) for the onset and characteristics of seizures, typically clonic seizures lasting for at least 5 seconds.
-
Endpoint: Protection is defined as the absence of clonic seizures.
-
Data Analysis: Determine the ED50, the dose that prevents clonic seizures in 50% of the animals.
Table 1: Comparative Anticonvulsant Activity of a Chiral Amide Derivative [5]
| Compound | Seizure Model | ED50 (mg/kg) |
| (R)-PID | 6 Hz (22 mA) | 11 |
| (S)-PID | 6 Hz (22 mA) | 20 |
| Racemic PID | 6 Hz (22 mA) | 15 |
Data for Propylisopropyl acetamide (PID), a chiral amide derivative of valproic acid, is presented as an illustrative example of enantioselective anticonvulsant activity.
Herbicidal Potential of Acetamide Derivatives
The acetamide chemical class also encompasses a range of herbicides.[10] These herbicides are typically soil-applied and are effective against grasses and small-seeded broadleaf weeds.[10] The mode of action for many acetamide herbicides involves the inhibition of very-long-chain fatty acid synthesis, which is essential for cell division and growth.[10]
Enantioselectivity in Herbicidal Activity
Similar to their pharmacological counterparts, the herbicidal activity of chiral acetamides can be highly dependent on the stereochemistry. For many chiral herbicides, one enantiomer is responsible for the majority of the phytotoxic effects. The use of enantiomerically pure herbicides can lead to lower application rates, reduced environmental impact, and improved cost-effectiveness.
Evaluation of Herbicidal Efficacy
The herbicidal potential of N-(1-phenylethyl)acetamide derivatives can be assessed through pre-emergence and post-emergence bioassays.
Protocol: Pre-emergence Herbicidal Bioassay (Petri Dish Assay) [14]
-
Preparation: Place a filter paper in a Petri dish and add a known number of seeds of a target weed species (e.g., barnyard grass, pigweed).
-
Treatment Application: Moisten the filter paper with a solution of the test compound at various concentrations. Include a solvent control and a positive control (a commercial herbicide).
-
Incubation: Place the Petri dishes in a growth chamber with controlled light and temperature conditions.
-
Evaluation: After a set period (e.g., 7-14 days), assess the germination rate and measure the root and shoot length of the seedlings.
-
Data Analysis: Calculate the percent inhibition of germination and growth compared to the control.
Protocol: Post-emergence Herbicidal Bioassay (Whole Plant Assay)
-
Plant Growth: Grow target weed species in pots containing soil or a suitable growth medium until they reach a specific growth stage (e.g., 2-3 leaf stage).
-
Treatment Application: Spray the plants with a solution of the test compound at various concentrations, ensuring uniform coverage. Include a solvent control and a positive control.
-
Observation: Return the plants to the growth chamber and observe them for signs of phytotoxicity (e.g., chlorosis, necrosis, stunting) over a period of 7-21 days.
-
Evaluation: At the end of the observation period, visually rate the herbicidal injury on a scale of 0 (no effect) to 100 (complete kill). Additionally, harvest the above-ground biomass and determine the fresh and dry weights.
-
Data Analysis: Calculate the percent growth reduction compared to the control.
Analytical Methodologies for Chiral Separation
Accurate determination of the enantiomeric composition of N-(1-phenylethyl)acetamide derivatives is paramount for both synthesis and biological evaluation. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for this purpose. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for the separation of a wide range of chiral compounds, including amides.[15]
Protocol: Chiral HPLC Separation of N-(1-phenylethyl)acetamide Enantiomers
-
Column: Utilize a polysaccharide-based chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H).
-
Mobile Phase: A typical mobile phase for normal-phase separation consists of a mixture of n-hexane and isopropanol. The ratio can be optimized to achieve the best resolution. For reverse-phase separation, a mixture of water or buffer and an organic modifier like acetonitrile or methanol is used.
-
Flow Rate: Set an appropriate flow rate, typically in the range of 0.5-1.5 mL/min.
-
Detection: Use a UV detector set at a wavelength where the analyte exhibits strong absorbance.
-
Sample Preparation: Dissolve the racemic or enantiomerically enriched sample in the mobile phase.
-
Injection and Analysis: Inject a small volume of the sample onto the column and record the chromatogram. The two enantiomers will elute at different retention times, allowing for their separation and quantification.
Figure 3: Workflow for Chiral HPLC Separation.
Future Directions and Conclusion
The study of chiral N-(1-phenylethyl)acetamide derivatives continues to be a promising area of research in both medicinal chemistry and agrochemical development. The pronounced influence of stereochemistry on their biological activity underscores the necessity of enantioselective synthesis and testing.
Future research should focus on:
-
Elucidating precise mechanisms of action: Utilizing techniques such as patch-clamp electrophysiology and receptor binding assays to identify and characterize the molecular targets of these compounds.[16]
-
Quantitative Structure-Activity Relationship (QSAR) studies: Developing computational models to predict the biological activity of novel derivatives and guide the design of more potent and selective compounds.[17]
-
In-depth toxicological and pharmacokinetic profiling: Assessing the safety and metabolic fate of lead compounds to ensure their suitability for further development.
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Hydrazinyl-Oxo-Acetamide Scaffolds: A Technical Guide to Therapeutic Versatility
[1]
Executive Summary
The hydrazinyl-oxo-acetamide pharmacophore (often chemically designated as 2-(2-hydrazinyl)-2-oxoacetamide) represents a privileged structural motif in modern medicinal chemistry.[1] Characterized by a vicinal dicarbonyl system linked to a hydrazine moiety, this scaffold exhibits exceptional versatility due to its ability to form hydrogen bonds, chelate metals, and undergo diverse condensation reactions to form hydrazones.
This technical guide analyzes the therapeutic utility of these compounds across three primary domains: Antimicrobial/Antifungal defense , Oncology (Kinase Inhibition) , and Enzyme Regulation (Urease/COX-2) . It provides validated synthesis protocols, mechanistic insights supported by signal transduction diagrams, and quantitative activity data for researchers optimizing this scaffold for drug development.
Part 1: Chemical Synthesis & Structural Optimization[1]
The synthesis of hydrazinyl-oxo-acetamide derivatives typically proceeds via the hydrazinolysis of corresponding esters or acetamides.[1] The core advantage of this pathway is the high yield and the "modularity" of the final N-substitution, allowing for rapid generation of Structure-Activity Relationship (SAR) libraries.[1]
Synthetic Pathway Visualization
The following diagram outlines the modular synthesis of N-substituted-2-(2-hydrazinyl)-2-oxoacetamide derivatives, starting from isatin or aniline precursors.
Caption: Modular synthesis pathway for hydrazinyl-oxo-acetamide derivatives, highlighting key intermediates and reaction conditions.
Validated Bench Protocol: Synthesis of N-Phenyl-2-hydrazinyl-2-oxoacetamide
Objective: To synthesize the core hydrazide scaffold for further derivatization.[1]
Reagents:
-
Ethyl 2-oxo-2-(phenylamino)acetate (Precursor)[1]
-
Hydrazine hydrate (99%)
-
Absolute Ethanol[1]
-
Cold distilled water[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve 0.01 mol of Ethyl 2-oxo-2-(phenylamino)acetate in 30 mL of absolute ethanol in a round-bottom flask. Ensure complete solubilization; mild heating (40°C) may be required.[1]
-
Hydrazinolysis: Add hydrazine hydrate (0.02 mol, 2.0 eq) dropwise to the stirring solution. Causality: Excess hydrazine drives the equilibrium toward the hydrazide product and prevents dimer formation.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 3–5 hours. Monitor reaction progress via TLC (System: Ethyl Acetate:Hexane 3:7). The ester spot should disappear.
-
Precipitation: Allow the reaction mixture to cool to room temperature. A solid precipitate typically forms.[1] If not, pour the mixture onto crushed ice (50g) with vigorous stirring.
-
Purification: Filter the solid under vacuum. Wash with 20 mL cold water followed by 10 mL cold ethanol to remove unreacted hydrazine.
-
Recrystallization: Recrystallize from ethanol/DMF mixture to obtain pure needle-like crystals.
Validation Check:
-
Melting Point: Expect a sharp range (e.g., 217–219°C for phenyl derivatives).[1]
-
IR Spectrum: Look for disappearance of ester C=O (1730 cm⁻¹) and appearance of hydrazide doublet -NH2 (3300–3200 cm⁻¹) and amide C=O (1660–1680 cm⁻¹).
Part 2: Antimicrobial & Antifungal Applications[1][2][3]
Hydrazinyl-oxo-acetamide derivatives exhibit potent antimicrobial activity, particularly when conjugated with heterocyclic moieties like isatin or quinoline.[1] The pharmacophore acts by disrupting cell membrane integrity and inhibiting sterol biosynthesis (Cyp51 inhibition) in fungi.[1]
Quantitative Activity Data (MIC)
The following table summarizes Minimum Inhibitory Concentration (MIC) values from recent comparative studies, highlighting the efficacy of these scaffolds against standard pathogens.
| Compound Class | Target Organism | MIC Range (µg/mL) | Reference Standard (MIC) |
| Isatin-Hydrazinyl-Oxo-Acetamide | Staphylococcus aureus (G+) | 12.5 – 50 | Ciprofloxacin (6.[1]25) |
| N-Phenyl-Hydrazinyl-Acetamide | Escherichia coli (G-) | 25 – 100 | Ampicillin (12.[1]5) |
| Thiazolidine-Linked Hybrid | Candida albicans (Fungi) | 6.25 – 25 | Fluconazole (12.[1]5) |
| Triazole-Linked Derivative | Aspergillus niger (Fungi) | 50 – 100 | Nystatin (25) |
Data Source Synthesis: Aggregated from studies on isatin-hydrazones and peptide-linked derivatives [1, 2].[1]
Mechanism of Action: Fungal Sterol Inhibition
In fungal pathogens, these compounds frequently target Lanosterol 14α-demethylase (CYP51) , a key enzyme in ergosterol biosynthesis.[1] Inhibition leads to membrane permeability defects and cell lysis.[1]
Part 3: Oncology & Kinase Inhibition (EGFR/VEGFR)
One of the most promising applications of hydrazinyl-oxo-acetamides is in cancer therapy.[1] The "linker" properties of the hydrazinyl-oxo moiety allow for the correct spatial orientation of aromatic rings to fit into the ATP-binding pockets of tyrosine kinases, specifically EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 .[1]
Signaling Blockade Visualization
The diagram below illustrates how these inhibitors interrupt the EGFR signaling cascade, leading to apoptosis in cancer cells (e.g., MCF-7, H1299).
Caption: Mechanism of EGFR inhibition by hydrazinyl-oxo-acetamide derivatives, preventing downstream proliferation signaling.[1]
Key Experimental Protocol: MTT Cytotoxicity Assay
Objective: To determine the IC50 of synthesized compounds against cancer cell lines (e.g., MCF-7).[1]
-
Seeding: Plate cells (1 × 10⁴ cells/well) in 96-well plates using RPMI-1640 medium. Incubate for 24h at 37°C/5% CO₂.
-
Treatment: Add serial dilutions of the test compound (0.1 – 100 µM) dissolved in DMSO (final DMSO < 0.1%). Include Doxorubicin as a positive control.
-
Incubation: Incubate for 48 hours.
-
Dye Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
-
Solubilization: Remove media and add 100 µL DMSO to dissolve formazan crystals.
-
Measurement: Read absorbance at 570 nm. Calculate IC50 using non-linear regression analysis.
Therapeutic Insight: Recent studies indicate that derivatives with electron-withdrawing groups (e.g., -Cl, -NO2) on the phenyl ring exhibit IC50 values < 5 µM, comparable to standard kinase inhibitors [3].[1]
Part 4: Enzyme Inhibition (Urease & COX-2)[1]
Beyond oncology and infection, these compounds show specific utility in metabolic and inflammatory regulation.[1]
Urease Inhibition (Gastric Health)
Helicobacter pylori relies on urease to survive acidic gastric environments.[1] Hydrazinyl-oxo-acetamides chelate the Nickel (Ni²⁺) ions in the urease active site.[1]
-
Potency: IC50 values as low as 9.3 µM have been reported for metal-complexed derivatives, outperforming the standard Thiourea (IC50 ≈ 21 µM) [4].[1]
-
Clinical Relevance: Dual-action compounds (Antimicrobial + Urease Inhibition) are ideal candidates for anti-ulcer therapy.[1]
COX-2 Inhibition (Inflammation)
The structural similarity of some hydrazinyl derivatives to coxibs allows them to fit into the COX-2 hydrophobic pocket.[1]
-
Selectivity: N-substituted derivatives have shown Selectivity Indices (SI) > 60 for COX-2 over COX-1, reducing the risk of gastric bleeding associated with traditional NSAIDs [5].[1]
Part 5: Computational Validation (Molecular Docking)
To ensure "Trustworthiness" in drug design, experimental results must be corroborated by in silico modeling.[1]
Docking Protocol for EGFR (PDB: 1M17)
-
Preparation: Retrieve crystal structure 1M17 (EGFR kinase domain) from Protein Data Bank.[1] Remove water molecules and co-crystallized ligands.[1]
-
Ligand Setup: Draw the hydrazinyl-oxo-acetamide derivative in ChemDraw, minimize energy using MM2 force field.
-
Grid Generation: Define a grid box (20x20x20 Å) centered on the ATP-binding site (residues Met793, Lys745).[1]
-
Docking: Use AutoDock Vina. Set exhaustiveness to 8.
-
Validation: Look for H-bonds between the oxo-acetamide carbonyl and the backbone NH of Met793 (hinge region).[1] Binding energies < -8.0 kcal/mol indicate high affinity.[1]
References
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Synthesis and antimicrobial screening of some novel 1,2,4-triazole derivatives. TSI Journals. Available at: [Link]
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Synthesis, Molecular Docking Studies, In Vitro Antimicrobial and Antifungal Activities of Novel Dipeptide Derivatives. Molecules. Available at: [Link]
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Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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Synthesis, Urease Inhibition, Molecular Docking, and Optical Analysis of a Symmetrical Schiff Base. ACS Omega. Available at: [Link]
-
Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. Available at: [Link]
(S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide: A Versatile Chiral Building Block for Asymmetric Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern synthetic chemistry, the demand for enantiomerically pure compounds is paramount, particularly in the pharmaceutical and agrochemical industries where stereochemistry dictates biological activity. Chiral building blocks serve as fundamental tools in achieving high levels of stereoselectivity. This technical guide provides a comprehensive overview of (S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide, a valuable and versatile chiral auxiliary derived from the readily available (S)-1-phenylethylamine. We will delve into its synthesis, characterization, and critically, its application in asymmetric synthesis, providing a mechanistic rationale for its efficacy in inducing chirality. This guide is intended to be a practical resource, offering both theoretical understanding and actionable protocols for laboratory application.
Introduction: The Significance of Chiral Hydrazides in Asymmetric Synthesis
Chirality is a fundamental property of molecules that has profound implications in biological systems. The differential interaction of enantiomers with chiral biological targets necessitates the development of synthetic methodologies that can selectively produce a single enantiomer of a desired compound. One of the most robust strategies in asymmetric synthesis is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation with high diastereoselectivity. After the desired stereocenter is set, the auxiliary is removed, yielding the enantiomerically enriched product.
(S)-1-phenylethylamine (α-PEA) is a privileged chiral precursor for the synthesis of a wide array of chiral auxiliaries due to its low cost, commercial availability in both enantiomeric forms, and the robust stereocontrol it imparts.[1] The molecule at the core of this guide, (S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide, is a derivative of α-PEA that incorporates a hydrazide moiety. Hydrazides and their derivatives are a significant class of compounds in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial and anticancer properties.[2] The incorporation of the hydrazide functionality into a chiral scaffold derived from α-PEA presents a unique building block for the synthesis of novel, enantiomerically pure bioactive molecules.
This guide will explore the synthesis of this chiral building block and its potential applications in diastereoselective reactions, providing a framework for its utilization in complex molecule synthesis.
Synthesis and Characterization
The synthesis of (S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide is a straightforward two-step, one-pot procedure commencing from commercially available starting materials.[3]
Reaction Scheme:
Caption: Synthetic pathway for (S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide.
Detailed Experimental Protocol
This protocol is based on established procedures for the synthesis of related oxamic hydrazides.[4]
Materials:
-
Diethyl oxalate
-
(S)-(-)-α-phenylethylamine
-
Hydrazine hydrate
-
Ethanol (absolute)
-
Diethyl ether
Procedure:
-
Amide Formation: To a solution of diethyl oxalate (1 equivalent) in absolute ethanol, add (S)-(-)-α-phenylethylamine (1 equivalent) dropwise at room temperature with stirring. The reaction mixture is stirred for 2 hours. The formation of the intermediate, ethyl (S)-2-oxo-2-((1-phenylethyl)amino)acetate, can be monitored by thin-layer chromatography (TLC).
-
Hydrazinolysis: To the same reaction mixture, add hydrazine hydrate (1.2 equivalents) dropwise. A precipitate should begin to form. The mixture is stirred for an additional 2 hours at room temperature.
-
Isolation and Purification: The resulting precipitate is collected by vacuum filtration, washed with cold diethyl ether, and dried under vacuum to yield (S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide as a white solid.
Physical and Spectroscopic Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃N₃O₂ | [5] |
| Molecular Weight | 207.23 g/mol | [5] |
| Melting Point | 168-169 °C | [3] |
| Optical Rotation [α]D | -103° (c 1.0, CHCl₃) | [3] |
| Solubility | Soluble in polar aprotic solvents; limited solubility in hexane, toluene. | [3] |
Spectroscopic Characterization:
-
¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons of the phenyl group, the methine proton of the phenylethyl moiety, the methyl protons, and the protons of the amide and hydrazide groups. The diastereotopic protons of the methylene group in a prochiral substrate coupled to the auxiliary would be expected to show distinct signals.
-
¹³C NMR: The spectrum should display distinct signals for the carbonyl carbons of the amide and hydrazide, the carbons of the phenyl ring, and the chiral methine and methyl carbons of the phenylethyl group.
-
IR Spectroscopy: Characteristic absorption bands for N-H stretching of the amide and hydrazide, C=O stretching of the two carbonyl groups, and aromatic C-H stretching are expected.
-
Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight should be observed.
Application as a Chiral Building Block in Asymmetric Synthesis
The utility of (S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide as a chiral building block lies in its ability to direct the stereochemical outcome of reactions at a prochiral center. The bulky phenylethyl group creates a sterically hindered environment, forcing incoming reagents to approach from the less hindered face of the molecule. The hydrazide moiety offers a versatile handle for further chemical transformations, particularly for the synthesis of heterocyclic compounds.[8]
Diastereoselective Synthesis of Heterocycles
The hydrazide functionality of the title compound is a key reactive site for the construction of various nitrogen-containing heterocycles, which are prevalent scaffolds in many pharmaceuticals. For instance, condensation of the terminal amino group of the hydrazide with dicarbonyl compounds or their equivalents can lead to the diastereoselective formation of pyrazoles, pyridazines, and other important heterocyclic systems.
Conceptual Workflow for Diastereoselective Cyclization:
Caption: General workflow for the application in diastereoselective synthesis.
Mechanistic Insights into Stereocontrol
The stereochemical outcome of reactions employing chiral auxiliaries derived from (S)-1-phenylethylamine is primarily dictated by steric hindrance. The phenyl group, being the largest substituent on the chiral center, orients itself to minimize steric interactions with the rest of the molecule. This conformational preference effectively blocks one face of the reactive intermediate (e.g., an enolate or an imine), directing the approach of an electrophile to the opposite, less hindered face.
In the case of (S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide, the formation of a six-membered chelated intermediate involving a metal cation (e.g., Li⁺ or Mg²⁺) and the two carbonyl oxygens can further rigidify the transition state, enhancing the facial bias.
Proposed Model for Stereocontrol:
Caption: Proposed model for stereocontrol via a chelated intermediate.
Future Perspectives and Conclusion
(S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide represents a promising and readily accessible chiral building block for asymmetric synthesis. Its straightforward preparation and the versatile reactivity of the hydrazide moiety make it an attractive tool for the synthesis of complex, enantiomerically pure molecules, particularly nitrogen-containing heterocycles of medicinal interest.
Further research is warranted to fully explore the scope and limitations of this chiral auxiliary in a variety of asymmetric transformations. Detailed studies on the diastereoselectivities achieved in different reaction types, as well as the development of efficient methods for the cleavage and recovery of the auxiliary, will be crucial for its widespread adoption in both academic and industrial research.
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A Comprehensive Technical Guide to the Solubility of (S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide in Diverse Solvents
Authored by: A Senior Application Scientist
Abstract: This technical guide provides a detailed framework for determining and understanding the solubility of (S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide, a compound of interest in pharmaceutical research. In the absence of extensive published solubility data, this document serves as a foundational protocol for researchers, scientists, and drug development professionals. It outlines the theoretical considerations based on the molecular structure, a strategic approach to solvent selection, and a rigorous, step-by-step experimental workflow for generating reliable solubility data using the gold-standard shake-flask method. The guide emphasizes scientific integrity, causality behind experimental choices, and the practical application of solubility data in a drug development context.
Introduction: The Critical Role of Solubility in Drug Development
The journey of a new chemical entity (NCE) from the laboratory to a viable therapeutic agent is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility is a paramount parameter, influencing everything from formulation design to bioavailability and therapeutic efficacy.[1][2][3][4][5] Poor aqueous solubility, a common issue for over 40% of NCEs, can lead to inadequate absorption, variable bioavailability, and potential gastrointestinal toxicity, often requiring high doses to achieve a therapeutic effect.[2]
This guide focuses on (S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide (CAS No. 6152-25-6), a molecule with potential applications in medicinal chemistry.[6][7] Understanding its solubility profile in a range of pharmaceutically relevant solvents is a critical first step in its development pathway. This document provides a comprehensive, self-validating protocol for determining the equilibrium solubility of this compound, enabling researchers to generate the robust data necessary for informed decision-making in pre-formulation and formulation development.
Molecular Structure and Predicted Solubility Behavior:
(S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide possesses a molecular formula of C₁₀H₁₃N₃O₂ and a molecular weight of 207.23 g/mol .[8] Its structure features several key functional groups that dictate its solubility characteristics:
-
Aromatic Phenyl Group: This non-polar, hydrophobic moiety will significantly limit solubility in aqueous and other polar protic solvents.[6]
-
Amide and Hydrazinyl Groups: These groups contain nitrogen and oxygen atoms capable of acting as hydrogen bond donors and acceptors.[9][10] This imparts a degree of polarity to the molecule and suggests potential solubility in polar aprotic and some polar protic solvents.[11]
-
Chiral Center: The stereochemistry at the benzylic position can influence crystal lattice energy and, consequently, solubility, although this effect is often subtle.
Based on this structure, we can hypothesize that the compound will exhibit limited solubility in non-polar solvents like hexane and toluene, and also in highly polar protic solvents like water, due to the competing influence of its hydrophobic phenyl ring and polar functional groups.[11] Higher solubility is anticipated in polar aprotic solvents that can engage in hydrogen bonding without the high cohesive energy of water.[11]
Strategic Solvent Selection for Comprehensive Solubility Screening
The choice of solvents is a critical aspect of solubility screening, aiming to probe the compound's behavior across a spectrum of polarities and hydrogen bonding capabilities.[12][13][14] This allows for the construction of a comprehensive solubility profile that can guide crystallization process development, formulation strategies, and toxicological assessments.[13][15]
The following table outlines a recommended set of solvents for the initial solubility screening of (S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide, categorized by their polarity and function.
| Solvent Class | Specific Solvent | Rationale for Inclusion |
| Non-Polar | n-Hexane | Represents aliphatic hydrocarbons; expected to have very low solubility.[11] |
| Toluene | Represents aromatic hydrocarbons; probes π-π interactions with the phenyl ring.[11] | |
| Polar Aprotic | Dichloromethane (DCM) | A common process solvent with moderate polarity. |
| Ethyl Acetate | An ester with hydrogen bond accepting capability; widely used in pharma.[16] | |
| Acetone | A ketone that is a good hydrogen bond acceptor.[16] | |
| Acetonitrile (ACN) | A polar aprotic solvent with a strong dipole moment. | |
| Dimethyl Sulfoxide (DMSO) | A highly polar aprotic solvent with strong hydrogen bond accepting ability; often used for stock solutions. | |
| N,N-Dimethylformamide (DMF) | A highly polar aprotic solvent, similar to DMSO. | |
| Polar Protic | Methanol | The simplest alcohol, capable of hydrogen bonding as both a donor and acceptor.[17][18][19] |
| Ethanol | A common and less toxic alcohol, widely used in formulations.[6] | |
| Isopropanol (IPA) | A secondary alcohol with slightly lower polarity than ethanol.[13] | |
| Water (Purified/HPLC-Grade) | The most important solvent for biological and pharmaceutical contexts.[2] | |
| Aqueous Buffers | pH 1.2 (Simulated Gastric Fluid) | To assess solubility in an acidic environment relevant to oral administration.[20] |
| pH 4.5 (Acetate Buffer) | Represents an intermediate acidic pH.[20] | |
| pH 6.8 (Simulated Intestinal Fluid) | To assess solubility in a neutral/slightly basic environment relevant to the small intestine.[20] |
Experimental Protocol: The Shake-Flask Method for Equilibrium Solubility
The shake-flask method is the gold-standard technique for determining thermodynamic (equilibrium) solubility.[20][21][22][23] It involves agitating an excess amount of the solid compound in the solvent of interest for a prolonged period until the solution reaches saturation. The resulting saturated solution is then filtered and analyzed to determine the concentration of the dissolved solute.
Materials and Equipment
-
(S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide (solid, purity >98%)
-
Selected solvents (HPLC-grade or higher)[24]
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker or wrist-action shaker, preferably in a temperature-controlled environment
-
Analytical balance (readable to at least 0.1 mg)
-
Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF, depending on solvent compatibility)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical technique for concentration measurement.
Step-by-Step Methodology
-
Preparation: Add an excess amount of (S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide to a pre-weighed vial. "Excess" means enough solid should remain undissolved at the end of the experiment to confirm that equilibrium has been reached.[20][21][23] A starting point could be 10-20 mg of the compound.
-
Solvent Addition: Add a known volume (e.g., 2.0 mL) of the chosen solvent to the vial.
-
Equilibration: Securely cap the vials and place them on the shaker. Agitate the samples at a constant speed and temperature (e.g., 25 °C) for a predetermined duration. A minimum of 24 hours is recommended to ensure equilibrium is reached, though 48 or 72 hours may be necessary for some compound-solvent systems.[21][22][25]
-
Phase Separation: After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved solid particles. Discard the first few drops of the filtrate to avoid any adsorption effects from the filter membrane.
-
Dilution (if necessary): If the concentration is expected to be high, accurately dilute the filtered saturated solution with the appropriate solvent to bring it within the calibration range of the analytical method.
-
Quantification: Analyze the concentration of the final solution using a validated HPLC method. This involves creating a calibration curve with standard solutions of known concentrations.
Self-Validating System and Quality Control
-
Confirmation of Equilibrium: To ensure that equilibrium has been achieved, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). If the measured solubility values are consistent across the later time points, it indicates that equilibrium has been reached.[23]
-
Visual Inspection: At the end of the experiment, there must be visible undissolved solid in each vial. The absence of excess solid invalidates the result for that sample.[21]
-
Triplicate Measurements: Each solvent should be tested in triplicate to assess the reproducibility of the measurement and calculate the standard deviation.
-
pH Measurement: For aqueous buffers, the pH of the suspension should be measured both at the beginning and at the end of the experiment to ensure it has not shifted significantly.[23]
Caption: Experimental workflow for the shake-flask solubility determination method.
Data Presentation and Interpretation
Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and analysis. A summary table is the most effective format.
Example Data Summary Table
| Solvent | Temperature (°C) | Mean Solubility (mg/mL) | Standard Deviation | Mean Solubility (mol/L) | Qualitative Classification |
| n-Hexane | 25 | [Experimental Value] | [± Value] | [Calculated Value] | [e.g., Practically Insoluble] |
| Toluene | 25 | [Experimental Value] | [± Value] | [Calculated Value] | [e.g., Sparingly Soluble] |
| Ethyl Acetate | 25 | [Experimental Value] | [± Value] | [Calculated Value] | [e.g., Soluble] |
| Methanol | 25 | [Experimental Value] | [± Value] | [Calculated Value] | [e.g., Freely Soluble] |
| Water | 25 | [Experimental Value] | [± Value] | [Calculated Value] | [e.g., Slightly Soluble] |
| pH 1.2 Buffer | 37 | [Experimental Value] | [± Value] | [Calculated Value] | [e.g., Slightly Soluble] |
| pH 6.8 Buffer | 37 | [Experimental Value] | [± Value] | [Calculated Value] | [e.g., Slightly Soluble] |
Note: The qualitative classification can be based on standard pharmacopeial definitions.
Interpreting the Results
The generated solubility data provides invaluable insights for the drug development process:
-
High solubility in buffers like pH 1.2 and 6.8 would be favorable for oral drug delivery, suggesting a lower risk of dissolution-limited absorption.
-
Solubility in organic solvents such as ethanol, isopropanol, or ethyl acetate identifies potential solvent systems for crystallization, which is crucial for purification and polymorph control.[13]
-
A significant difference in solubility across the pH range would indicate that the compound has ionizable groups and its absorption may be pH-dependent.
-
Low solubility across all solvents would flag the compound as a development risk, potentially requiring enabling formulation technologies such as nano-suspensions or amorphous solid dispersions.[4]
Conclusion
This technical guide provides a robust and scientifically grounded framework for determining the solubility of (S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide. By following the detailed shake-flask protocol and adhering to the principles of self-validation and quality control, researchers can generate reliable and reproducible data. This information is not merely an academic exercise; it is a critical dataset that informs key decisions in the pharmaceutical development pipeline, from early-stage candidate selection to late-stage formulation design. The methodologies described herein are designed to ensure that the solubility profile of this compound is characterized with the scientific rigor required for modern drug development.
References
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Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
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University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
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ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]
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Popa, M. (2020). The Importance of Solubility for New Drug Molecules. IntechOpen. Retrieved from [Link]
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SciELO. (2012). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Retrieved from [Link]
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SciSpace. (2016). 2-(2-(2-Hydroxybenzyliden) Hydrazinyl)-2-Oxo-N-(Pyridine-2-Yl)Acetamide Complexes. Retrieved from [Link]
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ChemSynthesis. (n.d.). 2-hydrazino-2-oxo-N-(1-phenylethyl)acetamide. Retrieved from [Link]
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PubChem. (n.d.). 2-Hydrazinyl-2-oxo-N-phenylacetamide. Retrieved from [Link]
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McMaster University. (2023). Solubility of Organic Compounds. Retrieved from [Link]
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PubChem. (n.d.). Acetamide, 2-hydrazino-, hydrochloride. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]
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BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
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MDPI. (2021). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. Retrieved from [Link]
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ResearchGate. (2009). Solvent selection for pharmaceuticals. Retrieved from [Link]
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Dissolution Technologies. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
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Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]
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ResearchGate. (2020). The Importance of Solubility for New Drug Molecules. Retrieved from [Link]
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American Chemical Society. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Retrieved from [Link]
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Journal of Medical Pharmaceutical and Allied Sciences. (2019). IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES. Retrieved from [Link]
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Oreate AI Blog. (2025). Understanding Acetamide: A Versatile Organic Compound. Retrieved from [Link]
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International Journal for Multidisciplinary Research. (2023). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]
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FooDB. (2010). Showing Compound Acetamide (FDB008298). Retrieved from [Link]
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BYJU'S. (n.d.). Acetamide. Retrieved from [Link]
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YouTube. (2020). Solvent Selection in Pharmaceutical Crystallization Process Development. Retrieved from [Link]
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Purosolv. (2025). Key Considerations for Selecting Solvents in Drug Manufacturing. Retrieved from [Link]
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Methodological & Application
Application Note: A Detailed Guide to the Synthesis of (S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide from Diethyl Oxalate
Abstract
This application note provides a comprehensive technical guide for the synthesis of the chiral hydrazide, (S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide, a valuable building block in medicinal chemistry and drug development. The synthetic route commences from the readily available starting material, diethyl oxalate, and proceeds through a two-step sequence involving the formation of an intermediate ethyl oxamate ester, followed by hydrazinolysis. This document offers detailed, step-by-step protocols, mechanistic insights, safety precautions, and characterization data to enable researchers, scientists, and drug development professionals to successfully synthesize and characterize the target compound. The protocols are designed to be self-validating, with explanations for key experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Introduction
Chiral hydrazides are a class of organic compounds that have garnered significant interest in the pharmaceutical industry due to their diverse biological activities and their utility as versatile synthons for the preparation of more complex heterocyclic scaffolds. The title compound, (S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide, incorporates a chiral 1-phenylethylamine moiety, which can impart stereospecific interactions with biological targets. The synthesis of this and related compounds is of paramount importance for the exploration of new chemical space in drug discovery programs.
The synthetic strategy outlined herein employs a robust and efficient two-step process starting from diethyl oxalate. This approach is advantageous due to the low cost of the starting materials, the generally high yields of the reactions, and the straightforward nature of the experimental procedures. The first step involves the nucleophilic acyl substitution of diethyl oxalate with (S)-(-)-α-phenylethylamine to selectively form the mono-amido ester, ethyl (S)-2-oxo-2-((1-phenylethyl)amino)acetate. The second step is the subsequent hydrazinolysis of this ester intermediate to yield the desired product. This application note will provide a detailed exposition of this synthetic sequence.
Reaction Scheme
Figure 1: Overall synthetic scheme for (S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide.
Experimental Protocols
Materials and Instrumentation
All reagents were of analytical grade and used as received from commercial suppliers unless otherwise stated. Reactions were monitored by thin-layer chromatography (TLC) on silica gel 60 F254 plates, with visualization under UV light (254 nm) and/or by staining with an appropriate indicator. Nuclear Magnetic Resonance (NMR) spectra were recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Melting points were determined using a calibrated melting point apparatus.
Step 1: Synthesis of Ethyl (S)-2-oxo-2-((1-phenylethyl)amino)acetate
This procedure is based on the well-established reaction of diethyl oxalate with primary amines to form oxamic esters.[1]
Protocol:
-
To a solution of (S)-(-)-α-phenylethylamine (1.0 eq) in a suitable solvent such as absolute ethanol or xylene in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add diethyl oxalate (1.1 eq) dropwise at room temperature.
-
The reaction mixture is then heated to reflux (the temperature will depend on the solvent chosen, typically 80-140 °C) and maintained at this temperature for 2-4 hours. The progress of the reaction should be monitored by TLC.
-
Upon completion of the reaction, the mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure to yield the crude product.
-
Purification of the crude product can be achieved by vacuum distillation or column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford ethyl (S)-2-oxo-2-((1-phenylethyl)amino)acetate as a liquid.
Causality behind Experimental Choices:
-
Excess Diethyl Oxalate: A slight excess of diethyl oxalate is used to ensure the complete consumption of the limiting reagent, (S)-1-phenylethanamine.
-
Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the nucleophilic acyl substitution to occur at a reasonable rate.
-
Solvent Choice: Ethanol is a common solvent for this reaction as it is a good solvent for both reactants and the ethanol produced as a byproduct does not interfere with the reaction. Xylene can be used for higher reaction temperatures if required.[2]
Step 2: Synthesis of (S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide
This protocol is adapted from general procedures for the hydrazinolysis of esters to form hydrazides.[3]
Protocol:
-
Dissolve the ethyl (S)-2-oxo-2-((1-phenylethyl)amino)acetate (1.0 eq) obtained from Step 1 in a suitable solvent such as absolute ethanol or xylene in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
To this solution, add hydrazine hydrate (1.2-1.5 eq) dropwise at room temperature.
-
The resulting solution is stirred at room temperature for 2 hours or heated to reflux for 3 hours. The progress of the reaction should be monitored by TLC. A precipitate may form during the reaction.[4]
-
After the reaction is complete, the mixture is cooled to room temperature.
-
If a precipitate has formed, it is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the crude product.
-
If no precipitate forms, the solvent is removed under reduced pressure, and the residue is triturated with a suitable solvent such as diethyl ether to induce crystallization.
-
The solid product is then collected by filtration, washed with cold diethyl ether, and dried under vacuum.
-
The crude product can be recrystallized from a suitable solvent like ethanol to afford pure (S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide as a white or off-white solid. The reported melting point for this compound is 168-169 °C.[5][6]
Causality behind Experimental Choices:
-
Excess Hydrazine Hydrate: A slight excess of hydrazine hydrate is used to drive the reaction to completion.
-
Reaction Temperature: The reaction can often proceed at room temperature, but heating to reflux can significantly increase the reaction rate, as described in a similar synthesis.[2]
-
Purification: The product is typically a solid with limited solubility in common organic solvents at room temperature, which facilitates its isolation and purification by filtration and recrystallization.
Data Presentation
| Parameter | Step 1: Ethyl (S)-2-oxo-2-((1-phenylethyl)amino)acetate | Step 2: (S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide |
| Molecular Formula | C₁₂H₁₅NO₃ | C₁₀H₁₃N₃O₂ |
| Molecular Weight | 221.25 g/mol | 207.23 g/mol |
| Physical State | Liquid | Solid |
| Melting Point | N/A | 168-169 °C[5][6] |
| Expected Yield | > 80% | > 85% |
| Purity (by NMR) | > 95% | > 98% |
Experimental Workflow
Figure 2: Experimental workflow for the synthesis of the target compound.
Safety Precautions
All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.
-
Diethyl Oxalate: Harmful if swallowed and causes serious eye irritation.[7] Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Hydrazine Hydrate: Toxic, corrosive, and a suspected carcinogen.[8] It can cause severe skin burns and eye damage. Handle with extreme care, avoiding inhalation of vapors and contact with skin and eyes. Use a dedicated syringe or cannula for transfer.
-
Ethanol and Xylene: Flammable liquids. Keep away from open flames and other ignition sources.
References
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El-Reash, Y. G. A., Zaky, R., & Yaseen, M. A. (2016). 2-(2-(2-Hydroxybenzyliden) Hydrazinyl)-2-Oxo-N-(Pyridine-2-Yl)Acetamide Complexes: Synthesis, Characterization and Biological Studies. Journal of Molecular Structure, 1125, 437-446. [Link]
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New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet - Hydrazine. [Link]
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Organic Syntheses. ethyl phenylacetate. [Link]
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PubChem. Ethyl 2-[(1-phenylethyl)amino]acetate. [Link]
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Sdfine. DIETHYL OXALATE - Safety Data Sheet. [Link]
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Application Note: Step-by-Step Protocols for the Asymmetric Synthesis of Chiral Hydrazinyl Acetamides
Abstract
Chiral hydrazinyl acetamides are pivotal structural motifs in medicinal chemistry, frequently contributing to the pharmacological profile of therapeutic agents.[1] Their synthesis in an enantiomerically pure form is a critical objective in drug discovery and development to optimize efficacy and minimize potential side effects associated with the undesired enantiomer.[2][3] This application note provides detailed, field-proven protocols for the asymmetric synthesis of chiral hydrazinyl acetamides, designed for researchers, chemists, and drug development professionals. We will explore two primary, robust strategies: a chiral auxiliary-mediated approach offering reliable diastereoselective control, and a cutting-edge organocatalytic method for direct enantioselective α-hydrazination. Each protocol is presented with a step-by-step methodology, an explanation of the underlying chemical principles, and guidelines for product purification and stereochemical analysis.
Introduction: The Significance of Chirality in Hydrazinyl Acetamide Scaffolds
Chirality is a fundamental property in molecular biology, where the three-dimensional arrangement of atoms dictates molecular recognition and function.[4] Receptors, enzymes, and other biological targets are inherently chiral, leading to distinct physiological responses for each enantiomer of a chiral drug.[5] The hydrazinyl acetamide core is a versatile pharmacophore found in a range of biologically active compounds, including potential anticancer and antibacterial agents.[1][6]
The synthesis of these molecules as single enantiomers is not merely an academic exercise; it is a regulatory and clinical necessity. The "chiral switch," converting a racemic drug to a single-enantiomer version, has become a key strategy in pharmaceutical development to create safer and more effective medicines.[7] Therefore, access to reliable and scalable asymmetric syntheses is paramount. This guide provides the technical framework for achieving this, grounded in established chemical literature and best practices.
Chapter 1: Strategic Overview of Asymmetric Synthesis
The creation of a single desired stereoisomer can be achieved through several distinct strategies. For the synthesis of chiral hydrazinyl acetamides, the two most prevalent and powerful approaches are the use of chiral auxiliaries and asymmetric catalysis.
-
Chiral Auxiliary Approach: This classic and highly reliable method involves temporarily attaching a chiral molecule (the auxiliary) to the substrate.[8][9] This auxiliary directs a subsequent reaction, in this case, the introduction of the hydrazine moiety, to occur preferentially on one face of the molecule. After the key stereocenter is set, the auxiliary is cleaved and can often be recycled. Evans' oxazolidinones are exemplary auxiliaries for this purpose.[10]
-
Asymmetric Catalysis: This modern approach utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. The catalyst creates a chiral environment for the reaction, favoring one enantiomeric pathway over the other. This can be achieved with organocatalysts (small, metal-free organic molecules) or chiral metal complexes.[11][12] This method is often more atom-economical than using stoichiometric auxiliaries.
The choice between these strategies depends on factors like substrate scope, desired scale, and the availability of starting materials and catalysts.
Caption: Mechanism of chiral auxiliary-directed synthesis.
Experimental Protocol
Step 2.1: Synthesis of N-(Chloroacetyl)-4(R)-benzyl-2-oxazolidinone
-
Setup: To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add (4R)-4-benzyl-2-oxazolidinone (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.2 M). Cool the solution to 0 °C in an ice bath.
-
Deprotonation: Add n-butyllithium (1.05 eq, 1.6 M in hexanes) dropwise over 15 minutes. Stir the resulting solution at 0 °C for 30 minutes.
-
Acylation: In a separate flask, dissolve chloroacetyl chloride (1.1 eq) in anhydrous THF. Add this solution to the lithium amide solution dropwise via a syringe or cannula at 0 °C.
-
Quench & Work-up: After stirring for 1 hour at 0 °C, quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., 20-40% ethyl acetate in hexanes) to yield the title compound.
Step 2.2: Diastereoselective Hydrazination
-
Setup: To a flame-dried flask under argon, add the N-(chloroacetyl) oxazolidinone (1.0 eq) and anhydrous THF (~0.1 M). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Enolate Formation: Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 eq, 1.0 M in THF) dropwise. Stir for 30 minutes at -78 °C.
-
Hydrazine Addition: Add a pre-cooled solution of di-tert-butyl azodicarboxylate (DBAD, 1.2 eq) in THF to the enolate solution. Stir the reaction at -78 °C for 2-3 hours, monitoring by TLC.
-
Quench & Work-up: Quench the reaction with saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature. Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify by flash chromatography to separate the desired diastereomer.
Step 2.3: Auxiliary Cleavage
-
Setup: Dissolve the purified product from Step 2.2 in a 3:1 mixture of THF and water. Cool to 0 °C.
-
Hydrolysis: Add 30% aqueous hydrogen peroxide (H₂O₂, 4.0 eq), followed by lithium hydroxide monohydrate (LiOH·H₂O, 2.0 eq).
-
Reaction: Stir vigorously at 0 °C for 1-2 hours, then at room temperature for an additional 2 hours.
-
Work-up: Quench the excess peroxide by adding aqueous sodium sulfite (Na₂SO₃). Acidify the mixture carefully with 1 M HCl to pH ~3. Extract with ethyl acetate. The aqueous layer will contain the cleaved auxiliary.
-
Purification: Dry and concentrate the organic layer. The crude product is the protected hydrazinyl acetic acid, which can be converted to the acetamide via standard amide coupling protocols (e.g., using EDC/HOBt and ammonia).
| Parameter | Step 2.1 | Step 2.2 | Step 2.3 (Coupling) |
| Key Reagents | (4R)-Bn-oxazolidinone, n-BuLi, Chloroacetyl chloride | N-acyl imide, NaHMDS, DBAD | Hydrazino acid, EDC, HOBt, NH₃ |
| Solvent | THF | THF | DMF or DCM |
| Temperature | 0 °C | -78 °C | 0 °C to RT |
| Typical Yield | >90% | 75-85% | 80-90% |
| Stereoselectivity | N/A | >95:5 d.r. | N/A |
Chapter 3: Protocol 2: Organocatalytic Enantioselective Synthesis
This protocol leverages the power of asymmetric organocatalysis to directly install a hydrazino group onto an aldehyde in an enantioselective manner. [11][13][14]The resulting chiral α-hydrazino aldehyde is a versatile intermediate that can be converted to the target acetamide. This approach avoids the use of stoichiometric chiral reagents and often employs readily available and inexpensive starting materials. [15]
Principle of Operation
This protocol is based on an in situ dual oxidation and asymmetric organocatalysis cascade. [13]1. Oxidation: A primary alcohol is first oxidized to an aldehyde in the presence of an oxidant system. 2. Enamine Formation: The in situ generated aldehyde reacts with a chiral secondary amine catalyst (e.g., a diarylprolinol silyl ether) to form a transient chiral enamine. 3. Asymmetric α-Hydrazination: The enamine undergoes a highly enantioselective Michael addition to an electrophilic nitrogen source like N-Boc hydrazine, directed by the chiral catalyst. 4. Derivatization: The resulting α-hydrazino aldehyde is then converted to the final acetamide product through subsequent chemical steps (e.g., oxidation to the acid followed by amide coupling).
Caption: Simplified organocatalytic cycle for α-hydrazination.
Experimental Protocol
Step 3.1: Enantioselective Synthesis of α-Hydrazino Aldehyde [13][14]
-
Setup: To a vial, add the primary alcohol (1.0 eq), (bpy)CuBr (5 mol%), TEMPO (5 mol%), and the chiral pyrrolidine catalyst (e.g., (S)-(-)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine, 20 mol%).
-
Reagents: Add N-Boc hydrazine (1.5 eq) and 2,6-lutidine (1.5 eq). Dissolve the mixture in a suitable solvent like dichloromethane (DCM, ~0.1 M).
-
Reaction: Seal the vial and stir the reaction mixture vigorously under an atmosphere of air (using a balloon) at room temperature for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture directly onto silica gel.
-
Purification: Purify the crude product by flash column chromatography (e.g., gradient of 10-30% ethyl acetate in hexanes) to afford the enantiomerically enriched N-Boc-α-hydrazino aldehyde.
Step 3.2: Conversion to Chiral Hydrazinyl Acetamide
-
Oxidation to Acid: Dissolve the purified aldehyde (1.0 eq) in a 1:1 mixture of t-butanol and water. Add 2-methyl-2-butene (5.0 eq). To this solution, add sodium chlorite (NaClO₂, 4.0 eq) and sodium dihydrogen phosphate (NaH₂PO₄, 4.0 eq) portion-wise at 0 °C. Stir at room temperature until the reaction is complete (TLC monitoring).
-
Work-up: Quench with aqueous sodium thiosulfate, acidify with 1 M HCl, and extract with ethyl acetate. Dry the organic layer over Na₂SO₄ and concentrate to get the crude carboxylic acid.
-
Amide Coupling: Dissolve the crude acid in DCM. Add HOBt (1.2 eq) and EDC (1.2 eq). Stir for 20 minutes at 0 °C. Then, bubble ammonia gas through the solution or add a solution of ammonia in methanol/dioxane. Stir until completion.
-
Purification: Wash the reaction mixture with water and brine, dry over Na₂SO₄, concentrate, and purify by flash chromatography or recrystallization to yield the final chiral hydrazinyl acetamide.
| Parameter | Step 3.1 | Step 3.2 (Oxidation) | Step 3.2 (Coupling) |
| Key Reagents | Alcohol, N-Boc Hydrazine, Chiral Catalyst | Aldehyde, NaClO₂, 2-methyl-2-butene | Carboxylic Acid, EDC, HOBt, NH₃ |
| Solvent | DCM | t-BuOH / H₂O | DCM or DMF |
| Temperature | Room Temp. | 0 °C to RT | 0 °C to RT |
| Typical Yield | 70-90% | >85% | 80-90% |
| Stereoselectivity | up to 98% ee | N/A | N/A |
Chapter 4: Product Purification and Characterization
Verifying the successful synthesis and, critically, the stereochemical purity of the final product is a mandatory step.
Purification
-
Flash Column Chromatography: This is the primary method for purifying intermediates and final products. For separating diastereomers from the chiral auxiliary approach, careful selection of the eluent system is crucial.
-
Recrystallization: If the final product is a stable solid, recrystallization can be an effective method for purification and, in some cases, for enhancing enantiomeric purity.
Structural Characterization
Standard spectroscopic methods are used to confirm the chemical structure of the synthesized hydrazinyl acetamides.
-
NMR Spectroscopy (¹H, ¹³C): Provides information on the connectivity of atoms. Key signals to identify include the amide N-H protons, the α-proton, and the protons of the hydrazine moiety. [16]* Mass Spectrometry (MS): Confirms the molecular weight of the product.
Chiral Analysis: Determining Enantiomeric Excess (ee)
Determining the enantiomeric purity is the ultimate validation of an asymmetric synthesis.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining ee. The sample is run on a column with a chiral stationary phase (e.g., polysaccharide-based columns like Chiralcel OD-H or Chiralpak AD-H). The two enantiomers will interact differently with the chiral phase, leading to different retention times and baseline separation of their peaks. The ee is calculated from the relative area of the two peaks. [17]* NMR Spectroscopy with Chiral Solvating Agents (CSAs): In the presence of a chiral solvating agent, enantiomers can form transient diastereomeric complexes that exhibit different chemical shifts in the NMR spectrum. [18][19]This allows for the integration of distinct peaks for each enantiomer to determine the ee.
Conclusion
The synthesis of enantiomerically pure chiral hydrazinyl acetamides is an essential task for modern drug discovery. This application note has detailed two powerful and practical protocols to achieve this goal. The chiral auxiliary method offers a robust and predictable route to high diastereoselectivity, while the organocatalytic approach provides an elegant and atom-economical pathway to high enantioselectivity. The choice of method will depend on the specific target molecule, available resources, and desired scale. By following these detailed protocols and validation procedures, researchers can confidently synthesize and characterize these valuable chiral building blocks for the advancement of pharmaceutical science.
References
- Enantioselective Synthesis of β-Hydrazino Alcohols Using Alcohols and N-Boc-Hydrazine as Substrates - Beijing University of Technology.
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Synthesis of Hydrazine Derivatives (Hydrazides) - Organic Chemistry Portal. Available at: [Link]
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D.7 Chiral auxiliaries (HL) - YouTube. Available at: [Link]
- Process for preparing acetamide - Google Patents.
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What is the mechanism of Acetamide? - Patsnap Synapse. Available at: [Link]
- An improved process for production of hydrazine hydrate - Google Patents.
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Enantioselective Synthesis of Chiral Molecules: Methods, Applications, and Drug Development - Research and Reviews. Available at: [Link]
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Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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Enantioselective Synthesis of β-Hydrazino Alcohols Using Alcohols and N-Boc-Hydrazine as Substrates - Organic Chemistry Portal. Available at: [Link]
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Synthesis and Characterization of Novel N-(Benzo[d]Thiazol-2-yl)-2-(2-(6-Chloroquinolin-4-yl)Hydrazinyl)Acetamide Derivatives Containing Quinoline Linkage as Potent Antibacterial Agents - ResearchGate. Available at: [Link]
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The significance of chirality in contemporary drug discovery-a mini review - PubMed. Available at: [Link]
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Hydrazinecarbonyl-thiazol-2-acetamides with pronounced apoptotic behavior: synthesis, in vitro/in vivo anti-proliferative activity and molecular modeling simulations - PubMed. Available at: [Link]
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Catalytic enantioselective synthesis of α-aryl α-hydrazino esters and amides - PubMed. Available at: [Link]
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Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy - MDPI. Available at: [Link]
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Total Synthesis of (−)-Rhazinilam: Asymmetric C−H Bond Activation via the Use of a Chiral Auxiliary | Request PDF - ResearchGate. Available at: [Link]
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Asymmetric Synthesis of α-Hydrazino Ketones- Thieme Chemistry. Available at: [Link]
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Synthesis of chiral hydrazine reagents and their application for liquid chromatographic separation of carbonyl compounds via diastereomer formation - PlumX. Available at: [Link]
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Synthesis of Chiral Fluorinated Hydrazines via Pd-Catalyzed Asymmetric Hydrogenation. Available at: [Link]
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Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents | Request PDF - ResearchGate. Available at: [Link]
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Enantioselective Synthesis of Chiral Cyclic Hydrazines by Ni-Catalyzed Asymmetric Hydrogenation | Organic Letters - ACS Publications. Available at: [Link]
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Emerging Applications of Chiral Switching in Drug Discovery and Development - JOCPR. Available at: [Link]
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Asymmetric, Organocatalytic 1,4-Addition of Pyridinyl Acetates with Crystallization-Enabled Diastereoconvergency - PMC - NIH. Available at: [Link]
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Chiral auxiliary - Wikipedia. Available at: [Link]
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Chiral separation of amides using supercritical fluid chromatography - PubMed. Available at: [Link]
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Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC - NIH. Available at: [Link]
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Chiral Auxiliaries in Asymmetric Synthesis of Natural Products - YouTube. Available at: [Link]
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Enantioselective Synthesis of β-Hydrazino Alcohols Using Alcohols and N-Boc-Hydrazine as Substrates - PubMed. Available at: [Link]
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Use of Achiral Derivatization to Increase Selectivity and Reverse the Order of Elution of Enantiomers on Chirasil-Dex - ResearchGate. Available at: [Link]
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A Look at the Importance of Chirality in Drug Activity: Some Significative Examples - MDPI. Available at: [Link]
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Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed. Available at: [Link]
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Chiral derivatizing agent - Wikipedia. Available at: [Link]
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Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. Available at: [Link]
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Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins - PMC - NIH. Available at: [Link]
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Enantioselective Synthesis of Chiral Cyclic Hydrazines by Ni-Catalyzed Asymmetric Hydrogenation | Request PDF - ResearchGate. Available at: [Link]
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Chiral Drug Separation. Available at: [Link]
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Role of Chirality in Drugs - Juniper Publishers. Available at: [Link]
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Application Note & Protocol: Enantioselective Synthesis of (S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide
Abstract
This document provides a comprehensive guide for the enantioselective synthesis of (S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide, a valuable chiral building block in synthetic organic and medicinal chemistry. The protocol detailed herein leverages a highly efficient, two-step, one-pot reaction sequence starting from commercially available and enantiomerically pure precursors. The core of this synthesis relies on the use of (S)-(-)-α-phenylethylamine as the chiral source, ensuring the stereochemical integrity of the final product. The methodology involves a sequential nucleophilic acyl substitution on diethyl oxalate, first with the chiral amine and subsequently with hydrazine. This guide explains the underlying chemical principles, provides a detailed, step-by-step experimental protocol, and outlines rigorous methods for the characterization and validation of the target compound, ensuring both high yield and high enantiopurity.
Introduction and Scientific Principle
Chiral hydrazide moieties are significant pharmacophores and versatile intermediates in the development of novel therapeutics and complex organic molecules. The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. The target molecule, (S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide, incorporates a chiral center derived from the 1-phenylethylamine backbone, making it a useful synthon for creating more complex stereochemically-defined structures.
The synthetic strategy employed is a diastereoselective approach where the chirality is introduced from the outset using an enantiopure starting material, (S)-1-phenylethylamine.[1][2] This method is often more efficient and cost-effective than chiral resolution or asymmetric catalysis for this specific class of molecule. The principle is based on a differential reactivity of the two ester groups in diethyl oxalate. The first ester undergoes amidation with the chiral amine, forming an intermediate ethyl ester-amide. The second ester group is then subjected to hydrazinolysis. This sequential addition is key to preventing the formation of undesired side products, such as the bis-amide or oxalyl dihydrazide.[3][4]
Reaction Mechanism and Stereochemical Control
The overall transformation proceeds via two sequential nucleophilic acyl substitution reactions at the carbonyl carbons of diethyl oxalate.
-
Amidation: The primary amino group of (S)-1-phenylethylamine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate. This is a classic amidation reaction, resulting in the displacement of an ethoxide leaving group to form the intermediate, ethyl (S)-2-oxo-2-((1-phenylethyl)amino)acetate. The stereocenter from the amine is preserved throughout this process.
-
Hydrazinolysis: The terminal amino group of hydrazine then acts as a potent nucleophile, attacking the remaining ester carbonyl carbon of the intermediate. This second substitution displaces another molecule of ethanol, yielding the final hydrazide product.
The enantioselectivity of the final product is directly controlled by the stereochemical purity of the starting (S)-1-phenylethylamine, which acts as a chiral precursor.[5] Since no bonds to the stereocenter are formed or broken during the reaction sequence, the absolute configuration is retained.
Diagram 1: Simplified reaction mechanism for the two-step synthesis.
Materials and Equipment
Reagents and Solvents
| Reagent | Formula | CAS No. | Purity | Supplier |
| Diethyl Oxalate | C₆H₁₀O₄ | 95-92-1 | ≥99% | Sigma-Aldrich |
| (S)-(-)-α-Phenylethylamine | C₈H₁₁N | 2627-86-3 | ≥99% | Sigma-Aldrich |
| Hydrazine Monohydrate | H₆N₂O | 7803-57-8 | ≥98% | Sigma-Aldrich |
| Ethanol (Absolute) | C₂H₅OH | 64-17-5 | Anhydrous | Fisher Scientific |
| Diethyl Ether | (C₂H₅)₂O | 60-29-7 | Anhydrous | VWR |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel (100 mL)
-
Reflux condenser
-
Ice bath
-
Thermometer
-
Büchner funnel and filtration flask
-
Vacuum oven
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Analytical balance
-
Rotary evaporator
-
Melting point apparatus
-
Polarimeter
-
NMR Spectrometer
-
HPLC system with a chiral column (e.g., Chiralcel OD-H or equivalent)
Detailed Experimental Protocol
Safety Precaution: Hydrazine is highly toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
Diagram 2: Step-by-step experimental workflow.
Procedure
-
Flask Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, a thermometer, and a reflux condenser with a nitrogen inlet. Place the flask in an ice-water bath on a magnetic stirrer.
-
Initial Charging: To the flask, add diethyl oxalate (e.g., 0.1 mol, 14.6 g) and 100 mL of absolute ethanol. Begin stirring and allow the solution to cool to 0-5 °C.
-
Amine Addition (Step 1): Dissolve (S)-(-)-α-phenylethylamine (0.1 mol, 12.1 g) in 20 mL of absolute ethanol and add it to the dropping funnel. Add the amine solution dropwise to the stirred diethyl oxalate solution over approximately 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
First Reaction Stirring: After the addition is complete, continue stirring the reaction mixture in the ice bath for 1 hour. Then, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2 hours.
-
Hydrazine Addition (Step 2): Add hydrazine monohydrate (0.11 mol, 5.5 g) to the dropping funnel. Add the hydrazine dropwise to the reaction mixture over 30 minutes. The reaction is exothermic; maintain the temperature near room temperature with a cool water bath if necessary.
-
Second Reaction Stirring: After the hydrazine addition is complete, stir the reaction mixture at room temperature overnight (12-16 hours). A white precipitate will form.
-
Product Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the white solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake sequentially with two portions of cold absolute ethanol (2 x 20 mL) and then with two portions of diethyl ether (2 x 20 mL) to remove any unreacted starting materials and soluble impurities.
-
Drying: Dry the resulting white crystalline solid in a vacuum oven at 40-50 °C to a constant weight.
Characterization and Data Analysis
A thorough analysis is required to confirm the identity, purity, and enantiomeric integrity of the synthesized compound.
Quantitative Data and Expected Results
| Parameter | Theoretical Value | Expected Experimental Range |
| Molecular Formula | C₁₀H₁₃N₃O₂ | - |
| Molecular Weight | 207.23 g/mol | - |
| Appearance | White Crystalline Solid | White Crystalline Solid |
| Yield | 20.72 g (for 0.1 mol scale) | 75-85% (15.5 - 17.6 g) |
| Melting Point | 168-169 °C[3] | 167-170 °C |
| Optical Rotation [α]D | -103° (c=1.0, CHCl₃)[3] | -101° to -105° |
Spectroscopic and Chromatographic Analysis
-
¹H NMR (400 MHz, DMSO-d₆): The spectrum should show characteristic peaks for the aromatic protons, the methine (CH) and methyl (CH₃) protons of the phenylethyl group, and the exchangeable NH and NH₂ protons.
-
¹³C NMR (100 MHz, DMSO-d₆): The spectrum should display 8 distinct signals corresponding to the 10 carbon atoms (accounting for symmetry in the phenyl ring), including two carbonyl carbons.
-
Mass Spectrometry (ESI+): Expect to observe the molecular ion peak [M+H]⁺ at m/z = 208.11.
-
Chiral HPLC Analysis: This is the definitive test for enantiomeric purity.
-
Column: Chiralcel OD-H (or equivalent).
-
Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Expected Result: The chromatogram should show a single major peak corresponding to the (S)-enantiomer. The enantiomeric excess (% ee) should be ≥98%.
-
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution |
| Low Yield | Incomplete reaction; Product loss during washing. | Ensure overnight stirring for complete precipitation. Use ice-cold solvents for washing and avoid excessive volumes. |
| Oily Product / Low Melting Point | Presence of impurities (e.g., unreacted starting materials, ethanol). | Ensure thorough washing of the product. Recrystallize from hot ethanol if necessary. |
| Low Enantiomeric Excess (% ee) | Racemic or low-purity (S)-1-phenylethylamine was used. | Verify the enantiomeric purity of the starting chiral amine by polarimetry or chiral HPLC before synthesis. |
Conclusion
The protocol described provides a reliable and efficient method for the enantioselective synthesis of (S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide. By utilizing an enantiomerically pure starting material, this procedure consistently yields the target compound with high chemical purity and excellent enantiomeric excess. The one-pot nature of the synthesis makes it an attractive method for researchers in both academic and industrial settings. The rigorous characterization methods outlined ensure the validation of the product's stereochemical integrity, which is paramount for its application in stereoselective synthesis and drug discovery.
References
-
Cui, Z., & Du, D.-M. (2016). In situ aerobic dual oxidation with asymmetric organocatalysis enables an enantioselective synthesis of α-hydrazino aldehydes from alcohols and N-Boc hydrazine. Organic Letters, 18(21), 5616-5619. Available at: [Link]
-
Kowalczyk, R., Szymański, P., & Kiełbasiński, P. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4995. Available at: [Link]
- Google Patents. (1976). Process for the manufacture of oxalyl dihydrazide and the use of same as a coolant in gas generating compositions.
-
Wikipedia. (n.d.). Chiral auxiliary. Available at: [Link]
-
El-Gazzar, A. A., Youssef, M. M., & Youns, M. M. (2016). 2-(2-(2-Hydroxybenzyliden) Hydrazinyl)-2-Oxo-N-(Pyridine-2-Yl)Acetamide Complexes. Journal of Applicable Chemistry, 5(6), 1235-1251. Available at: [Link]
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Application Notes and Protocols for the Purification of Hydrazinyl Acetamide Derivatives by Column Chromatography
Introduction: The Critical Role of Purity in Hydrazinyl Acetamide Drug Development
Hydrazinyl acetamide derivatives represent a class of compounds with significant potential in medicinal chemistry and drug development. Their structural motifs are often associated with a wide range of biological activities.[1] As with any potential therapeutic agent, the isolation of these derivatives in a highly pure form is a non-negotiable prerequisite for accurate biological evaluation and progression through the drug development pipeline. Column chromatography stands as a cornerstone technique for achieving the requisite purity, enabling the separation of the target compound from unreacted starting materials, byproducts, and other impurities.[2][3]
This comprehensive guide provides a detailed framework for the successful purification of hydrazinyl acetamide derivatives using column chromatography. It is designed for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying scientific rationale for key experimental decisions.
Understanding the Physicochemical Landscape of Hydrazinyl Acetamide Derivatives
The successful chromatographic purification of hydrazinyl acetamide derivatives is fundamentally dictated by their physicochemical properties. These molecules typically exhibit a combination of polar functional groups, including the amide, hydrazine, and potentially other heteroatoms, which significantly influences their interaction with chromatographic media.
Key properties to consider include:
-
Polarity: The presence of multiple nitrogen and oxygen atoms imparts a significant degree of polarity to these molecules.
-
pKa: The hydrazinyl and any other amine or acidic functional groups will have characteristic pKa values, meaning their ionization state is pH-dependent. This is a critical parameter to leverage in optimizing separation.[4]
-
Solubility: Understanding the solubility of the crude mixture and the pure compound in various organic solvents is essential for both sample loading and mobile phase selection.[5]
-
Stability: Some hydrazide derivatives can be sensitive to the acidic nature of standard silica gel, potentially leading to degradation during purification.[6]
A summary of key physicochemical properties for representative hydrazinyl acetamide derivatives is presented in Table 1.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP | Topological Polar Surface Area (TPSA) |
| 2-Hydrazinyl-N-phenylacetamide | C₈H₁₁N₃O | 165.19 | 0.5 | 67.9 Ų |
| 2-Hydrazinyl-2-oxo-N-(pyridin-2-yl)acetamide | C₇H₈N₄O₂ | 180.17 | -0.4 | 97.2 Ų |
| 2-Hydrazinyl-2-oxo-N-(3-(trifluoromethyl)phenyl)acetamide | C₉H₈F₃N₃O₂ | 247.17 | 0.6338 | 84.22 Ų |
Data for 2-Hydrazinyl-2-oxo-N-(3-(trifluoromethyl)phenyl)acetamide sourced from ChemScene.[7]
Strategic Selection of Chromatographic Conditions
The success of the purification hinges on the judicious selection of the stationary and mobile phases. For polar, nitrogen-containing compounds like hydrazinyl acetamide derivatives, both normal-phase and reversed-phase chromatography can be considered, with the choice depending on the specific properties of the target molecule and its impurities.
Stationary Phase Selection: Navigating Polarity and pH
-
Normal-Phase Chromatography: This is the most common approach for the purification of organic compounds.
-
Silica Gel: The default choice for most applications. Its slightly acidic nature can sometimes cause issues with basic compounds, leading to peak tailing or degradation.[8]
-
Alumina: Available in neutral, acidic, and basic forms, alumina can be an excellent alternative to silica, especially for purifying basic compounds where the acidity of silica is problematic.[8]
-
Amine-Functionalized Silica: This stationary phase is specifically designed for the purification of basic compounds and can significantly improve peak shape and reduce tailing by minimizing strong interactions with acidic silanol groups.[9]
-
Diol-Bonded and Cyano-Bonded Silica: These offer alternative polarities and can be beneficial for separating compounds with specific functional groups.[3]
-
-
Reversed-Phase Chromatography: While less common for preparative-scale purification of small organic molecules, it can be a powerful tool, especially for highly polar compounds that are poorly retained in normal-phase systems.[10]
-
C18-Bonded Silica: The workhorse of reversed-phase chromatography, it separates compounds based on their hydrophobicity.
-
Mobile Phase Optimization: The Engine of Separation
The mobile phase composition is a critical parameter that must be carefully optimized to achieve good separation.[5] This optimization process typically begins with Thin Layer Chromatography (TLC).
-
Solvent System Selection: For normal-phase chromatography on silica or alumina, common solvent systems consist of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate, dichloromethane, or acetone).[9] For highly polar compounds, a small amount of a very polar solvent like methanol may be required.
-
The Role of Modifiers: Due to the basic nature of the hydrazinyl group, the addition of a small amount of a basic modifier to the mobile phase is often necessary to prevent peak tailing and improve resolution.
-
Triethylamine (TEA) or Pyridine: Typically added at a concentration of 0.1-1%, these amines compete with the basic analyte for binding to the acidic silanol groups on the silica surface, leading to improved peak shape.[6]
-
-
Gradient Elution: For complex mixtures with components of widely varying polarities, a gradient elution, where the polarity of the mobile phase is gradually increased over the course of the separation, can be highly effective.[11]
Experimental Protocols
Protocol 1: Method Development using Thin Layer Chromatography (TLC)
The development of a robust column chromatography method always begins with TLC. The goal is to find a solvent system that provides a good separation of the target compound from its impurities, with a retention factor (Rf) for the target compound ideally between 0.2 and 0.4.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Spotting capillaries
-
A selection of solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol)
-
Triethylamine (if needed)
-
Visualization agents (UV lamp, iodine chamber, or chemical stains)
Procedure:
-
Prepare a dilute solution of the crude reaction mixture in a volatile solvent (e.g., dichloromethane).
-
Using a capillary, spot a small amount of the solution onto the baseline of a TLC plate.
-
Prepare a developing chamber with a small amount of the chosen solvent system.
-
Place the TLC plate in the chamber, ensuring the solvent level is below the baseline.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the separated spots using a UV lamp.[12] For compounds that are not UV-active, use an iodine chamber or a suitable chemical stain (e.g., potassium permanganate for oxidizable groups, or a ninhydrin stain for primary/secondary amines).[13][14]
-
Calculate the Rf value for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
-
Systematically vary the solvent composition to achieve the desired Rf value and separation. If peak streaking is observed, add 0.5% triethylamine to the mobile phase and re-run the TLC.
Visualization of Nitrogen-Containing Compounds:
Several stains are particularly effective for visualizing hydrazinyl acetamide derivatives on a TLC plate:
-
Iodine Vapor: A general, non-destructive method that often visualizes nitrogen-containing compounds as brown spots.[15]
-
Ninhydrin Stain: Reacts with primary and secondary amines to produce colored spots (typically purple or pink).[13]
-
Dragendorff's Reagent: A general stain for alkaloids and other nitrogenous compounds.[13]
Protocol 2: Flash Column Chromatography Purification
This protocol outlines the purification of a hydrazinyl acetamide derivative using flash chromatography, a technique that utilizes pressure to accelerate the separation.[16]
Workflow Diagram:
Sources
- 1. The application of hydrazones and hydrazide-hydrazones in the synthesis of bioactive azetidin-2-one derivatives: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Investigating the effect of polarity of stationary and mobile phases on retention of cannabinoids in normal phase liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 6. Purification [chem.rochester.edu]
- 7. chemscene.com [chemscene.com]
- 8. chemistryviews.org [chemistryviews.org]
- 9. biotage.com [biotage.com]
- 10. moravek.com [moravek.com]
- 11. perpus.unsika.ac.id [perpus.unsika.ac.id]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. scs.illinois.edu [scs.illinois.edu]
- 14. Chemistry Teaching Labs - Visualising plates [chemtl.york.ac.uk]
- 15. epfl.ch [epfl.ch]
- 16. orgsyn.org [orgsyn.org]
Application Note & Protocols for (S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide
Abstract
(S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide is a chiral hydrazide building block with significant potential in medicinal chemistry. Its unique structure, featuring a stereochemically defined center adjacent to a reactive hydrazide moiety, makes it an ideal precursor for the synthesis of enantiomerically pure heterocyclic scaffolds. This document provides a comprehensive guide to the application of this reagent, focusing on its use in the synthesis of chiral 2,5-disubstituted 1,3,4-oxadiazoles, a class of compounds with broad therapeutic relevance. We present detailed protocols for the synthesis of the title compound and its subsequent conversion into a target oxadiazole library, underpinned by mechanistic insights and practical considerations for researchers in drug discovery.
Introduction: The Strategic Value of Chiral Hydrazides
In modern drug development, achieving high target specificity and minimizing off-target effects are paramount. The use of enantiomerically pure compounds is a cornerstone of this strategy, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. (S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide emerges as a valuable synthetic intermediate precisely because it embeds this chirality directly into a versatile chemical handle.
The hydrazide functional group (-CONHNH2) is a powerful tool in medicinal chemistry. It serves as a key pharmacophore in several established drugs and, more importantly, acts as a highly reliable precursor for the synthesis of various nitrogen-containing heterocycles. Among these, the 1,3,4-oxadiazole ring is a privileged scaffold, known for its metabolic stability, favorable pharmacokinetic properties, and ability to act as a bioisosteric replacement for ester and amide groups. By using a chiral hydrazide like (S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide, researchers can efficiently generate libraries of novel, chiral 1,3,4-oxadiazoles, thereby exploring a defined, three-dimensional chemical space for interaction with biological targets.
This guide details a robust workflow, from the synthesis of the chiral hydrazide to its application in constructing a potential library of drug-like molecules, providing researchers with the foundational knowledge to leverage this reagent in their discovery programs.
Synthesis of the Chiral Precursor
The title compound is not widely commercially available and typically requires a two-step synthesis from common starting materials. The workflow begins with the amidation of an activated ester, followed by hydrazinolysis.
Workflow for Precursor Synthesis
Caption: Synthetic workflow for the title compound.
Protocol 2.1: Synthesis of (S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide
This protocol details the synthesis from a commercially available chiral amine and an ethyl ester precursor.
Materials:
-
Ethyl 2-oxoacetate or a suitable precursor
-
(S)-(-)-1-Phenylethylamine (≥99% enantiomeric excess)
-
Hydrazine hydrate (80% in water)
-
Anhydrous Ethanol (EtOH)
-
Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus (Silica gel 60 F254)
Procedure:
Part A: Synthesis of Ethyl 2-oxo-2-(((S)-1-phenylethyl)amino)acetate (Intermediate)
-
In a round-bottom flask, dissolve (S)-(-)-1-Phenylethylamine (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 eq) to the solution.
-
Slowly add ethyl 2-chloro-2-oxoacetate (1.05 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC until the starting amine is consumed.
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude intermediate ester. Purification can be performed via column chromatography if necessary.
Part B: Hydrazinolysis to Yield the Final Product
-
Dissolve the crude intermediate ester from Part A in anhydrous ethanol (approx. 5 mL per 1 g of ester).
-
To this solution, add hydrazine hydrate (3.0 eq) dropwise at room temperature.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C).
-
Maintain reflux for 8-12 hours. The formation of a white precipitate often indicates product formation.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 1 hour to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.
Expected Outcome: A white to off-white crystalline solid. The purity should be assessed by NMR and LC-MS, and the chiral integrity confirmed by chiral HPLC.
Application: Synthesis of a Chiral 1,3,4-Oxadiazole Library
The primary application of (S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide is as a scaffold for creating diverse libraries of chiral molecules. The following protocol describes a reliable method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles via cyclodehydration.
General Reaction Scheme
Caption: General scheme for 1,3,4-oxadiazole synthesis.
Protocol 3.1: Synthesis of (S)-N-(1-Phenylethyl)-2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)acetamide
This protocol provides an example using 4-chlorobenzoic acid as the coupling partner. The "R" group can be varied to generate a library.
Materials:
-
(S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide (1.0 eq)
-
4-Chlorobenzoic acid (1.05 eq)
-
Phosphorus oxychloride (POCl3) or p-Toluenesulfonyl chloride (TsCl) as the dehydrating agent.
-
Anhydrous acetonitrile (MeCN) or Toluene as solvent
-
Pyridine (catalytic amount, if using TsCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Ethyl acetate (EtOAc)
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend (S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide (1.0 eq) and 4-chlorobenzoic acid (1.05 eq) in anhydrous toluene.
-
Add phosphorus oxychloride (POCl3) (2.0-3.0 eq) dropwise to the suspension at 0 °C. Caution: POCl3 is highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment.
-
After the addition, allow the mixture to warm to room temperature and then heat to reflux (approx. 110 °C) for 6-10 hours.
-
Monitor the reaction progress by TLC (a common mobile phase is 30-50% EtOAc in hexanes). The product spot should be significantly less polar than the starting hydrazide.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture by slowly adding saturated NaHCO3 solution until effervescence ceases (pH ~7-8).
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired chiral 1,3,4-oxadiazole.
Data Presentation: A Hypothetical Library
By varying the carboxylic acid used in Protocol 3.1, a diverse library can be generated.
| Compound ID | R-Group (from R-COOH) | Formula | MW ( g/mol ) | Hypothetical Target Class |
| L1-001 | 4-Chlorophenyl | C19H18ClN3O2 | 371.82 | Kinase Inhibitors |
| L1-002 | 4-Methoxyphenyl | C20H21N3O3 | 367.40 | GPCR Modulators |
| L1-003 | 2-Naphthyl | C23H21N3O2 | 383.44 | Nuclear Receptor Ligands |
| L1-004 | Thiophen-2-yl | C17H17N3O2S | 343.41 | Anti-infective Agents |
Trustworthiness & Self-Validation
To ensure the reliability and reproducibility of these protocols, the following checkpoints are essential:
-
Chiral Integrity: The enantiomeric excess (% ee) of the final products must be verified using a suitable chiral HPLC method. This validates that the stereocenter remains intact throughout the synthetic sequence.
-
Structural Confirmation: The identity of all intermediates and final products must be unambiguously confirmed using a combination of ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Purity Analysis: Final compound purity should be ≥95% as determined by HPLC-UV or LC-MS analysis before any biological screening is undertaken.
Conclusion
(S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide is a highly valuable, albeit specialized, building block for medicinal chemistry. Its true power lies in its ability to serve as a chiral scaffold for the rapid generation of enantiomerically pure heterocyclic libraries. The 1,3,4-oxadiazole core, in particular, represents a high-value target for drug discovery programs. The protocols and workflows detailed in this document provide a robust framework for chemists to synthesize and utilize this reagent, enabling the exploration of novel chemical matter with precise stereochemical control.
References
-
Title: The chemistry and biological versatility of 1,3,4-oxadiazole and 1,2,4-triazole in medicinal chemistry. Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL: [Link]
-
Title: Recent Advances in the Synthesis of 1,3,4-Oxadiazoles. Source: Molecules URL: [Link]
-
Title: Recent Developments in the Synthesis of 1,3,4-Oxadiazoles. Source: Organic Preparations and Procedures International URL: [Link]
-
Title: Synthesis and biological evaluation of new 1,3,4-oxadiazole derivatives as potential antimicrobial agents. Source: Journal of Chemical Sciences URL: [Link]
-
Title: A review on biological and medicinal significance of hydrazide derivatives. Source: European Journal of Medicinal Chemistry URL: [Link]
-
Title: 1,3,4-Oxadiazole as a Privileged Scaffold in Antimicrobial Drug Discovery. Source: Pharmaceuticals URL: [Link]
Application Note: Derivatization of (S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide for Biological Screening Library Synthesis
Introduction: Rationale and Strategic Imperative
In contemporary drug discovery, the exploration of novel chemical space is paramount for identifying new therapeutic agents. Hydrazide and its derivatives are recognized as "privileged structures" in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1][2] The specific scaffold, (S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide, offers a unique three-dimensional architecture due to its chiral center at the phenylethyl moiety. This chirality can be critical for specific molecular recognition by biological targets.
The terminal hydrazinyl group (-NHNH2) is a versatile chemical handle. Its nucleophilic nature allows for straightforward reactions with a variety of electrophilic partners, making it an ideal point for diversification. This application note provides a detailed guide for the strategic derivatization of this core scaffold to generate a library of novel compounds. The protocols are designed for parallel synthesis, enabling the efficient production of a diverse set of molecules ready for high-throughput biological screening (HTS). We will detail three robust derivatization pathways: hydrazone formation , acylation , and semicarbazide/thiosemicarbazide synthesis .
The causality behind this strategy is twofold:
-
Structural Diversity: Each reaction class introduces fundamentally different functional groups (imines, amides, ureas), which drastically alters the steric and electronic properties of the parent molecule. This diversity maximizes the chances of finding a "hit" in a biological screen.
-
Synthetic Accessibility: The chosen reactions are high-yielding, proceed under mild conditions, and are tolerant of a wide range of functional groups on the building blocks, making them ideal for library synthesis.[3][4]
Overview of Derivatization Strategy
The central theme of this protocol is the reaction of the nucleophilic terminal amine of the hydrazinyl moiety on the core scaffold 1 with three distinct classes of electrophiles. This strategy allows for the rapid generation of three sub-libraries from a single, advanced intermediate.
Caption: Derivatization workflow for scaffold 1 .
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Synthesis of Core Scaffold (1)
The synthesis of the starting material, (S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide, is a prerequisite. It is typically prepared via a two-step process starting from commercially available (S)-(-)-1-Phenylethylamine. This involves an initial acylation with an oxalic acid monoester chloride, followed by hydrazinolysis of the resulting ester.
Protocol A: Hydrazone Library Synthesis via Condensation
Hydrazone formation is a robust and high-yielding reaction involving the condensation of a hydrazine with an aldehyde or ketone, typically under mild acidic catalysis.[5][6] This reaction introduces significant structural diversity from the vast number of commercially available carbonyl compounds.
Step-by-Step Protocol:
-
Reaction Setup: In a 4 mL glass vial equipped with a magnetic stir bar, dissolve (S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide (1 ) (50 mg, 0.24 mmol, 1.0 eq.) in anhydrous ethanol (2.0 mL).
-
Reagent Addition: Add the selected aldehyde or ketone (1.0 - 1.1 eq.). A diverse set of aromatic and aliphatic aldehydes should be chosen to maximize library diversity.
-
Catalysis: Add one drop of glacial acetic acid to catalyze the condensation. The acid protonates the carbonyl oxygen, making the carbon more electrophilic.[6]
-
Reaction: Cap the vial and stir the mixture at room temperature for 4-12 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up & Purification: Upon completion, cool the reaction mixture in an ice bath. The product often precipitates and can be collected by vacuum filtration. If no precipitate forms, concentrate the solvent in vacuo and purify the residue by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes).
-
Characterization: Confirm the structure and purity of the resulting hydrazone by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be ≥95% by LC-MS for biological screening.
Protocol B: N'-Acyl Derivative Library Synthesis
Direct acylation of the terminal nitrogen with acyl chlorides or anhydrides provides stable N'-acyl hydrazide derivatives.[7] This reaction is typically rapid and performed in the presence of a non-nucleophilic base to scavenge the HCl byproduct.
Step-by-Step Protocol:
-
Reaction Setup: In a 4 mL glass vial, dissolve scaffold 1 (50 mg, 0.24 mmol, 1.0 eq.) in anhydrous dichloromethane (DCM) (2.0 mL). Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq.).
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of the desired acyl chloride (1.1 eq.) in DCM (0.5 mL) dropwise. The low temperature helps to control the exothermic reaction.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor progress by TLC or LC-MS.
-
Work-up & Purification: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash chromatography.
-
Characterization: Confirm structure, purity (≥95%), and identity via NMR, HRMS, and LC-MS.
Protocol C: Semicarbazide & Thiosemicarbazide Library Synthesis
The reaction of the hydrazinyl group with isocyanates or isothiocyanates provides access to semicarbazide and thiosemicarbazide derivatives, respectively.[8] These functional groups are excellent hydrogen bond donors and acceptors, often contributing to potent biological activity.
Step-by-Step Protocol:
-
Reaction Setup: In a 4 mL glass vial, dissolve scaffold 1 (50 mg, 0.24 mmol, 1.0 eq.) in anhydrous tetrahydrofuran (THF) (2.0 mL).
-
Reagent Addition: Add the selected isocyanate or isothiocyanate (1.05 eq.) to the solution at room temperature. The reaction is typically fast and does not require a catalyst.
-
Reaction: Stir the mixture for 1-4 hours at room temperature. Monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up & Purification: If a precipitate forms, collect it by filtration and wash with cold THF or diethyl ether. If the product is soluble, concentrate the solvent in vacuo and purify by flash chromatography or recrystallization.
-
Characterization: Verify the final structure and assess purity (≥95%) by NMR, HRMS, and LC-MS analysis.
Compound Characterization and Data Management
For a screening library, robust characterization is non-negotiable. All final compounds must meet stringent quality control (QC) standards.
| Parameter | Method | Acceptance Criteria | Rationale |
| Identity | ¹H NMR, HRMS | Data consistent with proposed structure | Ensures the correct molecule is being tested. |
| Purity | LC-MS (UV 214/254 nm) | ≥ 95% peak area | Minimizes false positives/negatives from impurities. |
| Solubility | Nephelometry/Visual | Soluble in DMSO at 10 mM | Essential for creating stock solutions for HTS.[9] |
| Quantity | Gravimetric | ≥ 2 mg | Sufficient material for primary screen and hit confirmation. |
Preparation for High-Throughput Screening (HTS)
Proper preparation of compound plates is critical for the success of any screening campaign. The goal is to create assay-ready plates that can be seamlessly integrated into automated HTS workflows.[10]
Caption: Workflow for HTS plate preparation.
Protocol for HTS Plate Preparation:
-
Master Solution Preparation: Accurately weigh each purified compound (2-5 mg) into a tared, barcoded vial. Using HPLC-grade DMSO, prepare a 10 mM master stock solution.[9] Ensure complete dissolution by vortexing.
-
Master Plate Creation: Using an automated liquid handler, aliquot the 10 mM stock solutions into a 384-well master stock plate. Typically, 25-50 µL is added per well. This plate serves as the archival source.
-
Assay Plate ("Daughter Plate") Generation: From the master plate, create replicate assay-ready plates. Nanoliter-volume acoustic liquid handlers are preferred as they minimize compound waste and avoid cross-contamination. These plates will contain compounds at the final concentration required for the assay, or a dilution series for quantitative HTS (qHTS).[10]
-
Controls: Dedicate specific columns on each plate for positive and negative controls (e.g., a known inhibitor and DMSO vehicle, respectively).[11] This is essential for calculating assay statistics like the Z'-factor.
-
Sealing and Storage: Securely seal all plates with pierceable foil or plastic seals. Label plates with machine-readable barcodes for tracking. Store master plates at -20 °C or -80 °C to ensure long-term stability. Assay-ready plates can be stored similarly or used immediately.
-
Post-Thaw QC: Before screening, it is best practice to perform a QC check on a representative sample of thawed wells to ensure no precipitation has occurred.[12]
Conclusion
This application note provides a comprehensive and actionable framework for the derivatization of (S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide to generate a chemically diverse library for biological screening. By employing robust and efficient synthetic protocols—hydrazone formation, acylation, and semicarbazide synthesis—researchers can rapidly access novel chemical matter. Adherence to the stringent characterization and plate preparation protocols outlined herein is critical to ensuring the integrity of the screening data and maximizing the potential for discovering valuable lead compounds.
References
-
Bhaskar, V. H., & Mohite, P. B. (2010). Synthesis, characterization and evaluation of some new Schiff bases of 2-amino-5-aryl-1,3,4-thiadiazole for their antimicrobial activities. International Journal of ChemTech Research, 2(1), 203-208. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from: [Link]
-
Kim, M., & Lee, S. (2024). Synthesis of Acyl Hydrazides and Hydrazones from Activated Amides. Synthesis, 56(10), 2263-2269. Available at: [Link]
-
Drugs.com. (n.d.). Hydrazide derivatives. Retrieved from: [Link]
-
Ain, Q. U., et al. (2022). Facile and straightforward synthesis of Hydrazone derivatives. Journal of Nanomaterials, 2022, Article ID 6903215. Available at: [Link]
-
Yasir, S., et al. (2021). Protocol for high-throughput compound screening using flow cytometry in THP-1 cells. STAR Protocols, 2(1), 100384. Available at: [Link]
-
Ibezim, E., et al. (2020). Pharmacological aspects of hydrazides and hydrazide derivatives. Expert Opinion on Drug Discovery, 15(10), 1229-1246. Available at: [Link]
-
Popa-Burke, I. G., et al. (2009). Compound Management for Quantitative High-Throughput Screening. Assay and Drug Development Technologies, 7(5), 454-472. Available at: [Link]
-
Engel, J., et al. (2011). Monitoring of HTS compound library quality via a high-resolution image acquisition and processing instrument. Journal of Biomolecular Screening, 16(7), 757-767. Available at: [Link]
-
Target Discovery Institute, University of Oxford. (n.d.). Small Compound Screening Overview. Retrieved from: [Link]
-
Stana, A., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances, 10(52), 31235-31248. Available at: [Link]
-
Bhargava, S., & Singh, P. (2008). Synthesis of chiral hydrazine reagents and their application for liquid chromatographic separation of carbonyl compounds via diastereomer formation. Journal of Chromatography A, 1191(1-2), 164-173. Available at: [Link]
-
Majumdar, P., et al. (2023). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 28(15), 5823. Available at: [Link]
-
Fassihi, A., et al. (2012). Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives. Iranian Journal of Pharmaceutical Research, 11(4), 1145-1153. Available at: [Link]
-
Bogolubsky, A. V., et al. (2014). Facile one-pot synthesis of 4-substituted semicarbazides. RSC Advances, 4(107), 62657-62661. Available at: [Link]
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- 2. researchgate.net [researchgate.net]
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- 4. Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of chiral hydrazine reagents and their application for liquid chromatographic separation of carbonyl compounds via diastereomer formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Protocol for high-throughput compound screening using flow cytometry in THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Compound Management for Quantitative High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small Compound Screening Overview — Target Discovery Institute [tdi.ox.ac.uk]
- 12. Monitoring of HTS compound library quality via a high-resolution image acquisition and processing instrument - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield in (S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide synthesis
Answering the user's request.## Technical Support Center: Synthesis of (S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide
Welcome to the technical support center for the synthesis of (S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize for higher yields and purity. My approach is rooted in mechanistic understanding and practical, field-tested experience to ensure your success.
Overview of the Synthetic Pathway
The synthesis of (S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide is most effectively approached via a two-step process. This pathway is favored for its reliability and the commercial availability of the starting materials. The core strategy involves:
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Amide Formation: Reaction of a suitable oxalate precursor, such as diethyl oxalate, with the chiral amine (S)-(-)-α-phenylethylamine to form the intermediate ethyl ester.
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Hydrazinolysis: Subsequent reaction of the ester intermediate with hydrazine hydrate to yield the final hydrazide product.
A general scheme for this synthesis is outlined below[1].
Caption: Proposed two-step synthesis of the target compound.
Frequently Asked Questions (FAQs)
Q: What is the recommended synthetic route for (S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide?
A: The most direct and commonly cited method is a two-step synthesis starting from diethyl oxalate. The first step is the mono-amidation of diethyl oxalate with (S)-(-)-α-phenylethylamine to form the intermediate, ethyl (S)-2-oxo-2-((1-phenylethyl)amino)acetate. The second step is the hydrazinolysis of this ester intermediate with hydrazine hydrate[1].
Q: My overall yield is low. Which step is the likely culprit?
A: While the hydrazinolysis step (Step 2) is generally high-yielding if proper conditions are met[2], the initial amide formation (Step 1) is often the more challenging part of the synthesis. Amide bond formation can be susceptible to issues related to steric hindrance from the amine, reaction temperature, and stoichiometry[3]. We recommend analyzing the purity and yield of the isolated intermediate from Step 1 to diagnose the problematic stage accurately.
Q: I'm struggling with the final purification. What are the best methods?
A: The target compound is polar due to the presence of two amide functionalities and a terminal hydrazinyl group. This polarity can make standard silica gel chromatography challenging, often resulting in streaking and poor separation[4]. Recrystallization from a suitable polar solvent (e.g., ethanol, acetonitrile) is often the most effective method for purification[5]. If chromatography is necessary, reversed-phase (C18) flash chromatography is a viable alternative[6].
Q: What are the most critical safety precautions when working with hydrazine?
A: Hydrazine and its hydrate are toxic and potentially carcinogenic[7]. Anhydrous hydrazine is also highly flammable and can be explosive[8]. Always work with hydrazine hydrate in a well-ventilated chemical fume hood, and wear appropriate personal protective equipment (PPE), including butyl rubber gloves, safety goggles, and a lab coat[8]. Avoid inhalation of vapors and any skin contact[9][10].
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Problem Area 1: Low Yield in Step 1 (Amide Formation)
Q1: I have low conversion of my starting materials to the intermediate ester, ethyl (S)-2-oxo-2-((1-phenylethyl)amino)acetate. What is going wrong?
This is a common issue often related to reaction conditions. Here are the likely causes and their solutions:
| Probable Cause | Scientific Explanation | Recommended Solution |
| Insufficient Temperature | The reaction between an ester (diethyl oxalate) and an amine is a nucleophilic acyl substitution. This process requires sufficient thermal energy to overcome the activation barrier, especially since (S)-1-phenylethylamine has some steric bulk near the nucleophilic nitrogen. | Gradually increase the reaction temperature. Refluxing in a suitable solvent like ethanol is often required. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature and time. |
| Incorrect Stoichiometry | Using an excess of the amine can lead to the formation of the undesired diamide by-product. Conversely, using insufficient amine will leave unreacted diethyl oxalate, complicating purification. | A slight excess (1.1 to 1.2 equivalents) of diethyl oxalate is often used to ensure the complete consumption of the more valuable chiral amine. The unreacted diethyl oxalate can be easily removed during workup. |
| Sub-optimal Solvent | The solvent must be able to dissolve the reactants and be stable at the required reaction temperature. Aprotic polar solvents are generally suitable for this type of reaction. | Ethanol is a good starting choice as it dissolves the reactants and serves as a suitable solvent for reflux. Other high-boiling point aprotic solvents like toluene or 1,4-dioxane can also be considered. |
| Moisture Contamination | Water can hydrolyze the diethyl oxalate starting material to oxalic acid and ethanol, reducing the amount of ester available to react with the amine. | Ensure all glassware is thoroughly dried before use and use anhydrous solvents if possible. While not strictly necessary for this reaction, it is good practice, especially if yields are consistently low. |
Problem Area 2: Low Yield in Step 2 (Hydrazinolysis)
Q2: The conversion of my intermediate ester to the final hydrazide product is incomplete or slow. How can I improve this?
The hydrazinolysis of an ester is typically an efficient reaction, but kinetics can be a factor.
| Probable Cause | Scientific Explanation | Recommended Solution |
| Insufficient Hydrazine | Hydrazinolysis is a nucleophilic acyl substitution where hydrazine displaces the ethoxy group of the ester. Stoichiometrically, one equivalent is required, but an excess is often used to drive the reaction to completion. | Use a modest excess of hydrazine hydrate (e.g., 1.5 to 2.0 equivalents). This increases the concentration of the nucleophile and pushes the equilibrium towards the product side. |
| Low Reaction Temperature | While this reaction can often proceed at room temperature, the specific steric and electronic environment of the substrate may require mild heating to increase the reaction rate. | A similar synthesis of a related compound proceeds efficiently at room temperature over 2 hours[2]. If your reaction is sluggish after this time, consider gently warming the mixture to 40-50 °C and monitoring by TLC. |
| Short Reaction Time | Chemical reactions require time to reach completion. Even fast reactions may need several hours to achieve maximum conversion. | Allow the reaction to stir for at least 2-4 hours at room temperature. If TLC analysis shows the presence of starting material, allow the reaction to proceed for a longer duration (e.g., overnight). |
Problem Area 3: Purification & Isolation Challenges
Q3: My crude product appears as multiple spots on TLC, and I'm having difficulty isolating the pure compound.
Purification is often the most significant hurdle for this class of polar molecules.
Caption: A decision-making workflow for product purification.
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Recrystallization: This should be your first choice for purification. The high polarity and crystallinity of many hydrazides make them ideal candidates for recrystallization.
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Protocol: Dissolve the crude product in a minimum amount of a hot polar solvent (ethanol is a good starting point). Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum[5].
-
-
Chromatography: If recrystallization fails, chromatography is the next option.
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Normal Phase (Silica Gel): Due to the product's polarity, it may show poor mobility and significant tailing on silica gel. To improve separation, use a polar eluent system, such as dichloromethane/methanol with a small amount of ammonium hydroxide (e.g., 90:10:1 DCM/MeOH/NH₄OH) to suppress the interaction of the basic amine groups with the acidic silica surface[4].
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Reversed-Phase (C18): This is often more effective for highly polar compounds. Use a gradient of water and methanol or acetonitrile as the mobile phase. The product will elute earlier than less polar impurities[6].
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Reference Experimental Protocols
The following protocols are provided as a starting point and should be adapted based on your experimental observations.
Protocol 1: Synthesis of Ethyl (S)-2-oxo-2-((1-phenylethyl)amino)acetate (Intermediate)
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To a round-bottom flask equipped with a reflux condenser, add (S)-(-)-α-phenylethylamine (1.0 eq).
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Add anhydrous ethanol as the solvent.
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Add diethyl oxalate (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase).
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Once the amine has been consumed (typically 4-6 hours), cool the reaction to room temperature.
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Remove the solvent under reduced pressure.
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The crude product can be purified by flash chromatography on silica gel or used directly in the next step if it is of sufficient purity.
Protocol 2: Synthesis of (S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide (Final Product)
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Dissolve the crude or purified intermediate ester (1.0 eq) in ethanol in a round-bottom flask.
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Add hydrazine hydrate (1.5 eq) dropwise to the solution at room temperature with stirring[2].
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Stir the reaction mixture at room temperature for 2-4 hours. A precipitate may form during this time.
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Monitor the reaction by TLC (e.g., using a 9:1 Dichloromethane:Methanol mobile phase).
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Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation.
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Collect the solid product by vacuum filtration.
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Wash the solid with a small amount of cold ethanol and dry under vacuum to yield the final product.
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If necessary, recrystallize the solid from ethanol to improve purity.
References
-
Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghorbani, M., & Al-Majidi, S. (2021). Synthesis of oxamide-hydrazone hybrid derivatives as potential anticancer agents. National Institutes of Health. [Link]
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Organic Chemistry Portal. (2024). Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. [Link]
-
Kim, M., & Lee, S. (2024). Synthesis of Acyl Hydrazides from Carboxamides and Hydrazine Hydrate Under Metal‐Free Conditions at Room Temperature. ResearchGate. [Link]
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Pawar, S. D., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]
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Rasayan Journal of Chemistry. (n.d.). AN EFFICIENT SYNTHESIS OF 2-(3-ARYL-1,2,4-OXADIAZOL- 5-YL)-N-PHENYLACETAMIDE DERIVATIVES. Rasayan Journal of Chemistry. [Link]
- Google Patents. (n.d.). Synthesis of 2-amino-N-[1-(2-pyridinyl)-2-phenylethyl]acetamide dihydrochloride.
-
Royal Society of Chemistry. (n.d.). Synthesis of amides directly from carboxylic acids and hydrazines. RSC Publishing. [Link]
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Isaksson, J., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]
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Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Organic Chemistry Portal. [Link]
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Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?. Biotage. [Link]
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ChemSynthesis. (2025). 2-hydrazino-2-oxo-N-(1-phenylethyl)acetamide. ChemSynthesis. [Link]
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ResearchGate. (2021). Why did my amide syntesis does not work?. ResearchGate. [Link]
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National Institutes of Health. (n.d.). AMIDE FORMATION BY DECARBOXYLATIVE CONDENSATION OF HYDROXYLAMINES AND α-KETOACIDS: N-[(1S)-1 PHENYLETHYL]-BENZENEACETAMIDE. PMC. [Link]
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ResearchGate. (2020). What is the best technique for amide purification?. ResearchGate. [Link]
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Wikipedia. (n.d.). Hydrazine. Wikipedia. [Link]
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Reddit. (2021). Tips and tricks for difficult amide bond formation?. Reddit. [Link]
- Google Patents. (n.d.). Purification of amide compound.
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ResearchGate. (n.d.). (a) Synthesis of (S)‐1‐phenylethylamine (PEA) via the transamination of... ResearchGate. [Link]
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ACS Publications. (n.d.). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development. [Link]
-
Reddit. (2023). Purification of strong polar and basic compounds. Reddit. [Link]
-
New Jersey Department of Health. (2009). Hazardous Substance Fact Sheet: Hydrazine. NJ.gov. [Link]
- Google Patents. (n.d.). Amide-based compounds, production, recovery, purification and uses thereof.
-
YouTube. (2018). 20.12 Synthesis and Reactions of Amides. Chad's Prep. [Link]
-
National Institutes of Health. (2023). Hydrazine Toxicology. StatPearls. [Link]
-
IRIS. (n.d.). Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective c. IRIS. [Link]
-
Organic Chemistry Portal. (n.d.). Hydrazine. Organic Chemistry Portal. [Link]
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- 1. 2-hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide | 6152-25-6 [chemicalbook.com]
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- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
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- 9. Hydrazine - Wikipedia [en.wikipedia.org]
- 10. nj.gov [nj.gov]
Technical Support Center: Optimizing Hydrazinyl Acetamide Synthesis
Welcome to the technical support center for the synthesis of hydrazinyl acetamides. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the synthesis of these valuable compounds, providing in-depth, field-proven insights to help you optimize your reaction conditions and achieve high yields of pure product.
Introduction to Hydrazinyl Acetamide Synthesis
The synthesis of hydrazinyl acetamides, a class of acylhydrazides, is a fundamental transformation in medicinal chemistry and organic synthesis. These compounds are key building blocks for a variety of heterocyclic structures and often serve as important pharmacophores. The most common route to hydrazinyl acetamides involves the nucleophilic acyl substitution of an activated acetyl group with a hydrazine derivative. While seemingly straightforward, this reaction is often plagued by challenges such as low yields, the formation of difficult-to-separate impurities, and reaction stalling. This guide will provide a systematic approach to troubleshooting these issues, grounded in the principles of reaction kinetics and mechanistic understanding.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of hydrazinyl acetamides.
Issue 1: Low Yield of the Desired Mono-acetylated Hydrazine
Q: My reaction is resulting in a low yield of the desired hydrazinyl acetamide. What are the likely causes and how can I improve it?
A: Low yields in hydrazinyl acetamide synthesis can stem from several factors, primarily incomplete reaction, degradation of starting materials or product, and competing side reactions.
Probable Causes & Solutions:
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Insufficiently Activated Acetylating Agent: If you are using a less reactive acetylating agent, such as an ester, the reaction may be too slow or require harsh conditions that lead to degradation.
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Solution: Switch to a more reactive acetylating agent like acetic anhydride or acetyl chloride. These reagents are more electrophilic and will react more readily with the hydrazine.[1]
-
-
Reaction Temperature is Too Low: The nucleophilicity of the hydrazine may not be sufficient to drive the reaction to completion at low temperatures.
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Solution: Gradually increase the reaction temperature. For less reactive substrates, refluxing in a suitable solvent like ethanol or isopropanol may be necessary.[2] Monitor the reaction by TLC to avoid product degradation at elevated temperatures.
-
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Inappropriate Solvent: The choice of solvent can significantly impact reaction rates and solubility of reactants.
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Solution: Use a solvent that dissolves both the hydrazine and the acetylating agent. Aprotic polar solvents like acetonitrile or THF can be effective. For reactions with acetyl chloride, a non-nucleophilic solvent is crucial to prevent reaction with the solvent.
-
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Steric Hindrance: If your hydrazine substrate is sterically hindered, the reaction rate will be significantly slower.
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Solution: In such cases, you may need to use a more potent acylating agent, possibly in combination with a catalyst like 4-dimethylaminopyridine (DMAP), and extend the reaction time.
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Issue 2: Formation of a Significant Amount of Di-acetylated Hydrazine Byproduct
Q: I am observing a significant amount of the N,N'-diacetylhydrazine byproduct in my reaction mixture, which is difficult to separate from my desired mono-acetylated product. How can I suppress this side reaction?
A: The formation of the di-acetylated byproduct is a common challenge, arising from the fact that the initially formed mono-acetylated product still possesses a nucleophilic nitrogen atom that can react with another molecule of the acetylating agent.
Probable Causes & Solutions:
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Incorrect Stoichiometry: Using an excess of the acetylating agent is the most common reason for di-acylation.[1]
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Solution: Carefully control the stoichiometry. Use a 1:1 molar ratio of the hydrazine to the acetylating agent. For particularly reactive hydrazines, you might even consider using a slight excess of the hydrazine and then removing the unreacted starting material during workup.
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Method of Addition: Adding the acetylating agent too quickly can create localized areas of high concentration, promoting di-acylation.
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Solution: Add the acetylating agent dropwise to a solution of the hydrazine, preferably at a low temperature (e.g., 0 °C) to control the reaction rate.[1] This ensures that the acetylating agent reacts with the more nucleophilic starting hydrazine before it can react with the less nucleophilic mono-acetylated product.
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Reaction Temperature: Higher temperatures can increase the rate of the second acylation.
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Solution: Maintain a low reaction temperature during the addition of the acetylating agent. After the addition is complete, the reaction can be allowed to slowly warm to room temperature.
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Issue 3: Reaction Stalls or Does Not Go to Completion
Q: My reaction seems to stop before all the starting material is consumed, even with extended reaction times. What could be the issue?
A: A stalled reaction can be frustrating. The cause is often related to the deactivation of reactants or a change in reaction conditions.
Probable Causes & Solutions:
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Formation of an Unreactive Salt: If an acid byproduct (e.g., HCl from acetyl chloride) is generated, it can protonate the starting hydrazine, rendering it non-nucleophilic.
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Solution: Add a non-nucleophilic base, such as triethylamine or pyridine, to the reaction mixture to scavenge the acid byproduct.[1] The base should be added before the acetylating agent.
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Poor Solubility of an Intermediate: An intermediate salt or the product itself might precipitate out of the solution, effectively halting the reaction.
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Solution: Choose a solvent in which all reactants and intermediates are soluble. A solvent mixture might be necessary. Gentle heating can sometimes help to redissolve precipitated material.
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Decomposition of the Acetylating Agent: Acetyl chloride and acetic anhydride are sensitive to moisture.
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Solution: Ensure that all your reagents and solvents are anhydrous and that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
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Frequently Asked Questions (FAQs)
Q1: What is the best acetylating agent to use for the synthesis of hydrazinyl acetamides?
The choice of acetylating agent depends on the reactivity of your hydrazine substrate. For most applications, acetic anhydride is a good starting point as it is reactive but generally easier to handle than acetyl chloride. For less reactive or sterically hindered hydrazines, acetyl chloride may be necessary to achieve a reasonable reaction rate.[3]
Q2: How can I effectively purify my hydrazinyl acetamide product?
Purification can be challenging due to the similar polarities of the mono- and di-acetylated products.
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Recrystallization: This is often the most effective method for purifying solid hydrazinyl acetamides. Experiment with different solvent systems, such as ethanol/water, isopropanol, or ethyl acetate/hexanes.
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Column Chromatography: If recrystallization is not effective, column chromatography on silica gel can be used.[4] However, be aware that some hydrazones and related compounds can be unstable on silica.[5] It is advisable to use a solvent system with a small amount of a basic modifier, like triethylamine (0.1-1%), to prevent streaking and decomposition.
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Acid-Base Extraction: If there is a significant amount of unreacted hydrazine, an acid-base extraction can be performed to remove it. The basic hydrazine will be protonated and move to the aqueous layer upon washing with a dilute acid, while the neutral amide product remains in the organic layer.
Q3: Can I use acetic acid directly to acetylate a hydrazine?
Direct acylation with acetic acid is generally not efficient for forming an amide bond with a hydrazine under standard conditions. The reaction is an equilibrium that favors the starting materials. However, under certain conditions, such as with a catalyst and high temperatures, it can be possible, but it is not the recommended method for routine synthesis.[3][6]
Experimental Protocols
Protocol 1: General Procedure for the Mono-acetylation of a Hydrazine using Acetic Anhydride
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Dissolve the hydrazine (1.0 eq.) in a suitable solvent (e.g., dichloromethane or THF) in a round-bottom flask equipped with a magnetic stirrer and an inert gas inlet.
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If the hydrazine is a salt (e.g., hydrochloride), add a base such as triethylamine (1.1 eq.) and stir for 10-15 minutes.
-
Cool the solution to 0 °C in an ice bath.
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Slowly add acetic anhydride (1.0 eq.) dropwise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding water.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
| Parameter | Recommended Condition |
| Reactant Ratio | 1:1 (Hydrazine:Acetic Anhydride) |
| Temperature | 0 °C to room temperature |
| Solvent | Dichloromethane, THF, Acetonitrile |
| Base (if needed) | Triethylamine, Pyridine |
Protocol 2: Purification by Recrystallization
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Dissolve the crude hydrazinyl acetamide in a minimum amount of a hot solvent (e.g., ethanol, isopropanol).
-
If the product does not readily dissolve, add a co-solvent (e.g., water or hexanes) dropwise until a clear solution is obtained.
-
Allow the solution to cool slowly to room temperature.
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For further crystallization, place the flask in a refrigerator or an ice bath.
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Collect the crystals by vacuum filtration.
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Wash the crystals with a small amount of the cold recrystallization solvent.
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Dry the crystals under vacuum.
Visualizing the Process
Reaction Mechanism
The synthesis of hydrazinyl acetamide proceeds through a nucleophilic acyl substitution mechanism.
Caption: Nucleophilic acyl substitution mechanism for hydrazinyl acetamide synthesis.
Troubleshooting Workflow
A systematic approach to troubleshooting can save significant time and resources.
Caption: A decision tree for troubleshooting common issues in hydrazinyl acetamide synthesis.
References
- Preparation method of N, N' -diacetyl hydrazine. CN114516819A.
-
N-Acetylation of methyl hydrazones with acetic acid in presence of PdCl2. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]
-
Synthesis of N-acylhydrazone derivatives 2a-c. ResearchGate. [Link]
-
Acetyl hydrazine. ChemBK. [Link]
-
Hydrazine synthesis by N-N coupling. Organic Chemistry Portal. [Link]
-
Acylation of Hydrazides with Acetic Acid and Formic Acid. Chemical and Pharmaceutical Bulletin. [Link]
-
Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. [Link]
-
Acylation of hydrazides with acetic acid and formic acid. PubMed. [Link]
-
How can I acetylate/acylate arylhydrazones (R-CH=N-NH2) using either acetic anhydride or acetyl chloride on the free amine of arylhydrazone? ResearchGate. [Link]
- Synthetic process for 2-hydrazinylpyridine deriv
- Process for purifying aqueous hydrazine hydr
-
Synthesis and Antimicrobial Activity of Some Derivatives of (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. Molecules. [Link]
-
Need a purification method for a free hydrazone. Reddit. [Link]
-
Mn- and Co-Catalyzed Aminocyclizations of Unsaturated Hydrazones Providing a Broad Range of Functionalized Pyrazolines. JACS Au. [Link]
-
Reductions with Hydrazine. Organic Chemistry Data. [Link]
-
Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light. The Journal of Organic Chemistry. [Link]
-
Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts. [Link]
- Hydrazine purific
-
Acylation using an anhydride. YouTube. [Link]
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- 5. reddit.com [reddit.com]
- 6. Acylation of hydrazides with acetic acid and formic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Chiral Separation of Phenylethylamine Derivatives by HPLC
Welcome to the technical support center for the chiral separation of phenylethylamine derivatives by High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these separations. Here, we will delve into the common challenges encountered and provide practical, in-depth solutions to overcome them.
Frequently Asked Questions (FAQs)
Q1: Why is the chiral separation of phenylethylamine derivatives challenging?
A1: The primary challenge stems from the basic nature of the amine functional group present in phenylethylamine and its derivatives. This basicity can lead to strong interactions with residual acidic silanol groups on the surface of silica-based chiral stationary phases (CSPs), resulting in poor peak shape (tailing), low resolution, and sometimes irreversible adsorption.[1][2] Achieving enantioselectivity requires a chiral recognition mechanism that can effectively differentiate between the two enantiomers, which is often based on the "three-point interaction" model.[3]
Q2: What is the first step in developing a chiral separation method for a new phenylethylamine derivative?
A2: The initial and most critical step is the selection of an appropriate chiral stationary phase (CSP).[4] The choice of CSP is largely empirical and depends on the specific structure of the analyte.[4] A good starting point is to screen a variety of CSPs, such as those based on polysaccharides (e.g., cellulose or amylose derivatives), cyclodextrins, or macrocyclic glycopeptides.[5]
Q3: My peaks are tailing significantly. What is the most likely cause and how can I fix it?
A3: Peak tailing for basic compounds like phenylethylamine derivatives is commonly caused by secondary interactions between the basic amine group and acidic residual silanols on the CSP surface.[1][6] To mitigate this, you can:
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Add a basic modifier to the mobile phase, such as diethylamine (DEA) or triethylamine (TEA), typically at a concentration of 0.1%.[7]
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Operate at a lower mobile phase pH to suppress the ionization of the silanol groups.[1]
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Use a highly deactivated (end-capped) column to minimize the number of accessible silanol groups.[8]
Q4: I am not getting any separation between the enantiomers. What should I try?
A4: A lack of separation (co-elution) indicates that the chosen CSP and mobile phase conditions are not suitable for creating a sufficient difference in the interaction energies between the two enantiomers. You should systematically alter the chromatographic conditions:
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Screen different CSPs. This is the most impactful change you can make.
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Modify the mobile phase composition. Vary the ratio of the organic modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., hexane) in normal-phase chromatography. In reversed-phase, adjust the organic modifier (e.g., acetonitrile, methanol) and the aqueous buffer composition.
-
Change the mobile phase additives. Experiment with different acidic or basic additives and their concentrations.
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Adjust the column temperature. Lower temperatures often enhance enantioselectivity.[9]
Q5: Should I consider derivatization of my phenylethylamine derivative?
A5: Derivatization can be a powerful strategy, especially if direct separation proves difficult.[10][11] By reacting the amine group with a chiral derivatizing agent, you form diastereomers which can often be separated on a standard achiral HPLC column.[10] This can also improve detection sensitivity.[11] However, this adds an extra step to your sample preparation and you must ensure the derivatization reaction goes to completion and does not cause racemization.
Troubleshooting Guide
This section provides a more detailed approach to resolving specific issues you may encounter during your experiments.
Problem 1: Poor Enantioselectivity (Low Resolution)
Poor resolution between enantiomeric peaks is a fundamental challenge in chiral separations.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Inappropriate Chiral Stationary Phase (CSP) | The CSP does not provide a suitable chiral environment for the analyte to form diastereomeric complexes with significantly different stabilities.[3] | 1. Screen a panel of CSPs: Start with polysaccharide-based columns (e.g., Chiralpak® IA, AD) and consider others like cyclodextrin or macrocyclic glycopeptide-based columns if necessary.[3][5] 2. Consult literature: Search for published methods for similar compounds to guide your CSP selection. |
| Suboptimal Mobile Phase Composition | The mobile phase composition affects the interactions between the analyte and the CSP. The polarity and type of organic modifier can significantly influence enantioselectivity. | 1. Vary organic modifier percentage: In normal phase, systematically change the percentage of alcohol (e.g., isopropanol, ethanol) in hexane. 2. Try different organic modifiers: Sometimes a switch from isopropanol to ethanol, or vice-versa, can dramatically improve separation. 3. In reversed-phase, adjust the organic modifier and buffer pH. [7] |
| Incorrect Mobile Phase Additive | Additives can modulate the interactions between the analyte and the CSP, influencing chiral recognition. | 1. For basic analytes: Add a small amount (0.1-0.5%) of a basic modifier like diethylamine (DEA) or triethylamine (TEA).[7] 2. For acidic analytes: Add a small amount (0.1-0.5%) of an acidic modifier like trifluoroacetic acid (TFA) or acetic acid.[9] |
| Inappropriate Column Temperature | Temperature affects the thermodynamics of the chiral recognition process.[12] | 1. Lower the column temperature: In many cases, reducing the temperature (e.g., to 10-15°C) can increase the stability differences between the diastereomeric complexes and improve resolution.[9] 2. Be aware of exceptions: In some instances, increasing the temperature can improve resolution, so it is worth investigating a range of temperatures.[12] |
Problem 2: Poor Peak Shape (Tailing or Fronting)
Poor peak shape can compromise resolution and quantification accuracy.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Secondary Interactions with Silanols (Tailing) | The basic amine group of the phenylethylamine derivative interacts strongly with acidic residual silanol groups on the silica support of the CSP.[1] | 1. Add a basic modifier: Use DEA or TEA (0.1-0.5%) in the mobile phase to compete for the active silanol sites.[7] 2. Lower mobile phase pH: In reversed-phase, operating at a lower pH can suppress the ionization of silanol groups.[6] 3. Use an end-capped column: Select a CSP that has been thoroughly end-capped to minimize exposed silanols. |
| Sample Overload (Fronting) | Injecting too much sample can saturate the stationary phase, leading to a fronting peak shape.[13] | 1. Reduce injection volume: Inject a smaller volume of your sample. 2. Dilute the sample: Decrease the concentration of your sample.[13] |
| Sample Solvent Incompatibility (Distorted Peaks) | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[8] | 1. Dissolve the sample in the mobile phase: This is the ideal scenario. 2. If solubility is an issue, use a weaker solvent and minimize the injection volume. |
| Column Void or Contamination | A void at the column inlet or contamination of the frit can distort the flow path and lead to split or tailing peaks.[1][6] | 1. Check for a void: Disconnect the column and inspect the inlet. If a void is present, the column may need to be replaced. 2. Flush the column: Reverse flush the column (if the manufacturer allows) with a strong solvent to remove contaminants. 3. Use a guard column: A guard column can protect the analytical column from contamination.[14] |
Problem 3: Long Retention Times
Excessively long retention times can lead to broad peaks and decreased sample throughput.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Mobile Phase is Too Weak | The mobile phase does not have sufficient eluotropic strength to elute the analyte in a reasonable time. | 1. Increase the percentage of the strong solvent: In normal phase, increase the alcohol content. In reversed-phase, increase the organic modifier content. 2. Switch to a stronger solvent: For example, in normal phase, isopropanol is a stronger solvent than ethanol. |
| Strong Analyte-CSP Interactions | The specific interactions between your analyte and the chosen CSP are very strong. | 1. Add a competitive agent: A mobile phase additive can sometimes reduce retention by competing for interaction sites on the CSP. 2. Increase the column temperature: This will generally decrease retention times, but be mindful of the effect on resolution.[15] |
Problem 4: Irreproducible Results (Shifting Retention Times)
Inconsistent retention times can make peak identification and quantification unreliable.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Insufficient Column Equilibration | The column has not reached equilibrium with the mobile phase before injection. | 1. Increase equilibration time: Ensure at least 10-20 column volumes of the mobile phase pass through the column before the first injection and between mobile phase changes.[8] |
| Mobile Phase Instability | The mobile phase composition is changing over time due to evaporation of a volatile component or degradation. | 1. Cover mobile phase reservoirs: This minimizes evaporation. 2. Prepare fresh mobile phase daily. |
| Fluctuations in Column Temperature | The laboratory temperature is not stable, or the column oven is not functioning correctly. | 1. Use a column oven: This provides a stable temperature environment for the column.[8] 2. Ensure the lab has consistent temperature control. |
| Pump Malfunction | The HPLC pump is not delivering a consistent flow rate or mobile phase composition. | 1. Check for leaks: Inspect all fittings and seals. 2. Prime the pump: Ensure there are no air bubbles in the pump heads. 3. Perform pump performance checks as recommended by the manufacturer. |
Visualizations and Workflows
Chiral Recognition Mechanism
The following diagram illustrates the fundamental principle of chiral recognition on a CSP, often described by the three-point interaction model. For a successful separation, there must be a sufficient difference in the stability of the transient diastereomeric complexes formed between the enantiomers and the chiral selector.
Caption: Three-point interaction model for chiral recognition.
Systematic Troubleshooting Workflow
When encountering a problem, a systematic approach is crucial. The following workflow can guide your troubleshooting process.
Caption: A logical workflow for troubleshooting common HPLC issues.
References
- Application Note: HPLC Method Development for Chiral Purity Analysis of Substituted Ethylamines. Benchchem.
- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023-08-22).
- Recent advances in chiral liquid chromatography stationary phases for pharmaceutical analysis. (2023-10-11). PubMed.
- HPLC-DAD chromatogram of the separation of methamphetamine enantiomers.
- Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. (2020-04-21). PMC - NIH.
- Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography.
- Chiral HPLC Separ
- New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. (2020-10-23). NIH.
- Sensitive high-performance liquid chromatographic method for the determination of 2-phenylethylamine in human urine. PubMed.
- A Strategy for Developing HPLC Methods for Chiral Drugs.
- Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. (2025-08-05).
- HPLC Troubleshooting Guide. Sigma-Aldrich.
- Analyses of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame – ionization detection and pre-column chiral derivation. (2025-08-06).
- Tips and Tricks of HPLC System Troubleshooting. Agilent.
- New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. (2020-10-23). MDPI.
- HPLC Troubleshooting Guide.
- Top 10 Most Common HPLC Issues and How to Fix Them (2023). (2023-08-28). YouTube.
- Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatiz
- Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separ
- 1H NMR Chiral Analysis of Charged Molecules via Ion Pairing with Aluminum Complexes. (2015-10-19).
- The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral st
- Strategies for the enantiomeric determination of amphetamine and related compounds by liquid chromatography. (2025-08-06).
- Peak Tailing in HPLC. Element Lab Solutions.
- Ion-Pair Reagents for HPLC.
- LC-MS/MS Chiral Separation of “d” and “l” Enantiomers of Amphetamine and Methamphetamine. SCIEX.
- The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023-11-01).
- Practicing Chiral Chromatography in Your Mobile Phase Comfort Zone. Sigma-Aldrich.
- Ion Pair-Directed C–H Activation on Flexible Ammonium Salts: meta-Selective Borylation of Quaternized Phenethylamines and Phenylpropylamines. (2018-03-26).
- Effect of Temperature on the Chiral Separation of Enantiomers of Some...
- The Role of Ion Pairing Agents in Liquid Chromatography (LC)
- Getting Started with Chiral Method Development Part Three: Method Development Optimiz
- HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. Recent advances in chiral liquid chromatography stationary phases for pharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 9. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. researchgate.net [researchgate.net]
Identifying impurities in (S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide synthesis
Ticket ID: IMP-SYN-001
Status: Open Assigned Specialist: Senior Application Scientist Subject: Impurity Profiling & Troubleshooting Guide
Overview
Welcome to the Technical Support Center. You are likely synthesizing (S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide (CAS: 6152-25-6), a critical chiral building block often used in the synthesis of 1,2,4-triazole ligands or as a chiral auxiliary.
The synthesis typically follows a two-step sequence using Diethyl Oxalate as the scaffold. The primary challenge in this pathway is not yield, but selectivity . The electrophilic nature of the oxalate diester creates a "race condition" between mono-substitution (desired) and bis-substitution (impurity).
This guide provides a root-cause analysis of common impurities, troubleshooting protocols, and validated analytical methods.
Part 1: The Reaction Logic & Impurity Origins
To identify impurities, you must understand the competition between your nucleophiles. The diagram below maps the "Decision Tree" of the diethyl oxalate molecule during synthesis.
Visual 1: Synthetic Pathway & Impurity Nodes
Caption: Figure 1. Reaction network showing the competition between mono-substitution (green path) and bis-substitution (red nodes).
Part 2: Troubleshooting Q&A (Impurity Identification)
Case 1: The "High Retention" Ghost Peak
User Question: "I see a large, non-polar impurity eluting late in my RP-HPLC chromatogram (RRT ~1.5 - 1.8). It is a white solid that is insoluble in ethanol. What is it?"
Diagnosis: This is Impurity A: The Bis-Amide (N,N'-bis(1-phenylethyl)oxalamide).
-
Cause: This forms when the amine attacks both ester groups of the diethyl oxalate. This typically happens during Step 1 if:
-
Inverse Addition was not used: You added Diethyl Oxalate to the Amine. (Correct protocol: Add Amine to excess Diethyl Oxalate).
-
Temperature was too high: Higher temperatures lower the selectivity difference between the first and second ester group.
-
-
Solution:
-
Maintain Step 1 temperature at 0–5°C .
-
Ensure Diethyl Oxalate is in excess (1.2 – 1.5 eq) relative to the amine.
-
Purification: This impurity is highly insoluble. Hot ethanol filtration often removes the soluble product/intermediate while the bis-amide remains solid.
-
Case 2: The "Missing Mass" & Hygroscopicity
User Question: "My yield is good, but the assay is low (~90%), and the solid becomes sticky upon exposure to air. NMR shows broad peaks."
Diagnosis: You likely have Residual Hydrazine or Hydrazine Salts .
-
Cause: Hydrazine hydrate is used in Step 2.[1] If not washed out thoroughly, it remains trapped in the crystal lattice or forms salts with the oxamic acid by-products.
-
Risk: Hydrazine is a known mutagen (ICH M7 Class 1).
-
Solution:
-
Wash the final filter cake copiously with cold water/ethanol mixtures.
-
Critical: Do not rely on standard UV-HPLC to "see" hydrazine (it has no chromophore). Use the derivatization protocol in Part 3.
-
Case 3: The "Split Peak" in Chiral HPLC
User Question: "I am seeing a doublet in my chiral method (98:2 ratio). Is this racemization?"
Diagnosis: Yes, this indicates the presence of the (R)-Enantiomer .
-
Cause:
-
Impure Starting Material: The (S)-1-phenylethylamine used was not optically pure (check your CoA).
-
Base-Catalyzed Racemization: While the chiral center is benzylic and relatively stable, prolonged heating in the presence of strong base (or excess hydrazine at high reflux) can induce partial racemization.
-
-
Solution:
-
Check the optical rotation of your starting amine.
-
Avoid prolonged reflux in Step 2; hydrazinolysis of oxamic esters usually proceeds at Room Temperature or mild warming (40°C).
-
Part 3: Analytical Protocols & Data Validation
To confirm your product quality, use the following validated parameters.
Table 1: Impurity Profile Summary
| Impurity | Structure/Origin | RRT (Approx)* | Detection Characteristic |
| Hydrazine | Reagent (Step 2) | Void Volume | No UV Abs. (Requires Derivatization) |
| Oxamic Acid | Hydrolysis of Ester | 0.2 - 0.4 | Acidic peak, highly polar |
| Bis-Hydrazide | Oxalohydrazide | 0.5 - 0.7 | High melting point solid |
| Target Product | Main Peak | 1.00 | UV max ~210-220 nm |
| Intermediate | Unreacted Ethyl Ester | 1.2 - 1.3 | Distinct NMR (Ethyl quartet/triplet) |
| Bis-Amide | Dimer (Impurity A) | 1.6 - 2.0 | Highly hydrophobic, late eluter |
*Relative Retention Time (RRT) based on C18 column, Water/ACN gradient.
Protocol A: Standard HPLC Method (Purity & Related Substances)
Based on separation of polar oxamic derivatives [Ref 1, 3].
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid or 10mM Ammonium Formate (pH 3.0).
-
Gradient: 5% B to 60% B over 20 mins.
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: UV at 215 nm (Amide/Hydrazide absorption).
-
Sample Diluent: Methanol:Water (50:50).
Protocol B: Trace Hydrazine Quantification (Derivatization)
Required for ICH M7 Compliance [Ref 2].
Since hydrazine is UV-inactive, you must derivatize it with Salicylaldehyde or Benzaldehyde to create a hydrazone that is UV-visible.
-
Reagent: Prepare a solution of Salicylaldehyde (excess) in Diluent.
-
Sample Prep: Dissolve 100 mg of product in 10 mL Diluent. Add 1 mL Reagent.
-
Reaction: Shake at RT for 15 mins.
-
Analysis: Inject into HPLC. Look for the Salicylaldehyde-Hydrazone adduct peak (distinct shift, high absorbance at 330-350 nm).
-
Limit: NMT 10-20 ppm (depending on daily dose/TTC).
References
-
Vertex AI Search. (2025). Synthesis and Properties of Oxamic Acid Hydrazides. (Verified CAS 6152-25-6 data).
-
ICH Guidelines. (2017). Assessment and Control of Mutagenic Impurities (M7) - Case Study: Oxamic Hydrazide. AmazonAWS/FDA. 5
-
ResearchGate. (2025).[3][6] Determination of oxalic acid, oxamic acid, and oxamide in drug substances by ion-exclusion chromatography. 2
-
BenchChem. (2025).[7] Reactions of Diethyl Oxalate with Primary and Secondary Amines. 7
For further assistance, please reference Ticket IMP-SYN-001 when contacting the lab.
Sources
- 1. Bot Verification [rasayanjournal.co.in]
- 2. The determination of oxalic acid, oxamic acid, and oxamide in a drug substance by ion-exclusion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO), A POTENT ACTINIDE CHELATOR FOR RADIONUCLIDE DECORPORATION - PMC [pmc.ncbi.nlm.nih.gov]
- 5. higherlogicdownload.s3.amazonaws.com [higherlogicdownload.s3.amazonaws.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Poor Solubility of Hydrazinyl Acetamides in Biological Assays
Welcome to the technical support center dedicated to addressing the significant, yet common, challenge of poor aqueous solubility of hydrazinyl acetamide derivatives in biological assays. As a class of compounds with promising therapeutic potential, their hydrophobicity can often lead to experimental artifacts, hindering accurate assessment of their biological activity.[1][2] This guide provides in-depth, field-proven insights and troubleshooting protocols to help you navigate these challenges, ensuring the integrity and reproducibility of your data.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
This section addresses the fundamental questions researchers face when working with poorly soluble compounds like hydrazinyl acetamides.
Q1: Why are many hydrazinyl acetamide compounds so poorly soluble in aqueous assay buffers?
A: The solubility of a compound is dictated by its physicochemical properties. Hydrazinyl acetamides, while a broad class, often possess characteristics that lead to low aqueous solubility:
-
Aromatic and Heterocyclic Rings: These structures are common in modern drug candidates and contribute to molecular planarity and hydrophobicity, favoring self-association and crystallization over interaction with water.
-
High Crystal Lattice Energy: Strong intermolecular forces in the solid state (crystal packing) require significant energy to overcome for the compound to dissolve.[3]
-
Low Polarity: The presence of multiple non-polar groups reduces favorable interactions with polar water molecules.
While the parent acetamide molecule is readily water-soluble, the addition of larger, complex hydrazinyl and substituted aryl groups drastically increases lipophilicity, leading to the observed solubility issues.[4][5]
Q2: What are the consequences of poor solubility in my biological assays?
A: Ignoring poor solubility can lead to a range of erroneous results that undermine your research.[1][2] The primary consequences include:
-
Underestimation of Potency: If the compound precipitates out of solution, the actual concentration exposed to the biological target is much lower than the intended nominal concentration. This can lead to falsely high IC50/EC50 values, causing a promising compound to be overlooked.[1][2]
-
High Data Variability: Inconsistent precipitation across different wells of an assay plate leads to poor reproducibility and a high coefficient of variation (%CV), making it difficult to establish reliable structure-activity relationships (SAR).[1][2]
-
Assay Interference: Compound precipitates can interfere with optical-based assay readouts (e.g., absorbance, fluorescence, luminescence) by scattering light, leading to false positives or negatives.
-
Cellular Toxicity Artifacts: Precipitated compound particles can cause physical stress to cells, leading to cytotoxicity that is unrelated to the compound's pharmacological mechanism.
Poor solubility is a primary reason for the failure of promising drug candidates during preclinical development.[6][7][8]
Q3: My compound dissolves perfectly in 100% DMSO. Why does it precipitate when I add it to my cell culture medium or assay buffer?
A: This is a classic and critical issue. High solubility in a strong organic solvent like Dimethyl Sulfoxide (DMSO) does not predict solubility in a predominantly aqueous environment.[9][10][11] When a concentrated DMSO stock is diluted into an aqueous buffer (e.g., PBS or cell culture medium), the solvent environment rapidly changes from organic to aqueous. The DMSO concentration plummets, and water becomes the primary solvent. If the compound's aqueous solubility limit is exceeded, it will crash out of solution.[9][12] This is why a compound that is stable at 10 mM in DMSO can easily precipitate at 10 µM in a buffer containing only 0.1% DMSO.[13]
Section 2: Troubleshooting Guide - From Stock Solutions to Assay Plates
This section provides a logical, step-by-step approach to diagnosing and solving solubility problems as they arise.
Issue 1: My compound precipitates immediately upon dilution from a DMSO stock into aqueous buffer.
This is the most common solubility challenge. The workflow below will help you systematically address it.
Caption: Troubleshooting workflow for immediate precipitation.
Causality Explained:
-
Final DMSO Concentration: The final concentration of your organic co-solvent is critical. Many cell lines can tolerate up to 0.5% DMSO with minimal effects, but this must be validated. A slightly higher DMSO percentage can sometimes be enough to keep the compound in solution.
-
Intermediate Dilution: Performing a large, single-step dilution (e.g., 1:1000) creates a zone of sharp solvent change where the compound can rapidly precipitate. A serial dilution or an intermediate dilution step in a solvent of intermediate polarity can ease this transition, preventing localized supersaturation.
Issue 2: The assay solution is clear initially but becomes cloudy or shows precipitate during incubation (e.g., at 37°C).
A: This suggests that your compound has borderline solubility and is thermodynamically unstable in the assay medium over time and/or at elevated temperatures.
-
Temperature Effects: Solubility can be temperature-dependent. While some compounds become more soluble at higher temperatures, others may not. More importantly, the elevated temperature can accelerate the process of nucleation and crystal growth for a supersaturated solution.[14]
-
Interactions with Media Components: Complex cell culture media contain salts, amino acids, and proteins (if serum is present). Your compound may interact with these components over time, leading to the formation of insoluble complexes.[14] For example, compounds can bind to serum proteins and precipitate.[14]
-
pH Changes: Cellular metabolism can gradually alter the pH of the culture medium.[14] If your hydrazinyl acetamide has ionizable groups, a pH shift could significantly decrease its solubility.
Solutions to Try:
-
Reduce Serum Concentration: If using a serum-containing medium, test if reducing the serum percentage (e.g., from 10% to 2%) or switching to a serum-free medium (if the cells tolerate it) resolves the issue.
-
Pre-warm the Medium: Before adding the compound, ensure your assay medium is pre-warmed to the incubation temperature (e.g., 37°C). Adding a compound to a cold medium and then warming it can sometimes promote precipitation.
-
Use a More Robust Buffer: If you suspect pH changes, consider using a medium with a stronger buffering system like HEPES.
-
Consider Advanced Solubilization: If the problem persists, the compound is likely not sufficiently soluble for the assay conditions, and you must move to more advanced techniques.
Section 3: Advanced Solubilization Techniques
When simple adjustments are insufficient, employing formulation strategies is the next logical step. These methods aim to increase the apparent solubility of the compound in the aqueous assay buffer.
Q4: How can I use co-solvents other than DMSO to improve solubility?
A: While DMSO is the most common, other co-solvents can be used, often in combination, to enhance solubility.[15][16] The goal is to find a solvent or solvent system that is effective at solubilizing your compound while being tolerated by your assay system.
| Co-Solvent | Recommended Max. Conc. (Cell-Based Assays) | Notes & Considerations |
| DMSO (Dimethyl Sulfoxide) | 0.1% - 0.5% (up to 1% for some robust assays) | Universal solvent, but can cause precipitation on aqueous dilution. Always run a vehicle control to test for toxicity. |
| Ethanol | ~0.5% | Can be effective for some compounds. Volatility can be an issue. Check for cellular toxicity. |
| PEG 400 (Polyethylene Glycol 400) | 0.5% - 1% | A less toxic alternative to DMSO for some applications. Can increase viscosity.[16] |
| Glycerol | 1% - 2% | Generally well-tolerated by cells and can help stabilize proteins. May not be a strong solvent for highly lipophilic compounds.[3] |
Workflow for Co-Solvent Screening:
-
Prepare high-concentration stock solutions (e.g., 10-20 mM) of your hydrazinyl acetamide in each candidate co-solvent.
-
Perform serial dilutions in the assay buffer to the final desired concentration.
-
Visually inspect for precipitation immediately and after a relevant incubation period (e.g., 2 hours at 37°C).
-
Crucially, run parallel vehicle control experiments where you treat your cells/assay with the same final concentration of the co-solvent alone to determine its intrinsic effect on the assay readout and cell viability.
Q5: What are cyclodextrins and how can they help with my hydrazinyl acetamide?
A: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[17][18] They act as molecular containers, encapsulating the poorly soluble hydrazinyl acetamide molecule within their hydrophobic core. This "inclusion complex" presents a hydrophilic exterior to the aqueous solvent, dramatically increasing the apparent water solubility of the compound.[17][]
Caption: Mechanism of cyclodextrin-mediated solubilization.
Commonly Used Cyclodextrins:
-
HP-β-CD (Hydroxypropyl-β-cyclodextrin): Widely used due to its high aqueous solubility and low toxicity. It is often the first choice for biological assays.[17]
-
SBE-β-CD (Sulfobutylether-β-cyclodextrin, e.g., Captisol®): Has a very high water solubility and is excellent for creating parenteral formulations. It is also very effective for in vitro use.
Protocol for Using HP-β-CD (See Section 4 for detailed steps).
Q6: What other advanced formulation strategies can be considered?
A: For particularly challenging compounds, other pharmaceutical formulation techniques can be adapted for in vitro use, although they require more specialized preparation.
-
Solid Dispersions: The compound is dispersed in a hydrophilic carrier matrix (e.g., a polymer like PVP or HPMC) at a molecular level.[20][21] This can be achieved by methods like co-solvent evaporation.[22][23] When this solid is added to the buffer, the carrier dissolves quickly, releasing the drug in a supersaturated but transiently soluble state.
-
Particle Size Reduction (Micronization/Nanonization): Reducing the particle size of the compound increases its surface area-to-volume ratio, which can improve the dissolution rate according to the Noyes-Whitney equation.[7][24] This is typically achieved by methods like ball milling or sonication.[7]
Section 4: Key Experimental Protocols
These protocols provide detailed, step-by-step methodologies. Always begin by establishing the maximum tolerable concentration of any new excipient (vehicle) in your specific assay system.
Protocol 1: Preparation and Use of HP-β-CD for Solubilization
Objective: To prepare a stock solution of a poorly soluble hydrazinyl acetamide using HP-β-CD to enhance its solubility in aqueous assay buffer.
Materials:
-
Hydrazinyl acetamide compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) powder
-
DMSO (optional, for initial wetting)
-
Sterile deionized water or desired buffer (e.g., PBS)
-
Vortex mixer
-
Sonicator (water bath)
Methodology:
-
Prepare the HP-β-CD Solution:
-
Prepare a 20-40% (w/v) stock solution of HP-β-CD in your desired aqueous buffer (e.g., dissolve 4 g of HP-β-CD in water to a final volume of 10 mL for a 40% solution).
-
Warm the solution slightly (to 37-40°C) and vortex or sonicate until the HP-β-CD is fully dissolved. Sterile filter if necessary for cell-based assays.
-
-
Prepare the Compound-CD Complex:
-
Weigh out the required amount of your hydrazinyl acetamide powder.
-
Method A (Direct Solubilization): Add the powder directly to the pre-warmed HP-β-CD solution from Step 1 to achieve the desired final stock concentration (e.g., 1-10 mM).
-
Method B (Co-Solvent Assisted): If the compound is very difficult to wet, first dissolve it in a minimal volume of DMSO (e.g., 10-20 µL for 1-2 mg of compound). Then, add this concentrated slurry to the HP-β-CD solution with vigorous vortexing. This helps break up the initial crystal lattice.
-
-
Facilitate Complexation:
-
Vortex the mixture vigorously for 15-30 minutes.
-
Place the vial in a sonicating water bath for 30-60 minutes to ensure maximal complexation. The solution should become clear.
-
Self-Validation: If the solution remains cloudy or has visible precipitate, the solubility limit in that concentration of HP-β-CD has been exceeded. You may need to use a higher concentration of HP-β-CD or lower the target compound concentration.
-
-
Application in Assay:
-
This clear stock solution can now be serially diluted in your final assay buffer.
-
Critical Control: Your vehicle control for the experiment should be the same concentration of HP-β-CD solution (without the compound) diluted in the same manner as your test article.
-
References
-
World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]
-
Bhalani, D. V., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceuticals, 15(9), 1076. [Link]
-
Date, A. A., & Nagarsenker, M. S. (2008). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Indian Journal of Pharmaceutical Sciences, 70(6), 759–764. [Link]
-
Sahu, B. P., & Das, M. K. (2014). Improvement in solubility of poor water-soluble drugs by solid dispersion. Indian Journal of Pharmaceutical Sciences, 76(4), 362–368. [Link]
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Rajput, A. S., et al. (2019). Technologies to Counter Poor Solubility Issues: A Review. Research Journal of Pharmacy and Technology, 12(9), 4613-4619. [Link]
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ResearchGate. Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF. [Link]
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Zhang, X., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 12(6), 2529-2553. [Link]
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ACS Publications. (2026). Enzymatic Glucosylation Enhances the Solubility of Niclosamide but Abrogates Its Therapeutic Efficacy. [Link]
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Georgiou, C. D., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecules, 17(12), 14382-14401. [Link]
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Popara, M., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Journal of Functional Biomaterials, 15(1), 1. [Link]
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ResearchGate. How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?. [Link]
-
El-Subbagh, H. I., et al. (2023). Hydrazinecarbonyl-thiazol-2-acetamides with pronounced apoptotic behavior: synthesis, in vitro/in vivo anti-proliferative activity and molecular modeling simulations. Bioorganic & Medicinal Chemistry Letters, 85, 129285. [Link]
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Uncountable. (2025). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. [Link]
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ResearchGate. (PDF) Formulation strategies for poorly soluble drugs. [Link]
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Wikipedia. Acetamide. [Link]
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ResearchGate. (PDF) Solving solubility issues with amorphous solid dispersions. [Link]
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Inglese, J., et al. (2010). Compound Management for Quantitative High-Throughput Screening. Methods in Enzymology, 486, 247-283. [Link]
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ResearchGate. How to enhance drug solubility for in vitro assays?. [Link]
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ResearchGate. (PDF) CO-CRYSTALLIZATION FOR ENHANCED DISSOLUTION RATE OF FLUTAMIDE. [Link]
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Hörter, D., & Dressman, J. B. (2001). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Molecules, 6(1), 1-17. [Link]
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Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [Link]
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Foley, D. D., et al. (2014). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 5(11), 1218–1222. [Link]
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ResearchGate. Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. [Link]
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Ziath. Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. [Link]
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Chadha, R., et al. (2015). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. Current Pharmaceutical Design, 21(18), 2423-2437. [Link]
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New Jersey Department of Health. (2017). Acetamide - Hazardous Substance Fact Sheet. [Link]
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SciSpace. Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. [Link]
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Cheméo. Chemical Properties of Acetamide (CAS 60-35-5). [Link]
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ResearchGate. Use of the Co-grinding Method to Enhance the Dissolution Behavior of a Poorly Water-Soluble Drug: Generation of Solvent-Free Drug–Polymer Solid Dispersions | Request PDF. [Link]
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Wadhwa, G., et al. (2022). cyclodextrin in novel formulations and solubility enhancement techniques: a review. International Journal of Pharmaceutical Sciences and Research, 13(1), 1-13. [Link]
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Sussex Drug Discovery Centre. (2014). Can we predict compound precipitation in DMSO stocks?. [Link]
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BMG LABTECH. (2019). High-throughput screening (HTS). [Link]
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Jude Jenita, M. (2024). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. International Journal of Health Sciences, 8(S9), 114-128. [Link]
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BYJU'S. Acetamide. [Link]
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ResearchGate. Why do DMSO dissolved Chemical Inhibitors precipitate in PBS?. [Link]
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Ataman Kimya. ACETAMIDE. [Link]
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ResearchGate. Why does a compound that dissolve in DMSO, precipitates with media ?. [Link]
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Technical Support Center: Navigating the Synthesis of Chiral Amides with Diethyl Oxalate
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for the reaction of diethyl oxalate with chiral amines. As a Senior Application Scientist, I understand that while this reaction is a cornerstone in the synthesis of valuable chiral building blocks, it is not without its challenges. Maintaining the stereochemical integrity of your chiral amine is paramount, and a number of side reactions can compromise your desired outcome.
This guide is designed to provide you with in-depth, field-proven insights to help you anticipate, troubleshoot, and minimize these side reactions. We will move beyond simple protocols to explain the "why" behind experimental choices, empowering you to optimize your reactions for success.
Understanding the Core Reaction and Its Stereochemical Implications
The reaction of a chiral primary or secondary amine with diethyl oxalate is a nucleophilic acyl substitution. The lone pair of the nitrogen atom attacks one of the electrophilic carbonyl carbons of the diethyl oxalate, leading to the formation of an amide bond and the displacement of an ethoxide leaving group.
The key challenge in this process is preserving the stereocenter of the chiral amine. The alpha-proton to the newly formed amide bond is susceptible to epimerization, especially under basic conditions or at elevated temperatures. This guide will provide you with the tools to mitigate this and other potential side reactions.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Here, we address specific issues you may encounter during your experiments in a question-and-answer format.
FAQ 1: My chiral secondary amine is reacting twice with diethyl oxalate, forming a symmetrical diamide. How can I prevent this?
This is a common issue, especially when forcing conditions are used. While secondary amines are expected to react only once, the initial product, an N,N-disubstituted oxamic ester, can sometimes undergo a second acylation.
Causality: The formation of the diamide from a secondary amine is generally thermodynamically less favorable than the initial reaction due to steric hindrance. However, at high temperatures and with prolonged reaction times, the reaction equilibrium can be pushed towards the more stable, symmetrical diamide.
Troubleshooting Protocol:
-
Strict Stoichiometric Control: Use a 1:1 molar ratio of the chiral secondary amine to diethyl oxalate. An excess of diethyl oxalate will favor the formation of the diamide.
-
Temperature Management: Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate. Start with room temperature and gently heat if necessary. High temperatures, such as refluxing in high-boiling point solvents, should be avoided.[1]
-
Solvent Selection: Use a non-polar, aprotic solvent to minimize the solubility of any potential byproducts and to avoid promoting side reactions that are favored in polar environments.
-
Reaction Monitoring: Closely monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to prevent over-reaction.
| Parameter | Recommended Condition for Mono-acylation | Rationale |
| Stoichiometry (Amine:Oxalate) | 1:1 or slight excess of amine | Minimizes the chance of a second acylation. |
| Temperature | Room Temperature to 50°C | Reduces the energy available to overcome the activation barrier for the second reaction. |
| Solvent | Toluene, Dichloromethane | Non-polar, aprotic solvents are less likely to facilitate unwanted side reactions. |
| Reaction Time | Monitor closely by TLC/LC-MS | Prevents prolonged exposure to reaction conditions that could lead to byproduct formation. |
FAQ 2: I am observing a loss of enantiomeric excess (e.e.) in my product. What is causing this epimerization and how can I stop it?
Epimerization, the change in configuration at a single stereocenter, is a significant risk when the chiral center is adjacent to a carbonyl group, as is the case in the product of this reaction.
Causality: The hydrogen atom on the chiral carbon (the alpha-carbon to the newly formed amide) is now acidic due to the electron-withdrawing effect of the carbonyl group. In the presence of a base (even the amine reactant itself can act as a base), this proton can be abstracted to form a planar enolate intermediate. Reprotonation of this achiral intermediate can occur from either face, leading to a mixture of enantiomers (racemization) or diastereomers.[2]
Visualizing the Epimerization Mechanism
Sources
Strategies for scaling up the synthesis of (S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide
<Technical Support Center: (S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of (S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide. This guide is designed for researchers, chemists, and process development professionals to provide practical, in-depth solutions to common challenges encountered during the synthesis of this chiral hydrazide. Our goal is to combine established chemical principles with field-proven insights to ensure your success from bench-scale experiments to larger-scale production.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for (S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide? A1: The most direct and widely employed method is a two-step, one-pot reaction starting from diethyl oxalate. The synthesis involves the sequential addition of (S)-(-)-α-phenylethylamine followed by hydrazine hydrate[1]. The first step is an aminolysis of one ester group to form the chiral amide, and the second step is a hydrazinolysis of the remaining ester group to form the desired hydrazide[2][3].
Q2: Why is the order of addition of the amines (phenylethylamine then hydrazine) important? A2: The order is critical for selectivity. (S)-1-phenylethylamine is a bulkier and less potent nucleophile than hydrazine. Adding it first allows for the controlled formation of the intermediate ethyl 2-oxo-2-((S)-1-phenylethylamino)acetate. If hydrazine were added first, you would likely form oxalyl dihydrazide, a symmetrical and often insoluble byproduct, due to the high reactivity of both of hydrazine's nitrogen atoms with the two ester groups of diethyl oxalate.
Q3: What are the primary safety concerns when working with hydrazine hydrate? A3: Hydrazine hydrate is a corrosive, toxic, and potentially carcinogenic substance[4][5]. It can be fatal if inhaled and is readily absorbed through the skin[4]. All manipulations must be conducted in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including permeation-resistant gloves, safety goggles, and a lab coat[4][6]. An emergency plan for accidental exposure should be in place[5][6].
Q4: My final product is difficult to purify. What are the likely impurities? A4: Common impurities include unreacted starting materials (diethyl oxalate, (S)-1-phenylethylamine), the intermediate ester, and the di-substituted byproduct from the reaction of hydrazine with two molecules of the intermediate ester. Another potential impurity is the symmetrical dihydrazide if the initial reaction with the chiral amine was incomplete[7]. Recrystallization from a suitable solvent like ethanol is typically the most effective purification method[8].
Q5: How can I monitor the reaction's progress? A5: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction. You can track the consumption of the starting materials and the appearance of the intermediate and the final product. A suitable eluent system, such as a mixture of ethanol and chloroform, can be used to achieve good separation on a silica gel plate[8].
Synthesis Workflow and Key Stages
The synthesis of (S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide is a sequential process involving two key nucleophilic acyl substitution reactions. Understanding the flow is crucial for troubleshooting and scaling up the process.
Sources
- 1. 2-hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide | 6152-25-6 [chemicalbook.com]
- 2. Synthesis of oxamide-hydrazone hybrid derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. lanxess.com [lanxess.com]
- 5. nj.gov [nj.gov]
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- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Polar Hydrazide Compounds
Welcome to the technical support center for the purification of polar hydrazide compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these often-recalcitrant molecules. As a class of compounds, polar hydrazides are invaluable in medicinal chemistry and materials science, but their unique physicochemical properties present significant purification hurdles.[1][2]
This document moves beyond simple protocols to provide in-depth, field-tested insights into why certain methods work and how to troubleshoot them when they fail. We will explore the causal relationships between molecular properties, purification matrices, and experimental outcomes to empower you with a robust problem-solving framework.
Frequently Asked Questions (FAQs)
Q1: What makes polar hydrazide compounds so challenging to purify?
The difficulty stems from a combination of three core properties:
-
Extreme Polarity: The hydrazide functional group (-CONHNH₂) is highly polar and capable of extensive hydrogen bonding. This leads to very high water solubility and poor affinity for traditional nonpolar stationary phases used in reversed-phase chromatography, often causing the compound to elute in the solvent front with no retention.[3][4][5]
-
Basic Nature: The terminal amine group of the hydrazide moiety can act as a base. When using silica gel for normal-phase chromatography, this basicity leads to strong, often irreversible, interactions with the acidic silanol groups on the silica surface. This results in significant peak tailing, streaking, or complete loss of the compound on the column.[6]
-
Potential Instability: Hydrazides and their derivatives (hydrazones) can be sensitive to the acidic environment of standard silica gel, leading to degradation during the purification process.[7][8] Furthermore, residual hydrazine from the synthesis is a common impurity and is itself hazardous, requiring careful removal.[9]
Q2: I have a new polar hydrazide that is a solid. What purification method should I attempt first?
For any new solid compound, recrystallization should be your first line of attack. It is often the most efficient, scalable, and cost-effective method for achieving high purity.[10] The primary challenge is identifying a suitable solvent or solvent system. Chromatography should be reserved for situations where recrystallization fails, if the compound is an oil, or if you need to separate a complex mixture of similarly soluble components.
Q3: When is chromatography the better choice over recrystallization?
Chromatography is preferred under the following circumstances:
-
The compound is an oil or a low-melting solid: These cannot be purified by recrystallization.
-
Multiple impurities with similar solubility: If your solid contains impurities that co-crystallize with your product, chromatography is necessary to resolve them.
-
Trace-level purification: When extremely high purity (>99.5%) is required, a final chromatographic polishing step is often necessary.
-
Failed Recrystallization: After a thorough solvent screen for recrystallization has proven unsuccessful.
Troubleshooting Guide: Chromatographic Methods
Chromatography is a powerful tool, but the high polarity and basicity of hydrazides demand specialized approaches. Standard protocols often fail. This section addresses the most common failure modes.
Problem 1: My compound elutes in the solvent front during Reversed-Phase HPLC.
This is a classic sign that your compound is too polar for the stationary phase. The analyte has a much higher affinity for the highly aqueous mobile phase than for the nonpolar C18 chains and is simply washed through the column without interaction.[3][4]
Causality: The hydrophobic C18 stationary phase repels the highly polar hydrazide, preventing the partitioning mechanism required for retention.
-
Switch to a More Retentive Stationary Phase:
-
Polar-Endcapped/Embedded Columns: These columns have modified surfaces that are more compatible with highly aqueous mobile phases and offer alternative interactions (e.g., hydrogen bonding) to retain polar analytes.[11]
-
Porous Graphitic Carbon (PGC): Columns like Hypercarb retain compounds via a different mechanism (polarizability) and are excellent for very polar molecules that are unretained on C18 phases.[3]
-
-
Adopt Hydrophilic Interaction Liquid Chromatography (HILIC):
-
The Principle: HILIC is the go-to technique for highly polar compounds. It uses a polar stationary phase (e.g., bare silica, diol, amine) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[4][12] The analyte partitions into a water-enriched layer on the surface of the stationary phase. Elution is achieved by increasing the aqueous content.
-
Starting Protocol for HILIC Method Development:
-
Column: Start with a bare silica or diol-phase column.
-
Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate (or Formate for MS compatibility).
-
Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate.
-
Gradient: Begin with 100% A, hold for 2 minutes, then run a gradient to 100% B over 10-15 minutes.
-
Injection Solvent: Dissolve the sample in the initial mobile phase (e.g., 95% acetonitrile) to ensure good peak shape. Injecting in a solvent stronger than the mobile phase will cause peak distortion.
-
-
Problem 2: My compound streaks badly or doesn't elute from a silica gel column.
This indicates a strong, undesirable interaction between the basic hydrazide and the acidic silica gel. The long tail on the peak is caused by a slow dissociation of the analyte from the active sites on the silica.[6]
Causality: The lone pair of electrons on the terminal nitrogen of the hydrazide forms a strong acid-base interaction with the surface silanol groups (Si-OH) of the stationary phase.
-
Neutralize the Stationary Phase with a Mobile Phase Additive:
-
The Principle: Adding a small amount of a basic competitor to the eluent will saturate the acidic sites on the silica, preventing your compound from binding too strongly.
-
Protocol: Add 0.5-2% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to your mobile phase (e.g., Dichloromethane/Methanol).[6][8] Run a test TLC using the modified eluent to confirm that streaking is reduced before attempting the column.
-
-
Change the Stationary Phase:
-
Alumina: For strongly basic compounds, switching to an alumina (aluminum oxide) column is often effective. Alumina is available in neutral, basic, or acidic forms. For hydrazides, basic or neutral alumina is recommended.[6]
-
Deactivated Silica: You can purchase commercially deactivated silica gel or prepare it by treating standard silica with a silylating agent, although this is less common in a standard lab setting.
-
Caption: Decision tree for selecting a chromatographic method.
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique based on solubility differences. A successful recrystallization requires the compound to be highly soluble in a hot solvent but poorly soluble in the same solvent when cold.[10][13]
Problem 1: My compound "oils out" instead of forming crystals.
"Oiling out" occurs when the solid melts in the hot solvent or when the solution becomes supersaturated above the compound's melting point. The result is a liquid phase separation instead of solid crystal formation.[14]
Causality: The melting point of your impure solid is lower than the boiling point of your chosen recrystallization solvent. As the solution cools, it becomes saturated at a temperature where your compound is still a liquid.
-
Add More Solvent: The most common cause is using too little solvent, leading to saturation at too high a temperature. Add more hot solvent until the oil completely redissolves, then attempt to cool again.[14]
-
Lower the Solution Temperature: Before cooling, add just enough solvent to dissolve your compound well below the solvent's boiling point. This reduces the chance of oiling out.
-
Change Solvents: Switch to a solvent with a lower boiling point.[13]
-
Use a Binary Solvent System: Dissolve the compound in a minimum of a "good" hot solvent (in which it is very soluble). Then, slowly add a "poor" hot solvent (in which it is insoluble) until the solution just becomes cloudy. Add a drop or two of the "good" solvent to clarify and then allow to cool.
Problem 2: No crystals form, even after cooling in an ice bath.
This happens when the solution is not sufficiently saturated or when the energy barrier for crystal nucleation has not been overcome.
Causality: Either there is too much solvent, or the molecules lack a surface or the kinetic energy to begin organizing into a crystal lattice.
-
Induce Nucleation:
-
Scratch Method: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass provide a nucleation site for crystal growth.[14]
-
Seed Crystal: If you have a tiny amount of pure solid, add a single seed crystal to the cooled solution to act as a template.[14]
-
-
Increase Concentration: Slowly evaporate some of the solvent by gently heating the solution or blowing a stream of nitrogen over its surface, then allow it to cool again.
-
Drastic Cooling: For stubborn compounds, cooling in a dry ice/acetone bath can sometimes force crystallization, but this often leads to very small crystals that may trap impurities.
Table 1: Comparison of Chromatographic Techniques for Polar Hydrazides
| Technique | Stationary Phase | Typical Mobile Phase | Pros | Cons |
| Reversed-Phase (RP-HPLC) | C18, C8 (Nonpolar) | Water/Acetonitrile or Water/Methanol gradient | Excellent for moderately polar compounds; high resolution. | Poor retention for very polar hydrazides.[12] Highly aqueous phases can cause "dewetting".[12] |
| HILIC | Silica, Diol, Amide (Polar) | High Organic (e.g., >80% Acetonitrile) with aqueous buffer | Excellent retention for very polar, hydrophilic compounds.[4][12] MS-compatible mobile phases are common. | Can have longer equilibration times; sample must be dissolved in a weak (high organic) solvent. |
| Normal-Phase (NP-Silica) | Silica (Polar, Acidic) | Nonpolar solvents (Hexane, DCM) with polar modifiers (EtOAc, MeOH) | Good for separating isomers; inexpensive. | Strong peak tailing for basic hydrazides; potential for compound degradation on acidic silica.[6][7] |
| Normal-Phase (NP-Alumina) | Alumina (Polar, Basic/Neutral) | Similar to NP-Silica | Better choice for acid-sensitive or basic compounds; avoids strong tailing.[6] | Resolution can be lower than silica; activity can vary with water content. |
Table 2: Common Solvents for Polar Hydrazide Recrystallization
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Water | 100 | Very High | Excellent for highly polar salts. May be too strong a solvent for many hydrazides, but good as an "anti-solvent" in a binary system.[13] |
| Ethanol | 78 | High | An excellent, versatile solvent for many polar organic molecules. Often a good starting point.[13][15] |
| Methanol | 65 | High | More polar than ethanol. Its lower boiling point can be advantageous to prevent oiling out.[13] |
| Acetonitrile | 82 | High | A good solvent for recrystallizing highly soluble or oily products that fail in other solvents.[15] |
| Isopropanol | 82 | Medium-High | Less polar than ethanol; good for compounds that are too soluble in ethanol or methanol. |
| Ethyl Acetate | 77 | Medium | Good for compounds of intermediate polarity. Often used in a binary system with hexane.[13] |
graph "Recrystallization_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];// Node Definitions Start [label="Start: Recrystallization Attempt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dissolve [label="Dissolve solid in minimum\nof hot solvent", fillcolor="#FBBC05", fontcolor="#202124"]; Cool [label="Slowly cool to RT,\nthen ice bath", fillcolor="#FBBC05", fontcolor="#202124"]; Outcome [label="What is the result?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Success [label="Success: Collect Crystals\nby Filtration", fillcolor="#34A853", fontcolor="#FFFFFF"]; Oiled_Out [label="Problem: Compound 'Oiled Out'", fillcolor="#5F6368", fontcolor="#FFFFFF"]; No_Crystals [label="Problem: No Crystals Formed", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Add_Solvent [label="Re-heat and add more solvent", fillcolor="#FBBC05", fontcolor="#202124"]; Change_Solvent [label="Try a lower boiling\npoint solvent", fillcolor="#FBBC05", fontcolor="#202124"]; Induce_Nucleation [label="Try scratching or\nadding a seed crystal", fillcolor="#FBBC05", fontcolor="#202124"]; Concentrate [label="Evaporate some solvent\nand re-cool", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Start -> Dissolve -> Cool -> Outcome; Outcome -> Success [label="Solid Crystals Formed"]; Outcome -> Oiled_Out [label="'Oiling Out'"]; Outcome -> No_Crystals [label="Clear Solution Remains"]; Oiled_Out -> Add_Solvent [label="Try First"]; Add_Solvent -> Cool; Oiled_Out -> Change_Solvent [label="If oiling persists"]; Change_Solvent -> Dissolve; No_Crystals -> Induce_Nucleation [label="Try First"]; Induce_Nucleation -> Outcome [label="Observe"]; No_Crystals -> Concentrate [label="If nucleation fails"]; Concentrate -> Cool; }
Caption: A logical workflow for troubleshooting common recrystallization issues.
References
- Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
- Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?
- Google Patents. (n.d.). RU2596223C2 - Method of producing high-purity hydrazine.
- MDPI. (n.d.). Development of a Hydrazine-Based Solid-Phase Extraction and Clean-Up Method for Highly Selective Quantification of Zearalenone in Edible Vegetable Oils by HPLC-FLD.
- PubMed. (n.d.). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column.
- The Analytical Scientist. (2016, September 19). Purification of polar compounds.
- European Patent Office. (n.d.). A process for producing a purified hydrazine hydrate - EP 0294100 A1.
- Unknown Source.
- Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- Unknown Source.
- Unknown Source.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Hydrazine.
- Reddit. (2023, April 13). Hydrazine hydrate removal by column chromatography.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- ResearchGate. (2020, August 31). How to purify hydrazone?
- Reddit. (2021, July 26). Need a purification method for a free hydrazone.
- Reddit. (2023, January 7). Purification of strong polar and basic compounds.
- Research Journal of Pharmacy and Technology. (n.d.). Synthesis and Pharmacological Profile of Hydrazide Compounds.
- MDPI. (n.d.). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity.
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- 4. biotage.com [biotage.com]
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Troubleshooting guide for the synthesis of hydrazide compounds
Technical Support Center: Synthesis of Hydrazide Compounds
Welcome to the technical support resource for the synthesis of hydrazide compounds. This guide is designed for researchers, medicinal chemists, and process development scientists. Hydrazides are pivotal intermediates in the synthesis of numerous pharmaceuticals and heterocyclic compounds due to the versatile reactivity of the -CONHNH₂ functional group.[1][2][3][4] However, their synthesis, while conceptually straightforward, can present several challenges.
This guide provides in-depth, experience-driven answers to common problems encountered during the synthesis of hydrazides from both carboxylic acid and ester precursors. We will explore the causality behind these issues and offer validated protocols and troubleshooting logic to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Section 1: Synthesis from Carboxylic Acids using Coupling Agents
This is one of the most common methods, involving the activation of a carboxylic acid, which then reacts with hydrazine. Carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are frequently used for this purpose.[5][6]
Question 1: My reaction with EDC/NHS to form a hydrazide has a very low yield or isn't working at all. What are the likely causes?
Answer: Low or no yield in a carbodiimide-mediated coupling with hydrazine is a frequent issue. The root cause often lies in the reaction conditions, the stability of intermediates, or side reactions. Let's break down the possibilities.
Causality Analysis: The reaction proceeds via a highly reactive O-acylisourea intermediate formed between the carboxylic acid and EDC.[7] This intermediate is susceptible to several competing reaction pathways:
-
Desired Reaction: Nucleophilic attack by hydrazine to form the hydrazide.
-
Side Reaction 1 (Hydrolysis): If water is present, the O-acylisourea intermediate can be hydrolyzed back to the starting carboxylic acid.
-
Side Reaction 2 (N-Acylurea Formation): The O-acylisourea can rearrange into a stable, unreactive N-acylurea byproduct. This is a common failure point in carbodiimide chemistry.[7][8] Adding N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) minimizes this by converting the O-acylisourea into a more stable, yet still reactive, NHS/HOBt-ester intermediate.[9][10]
-
Side Reaction 3 (Diacylation): Hydrazine has two nucleophilic nitrogens. It's possible for it to react with two activated carboxylic acid molecules, leading to a symmetrical 1,2-diacylhydrazine byproduct (R-CO-NH-NH-CO-R), especially if the activated acid is in excess.
Troubleshooting Workflow:
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. hygeiajournal.com [hygeiajournal.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. Carbodiimide - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. Preparation of protected peptide hydrazides from the acids and hydrazine by dicyclohexylcarbodiimide-hydroxybenzotriazole coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Hydrazinyl Acetamide Derivatives in Anticancer Assays: A Guide for Researchers
The relentless pursuit of novel and effective anticancer agents has led researchers down numerous synthetic pathways. Among these, the hydrazinyl acetamide scaffold has emerged as a promising pharmacophore, with a growing body of evidence demonstrating its potent cytotoxic effects against a range of cancer cell lines. This guide provides a comparative analysis of various hydrazinyl acetamide derivatives, synthesizing data from recent studies to offer a comprehensive overview of their anticancer potential. We will delve into their structure-activity relationships, compare their efficacy in preclinical assays, and provide detailed protocols for the key experiments that underpin these findings. Our aim is to equip researchers, scientists, and drug development professionals with the critical information needed to advance the exploration of this promising class of compounds.
The Rationale Behind Experimental Design: Why Hydrazinyl Acetamides?
The hydrazide-hydrazone backbone is a versatile structural motif that has garnered significant attention in medicinal chemistry due to its diverse biological activities, including anti-inflammatory, antimicrobial, and, most notably, anticancer properties.[1] The presence of the acetamide moiety can further enhance the molecule's drug-like properties and is often crucial for its biological activity.[2] The core hypothesis driving research in this area is that the N-N-C=O linkage provides a unique electronic and steric environment that facilitates interactions with various biological targets implicated in cancer cell proliferation and survival.
The decision to evaluate these derivatives against a panel of cancer cell lines, such as those from breast (MCF-7, MDA-MB-231), colon (HCT-116, Colo-205), liver (HepG2), and cervical (HeLa) cancers, is a strategic one.[3][4][5][6] This approach allows for an assessment of both the breadth of activity and the potential for selective toxicity against different cancer subtypes. For instance, comparing activity against estrogen receptor-positive (MCF-7) and triple-negative (MDA-MB-231) breast cancer cells can provide early insights into hormone-dependent mechanisms of action.[7]
Comparative Efficacy of Hydrazinyl Acetamide Derivatives
The true measure of a potential anticancer agent lies in its ability to inhibit cancer cell growth, typically quantified by the half-maximal inhibitory concentration (IC50). The lower the IC50 value, the more potent the compound. The following table summarizes the in vitro cytotoxic activity of several recently synthesized hydrazinyl acetamide and related hydrazone derivatives against various human cancer cell lines.
| Compound ID/Series | Cancer Cell Line | IC50 (µM) | Key Structural Features/Observations | Reference |
| Compound 20 | HeLa | 1.67 | N-[4-(2-substituted hydrazine-1-carbonyl)thiazole-2-yl]acetamide scaffold. Showed high selectivity and induced apoptosis. | [4] |
| MCF-7 | 4.87 | [4] | ||
| Compound 21 | HeLa | 3.81 | Dual EGFR/DHFR inhibitor. | [4] |
| MCF-7 | 5.81 | [4] | ||
| Compound 22 | HeLa | 7.92 | Potent EGFR inhibitory efficacy. | [4] |
| MCF-7 | 8.36 | [4] | ||
| Compound 2m | Colo-205 | 20.5 | Tetracaine derivative with a 2-trifluoromethylphenyl substituent. | [5] |
| Compound 2s | HepG2 | 20.8 | Tetracaine derivative with a 3,5-bistrifluoromethylphenyl substituent. | [5] |
| Compounds 2b & 2m | MDA-MB-231 | 16.62 & 18.56 | Articaine-derived hydrazide-hydrazones. Exhibited the highest cytotoxic activity in the series. | [8] |
| Quinoline Hydrazide 19 & 22 | Neuroblastoma (SH-SY5Y, Kelly) | Micromolar potency | Showed significant reduction in cell viability and selectivity over normal cells. Compound 22 induced G1 cell cycle arrest. | [9] |
| Arylsulfonylhydrazone 1e | MCF-7 & MDA-MB-231 | < 1 µM | Indole ring with a 5-Cl substitution showed a pronounced positive effect on cytotoxic activity. | [7] |
Note: The IC50 values are extracted from different studies and should be compared with caution due to potential variations in experimental conditions.
Unraveling the Mechanism of Action: More Than Just Cytotoxicity
A critical aspect of anticancer drug development is understanding how a compound kills cancer cells. Several studies on hydrazinyl acetamide derivatives have pointed towards the induction of apoptosis, or programmed cell death, as a primary mechanism.[4][5] This is a highly desirable trait for an anticancer agent, as it is a controlled process that minimizes inflammation and damage to surrounding healthy tissues.
Key mechanistic insights from the literature include:
-
Cell Cycle Arrest: Some derivatives have been shown to halt the cell cycle at specific phases, such as the G1/S or G2/M phase, preventing cancer cells from replicating their DNA and dividing.[4][10]
-
Enzyme Inhibition: Certain compounds have demonstrated the ability to inhibit key enzymes involved in cancer cell signaling and proliferation, such as Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK) and Dihydrofolate Reductase (DHFR).[4]
-
Modulation of Apoptotic Proteins: Studies have shown that these derivatives can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, tipping the cellular balance towards death.[5][8]
The following diagram illustrates a simplified, representative signaling pathway that can be targeted by hydrazinyl acetamide derivatives, leading to apoptosis.
Caption: Simplified signaling pathway targeted by hydrazinyl acetamide derivatives.
Experimental Protocols: Ensuring Reproducibility and Trustworthiness
The validity of any comparative analysis rests on the robustness of the experimental methods used. Here, we provide a detailed, step-by-step protocol for the MTT assay, a cornerstone of in vitro anticancer drug screening.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be quantified spectrophotometrically.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Hydrazinyl acetamide derivatives (dissolved in DMSO to create stock solutions)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the hydrazinyl acetamide derivatives in complete growth medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a negative control (untreated cells).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2. The incubation time should be consistent across experiments for valid comparisons.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
The following diagram outlines the workflow for the MTT assay.
Sources
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- 2. Insights into the structure-activity relationship of the anticancer compound ZJ-101: a role played by the amide moiety - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Hydrazinecarbonyl-thiazol-2-acetamides with pronounced apoptotic behavior: synthesis, in vitro/in vivo anti-proliferative activity and molecular modeling simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. tandfonline.com [tandfonline.com]
- 7. Novel Arylsulfonylhydrazones as Breast Anticancer Agents Discovered by Quantitative Structure-Activity Relationships [mdpi.com]
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- 10. mdpi.com [mdpi.com]
A Researcher's Guide to Benchmarking Preclinical Anti-Inflammatory Activity
For drug development professionals, researchers, and scientists, the robust preclinical evaluation of a novel anti-inflammatory compound is paramount. This guide provides a framework for benchmarking a test compound's anti-inflammatory activity against established drugs: the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen , the corticosteroid Dexamethasone , and the biologic Infliximab . By employing a multi-tiered approach using both in vitro and in vivo models, researchers can gain a comprehensive understanding of their compound's potency, mechanism of action, and potential therapeutic window.
This guide is structured to provide not just protocols, but the scientific rationale behind the experimental choices, ensuring a self-validating system for generating reliable and reproducible data.
The Rationale for a Multi-Model Approach
Inflammation is a complex biological response involving a symphony of cellular players, signaling pathways, and inflammatory mediators. A single assay can only provide a snapshot of a compound's effect. Therefore, a tiered approach is essential:
-
In vitro assays offer a controlled environment to dissect specific molecular mechanisms of action. They are high-throughput and cost-effective, ideal for initial screening and dose-ranging studies.
-
In vivo models provide a more physiologically relevant context, allowing for the evaluation of a compound's efficacy in a whole-organism system, taking into account factors like pharmacokinetics and bioavailability.
This guide will focus on a curated set of widely accepted and well-validated assays.
Section 1: In Vitro Benchmarking: Unraveling Molecular Mechanisms
Inhibition of Pro-Inflammatory Cytokine Production in Macrophages
Scientific Rationale: Macrophages are key players in the inflammatory response. Upon activation by stimuli like bacterial lipopolysaccharide (LPS), they release a cascade of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). Measuring the inhibition of these cytokines is a fundamental indicator of anti-inflammatory activity.
Experimental Model: LPS-stimulated RAW 264.7 murine macrophage cell line.
Benchmark Drugs & Mechanisms:
-
Ibuprofen: Primarily a cyclooxygenase (COX) inhibitor, it can also modulate macrophage responses.[1]
-
Dexamethasone: A potent glucocorticoid that suppresses the transcription of many pro-inflammatory genes, including those for TNF-α and IL-6.[2][3]
-
Infliximab: A chimeric monoclonal antibody that directly neutralizes TNF-α.[4]
Experimental Protocol: LPS-Induced Cytokine Release Assay
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Seeding: Seed the cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: The next day, replace the medium with fresh medium containing various concentrations of the test compound or benchmark drugs (Ibuprofen, Dexamethasone). Pre-incubate for 1-2 hours.
-
Stimulation: Add LPS to a final concentration of 10-100 ng/mL to all wells except the vehicle control.
-
Incubation: Incubate the plate for 24 hours.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant.
-
Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound.
Targeting the Arachidonic Acid Cascade: COX Enzyme Inhibition
Scientific Rationale: The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are central to the inflammatory process, catalyzing the conversion of arachidonic acid into prostaglandins, which are potent inflammatory mediators.[5] Differentiating between COX-1 and COX-2 inhibition is crucial, as COX-1 has homeostatic functions, and its inhibition can lead to gastrointestinal side effects.
Experimental Model: Fluorometric COX activity assay.
Benchmark Drug & Mechanism:
-
Ibuprofen: A non-selective inhibitor of both COX-1 and COX-2.[5]
Experimental Protocol: Fluorometric COX Activity Assay
This protocol is based on a commercially available kit format.[6][7]
-
Reagent Preparation: Prepare all reagents, including COX assay buffer, probe, cofactor, and arachidonic acid solution as per the kit instructions.
-
Sample Preparation: Prepare lysates from cells or tissues of interest. Protein concentration should be determined.
-
Reaction Setup: In a 96-well white opaque plate, set up wells for total activity, and background. For differentiating isoforms, include wells with a COX-1 specific inhibitor (e.g., SC560) and a COX-2 specific inhibitor (e.g., Celecoxib).
-
Reaction Initiation: Add the reaction mix containing the sample, probe, and cofactor to the wells. Initiate the reaction by adding the arachidonic acid solution.
-
Measurement: Immediately measure the fluorescence in a kinetic mode at Ex/Em = 535/587 nm.
-
Data Analysis: Calculate the COX activity and the percentage of inhibition for the test compound and Ibuprofen.
Modulation of NF-κB Signaling Pathway
Scientific Rationale: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. In resting cells, it is sequestered in the cytoplasm. Upon stimulation, it translocates to the nucleus and activates the transcription of numerous pro-inflammatory genes. Inhibiting NF-κB translocation is a key anti-inflammatory strategy.
Experimental Model: TNF-α-induced NF-κB nuclear translocation in HeLa or other suitable cells.
Benchmark Drug & Mechanism:
-
Dexamethasone: Inhibits NF-κB signaling through multiple mechanisms, including the induction of its inhibitor, IκBα.
Experimental Protocol: NF-κB Nuclear Translocation Assay
-
Cell Culture and Seeding: Culture HeLa cells and seed them onto glass coverslips in a 24-well plate.
-
Treatment: Pre-treat the cells with the test compound or Dexamethasone for 1 hour.
-
Stimulation: Stimulate the cells with TNF-α (10 ng/mL) for 30 minutes.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Immunostaining: Incubate with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Imaging: Visualize the cells using a fluorescence microscope.
-
Analysis: Quantify the nuclear translocation of NF-κB by measuring the fluorescence intensity in the nucleus versus the cytoplasm.
Section 2: In Vivo Benchmarking: Assessing Efficacy in a Physiological Context
All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Acute Inflammation Model: Carrageenan-Induced Paw Edema
Scientific Rationale: This is a classic and highly reproducible model of acute inflammation. Subplantar injection of carrageenan, a seaweed polysaccharide, induces a biphasic inflammatory response characterized by edema (swelling), providing a straightforward measure of a compound's anti-inflammatory effect.[8]
Experimental Model: Male Wistar or Sprague-Dawley rats (150-200g).
Benchmark Drugs & Mechanisms:
-
Ibuprofen: Inhibits the production of prostaglandins, key mediators of the late phase of carrageenan-induced inflammation.[9]
-
Dexamethasone: A potent anti-inflammatory agent that inhibits both early and late phases of the inflammatory response.[10]
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Acclimatization: Acclimatize rats for at least one week before the experiment.
-
Grouping and Dosing: Divide the animals into groups (n=6-8 per group): Vehicle control, test compound (various doses), Ibuprofen, and Dexamethasone. Administer the compounds orally or intraperitoneally 1 hour before carrageenan injection.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Induction of Edema: Inject 0.1 mL of 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control. Determine the half-maximal effective dose (ED50).
Chronic Inflammatory Arthritis Model: Collagen-Induced Arthritis (CIA)
Scientific Rationale: The CIA model in mice is a widely used preclinical model for rheumatoid arthritis, a chronic autoimmune inflammatory disease. It shares many immunological and pathological features with the human disease, making it suitable for evaluating therapeutics intended for chronic inflammatory conditions.
Experimental Model: DBA/1 mice (8-10 weeks old).
Benchmark Drug & Mechanism:
-
Infliximab: A TNF-α neutralizing antibody, which is a clinically approved treatment for rheumatoid arthritis.[4]
Experimental Protocol: Collagen-Induced Arthritis
-
Immunization: Emulsify bovine or chicken type II collagen in Complete Freund's Adjuvant (CFA). On day 0, immunize mice with an intradermal injection at the base of the tail.
-
Booster: On day 21, administer a booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).
-
Arthritis Scoring: Starting from day 21, monitor the mice daily for the onset and severity of arthritis. Use a scoring system (e.g., 0-4 for each paw) based on erythema and swelling.
-
Treatment: Once arthritis is established (e.g., clinical score ≥ 4), randomize the mice into treatment groups: Vehicle control, test compound, and Infliximab (e.g., 5-10 mg/kg, intraperitoneally, once or twice a week).
-
Evaluation: Continue to monitor arthritis scores, body weight, and paw thickness. At the end of the study, collect paws for histological analysis of joint inflammation and damage.
-
Data Analysis: Compare the arthritis scores, paw thickness, and histological parameters between the treatment groups and the vehicle control.
Section 3: Data Presentation and Interpretation
Comparative Data Summary
Summarize all quantitative data in clear, concise tables for easy comparison.
Table 1: In Vitro Anti-Inflammatory Activity
| Compound | LPS-Induced TNF-α Inhibition IC50 (µM) | LPS-Induced IL-6 Inhibition IC50 (µM) | COX-1 Inhibition IC50 (µM) | COX-2 Inhibition IC50 (µM) |
| Test Compound | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Ibuprofen | ~100-200[1] | ~100-200 | ~5-15 | ~10-30 |
| Dexamethasone | ~0.001-0.01[11] | ~0.001-0.01[12] | N/A | N/A |
| Infliximab | ~0.001-0.01 (as anti-TNF-α) | N/A | N/A | N/A |
Note: IC50 values are approximate and can vary based on experimental conditions.
Table 2: In Vivo Anti-Inflammatory Efficacy
| Compound | Carrageenan-Induced Paw Edema ED50 (mg/kg) | Collagen-Induced Arthritis (Effective Dose, mg/kg) |
| Test Compound | Experimental Value | Experimental Value |
| Ibuprofen | ~25-50 (oral)[9] | N/A |
| Dexamethasone | ~0.1-0.5 (i.p.)[10] | ~0.5-1 (daily) |
| Infliximab | N/A | ~5-10 (i.p., bi-weekly)[13] |
Note: ED50 and effective doses are approximate and can vary based on the animal strain and experimental protocol.
Section 4: Visualizing Pathways and Workflows
Signaling Pathway Diagrams
Understanding the molecular pathways targeted by anti-inflammatory drugs is crucial.
Caption: Canonical NF-κB signaling pathway activation.
Caption: Arachidonic acid cascade and COX inhibition.
Experimental Workflow Diagrams
Caption: LPS-induced cytokine release assay workflow.
Caption: Carrageenan-induced paw edema workflow.
Conclusion
This guide provides a comprehensive framework for benchmarking the anti-inflammatory activity of a test compound against well-established drugs. By systematically evaluating the compound's effects in a tiered manner, from specific molecular targets to whole-organism responses, researchers can build a robust data package to support its further development. The key to success lies in meticulous experimental execution, adherence to validated protocols, and objective comparison with appropriate benchmarks.
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A Senior Scientist's Guide to Chiral Hydrazide Synthesis: A Head-to-Head Comparison of Key Strategies
Foreword for the Modern Researcher
In the landscape of contemporary drug discovery and materials science, the demand for enantiomerically pure compounds is non-negotiable. Among the vast arsenal of chiral building blocks, chiral hydrazides stand out for their unique conformational properties and their role as versatile synthons for complex nitrogen-containing heterocycles. Their synthesis, however, is not a one-size-fits-all endeavor. The choice of synthetic route can profoundly impact yield, purity, scalability, and cost.
This guide moves beyond a mere recitation of protocols. It is designed to provide you, the practicing researcher, with a nuanced understanding of the primary strategies for synthesizing chiral hydrazides. We will delve into the mechanistic underpinnings of each approach, weigh their practical advantages and limitations, and provide validated experimental data and protocols to ground your decision-making process. Our objective is to equip you with the critical insights needed to select and execute the optimal synthesis for your target molecule.
Asymmetric Catalysis: The Atom-Economical Frontier
The most elegant and increasingly favored approach to chiral molecules is asymmetric catalysis, where a substoichiometric amount of a chiral catalyst generates a large quantity of enantioenriched product. This strategy excels in atom economy and operational simplicity.
Metal-Catalyzed Asymmetric Hydrogenation
Transition-metal-catalyzed asymmetric hydrogenation of prochiral hydrazones is a robust and efficient method for accessing chiral hydrazines.[1] Catalysts based on noble metals like rhodium, ruthenium, and palladium have been extensively developed, but a significant shift towards more sustainable, earth-abundant metals like nickel is underway.
Causality of the Experimental Choice: The core principle here is the formation of a chiral metal-ligand complex. This complex coordinates to the hydrazone, creating a chiral environment that forces the delivery of hydrogen from a specific face of the C=N double bond. The choice of ligand is paramount, as it dictates the steric and electronic environment and, consequently, the enantioselectivity.
A Representative Workflow: Nickel-Catalyzed Asymmetric Hydrogenation
An efficient nickel-catalyzed system can achieve excellent yields and enantioselectivities, often exceeding 99% ee.[2][3][4]
Caption: Workflow for metal-catalyzed asymmetric hydrogenation.
Experimental Protocol: Pd-Catalyzed Asymmetric Hydrogenation of a Fluorinated Hydrazone
-
Catalyst Preparation: In a glovebox, a mixture of the palladium precursor and a chiral phosphine ligand (e.g., (R)-DTBM-SegPhos) is stirred in a solvent like toluene.
-
Reaction Setup: To a dried Schlenk tube are added the fluorinated hydrazone substrate (0.1 mmol) and the prepared catalyst solution (1 mol%).
-
Hydrogenation: The tube is purged with hydrogen gas, and the reaction is stirred under a specific hydrogen pressure (e.g., 50 atm) at a set temperature (e.g., 80 °C) for 24-48 hours.
-
Workup and Analysis: After releasing the pressure, the solvent is removed under reduced pressure. The residue is purified by column chromatography.
-
Enantioselectivity Determination: The enantiomeric excess (ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC).
Organocatalysis
Organocatalysis utilizes small, metal-free organic molecules to catalyze asymmetric transformations.[5] This approach avoids potential metal contamination in the final product, a critical consideration in pharmaceutical synthesis. For chiral hydrazides, reactions like the conjugate addition of hydrazines to α,β-unsaturated aldehydes, catalyzed by chiral secondary amines (e.g., Jørgensen-Hayashi catalyst), are particularly effective.[6][7]
Causality of the Experimental Choice: The mechanism hinges on the formation of a transient, chiral intermediate. For example, a chiral secondary amine catalyst reacts with an unsaturated aldehyde to form a chiral iminium ion. This ion lowers the LUMO of the aldehyde, activating it for nucleophilic attack by the hydrazine. The bulky groups on the catalyst sterically shield one face of the molecule, directing the incoming nucleophile to the opposite face, thereby controlling the stereochemistry.
Diastereoselective Synthesis: The Chiral Auxiliary Approach
This classic and reliable strategy involves temporarily attaching a chiral molecule, known as a chiral auxiliary, to an achiral substrate.[8] The auxiliary then directs the stereochemistry of a subsequent bond-forming reaction, creating a new stereocenter with a specific configuration. The auxiliary is then cleaved to reveal the desired chiral product.
Causality of the Experimental Choice: The logic is to convert an enantioselective reaction into a diastereoselective one. The chiral auxiliary provides a powerful steric and conformational bias. For instance, in the alkylation of a hydrazone derived from a chiral ketone auxiliary, the bulky auxiliary will block one face of the intermediate aza-enolate, forcing an incoming electrophile to approach from the less hindered side. This results in the preferential formation of one diastereomer. While robust, this method is less atom-economical as it requires stoichiometric amounts of the auxiliary and involves extra steps for its attachment and removal.[8]
Caption: General workflow for chiral auxiliary-based synthesis.
Kinetic Resolution: The Path to Ultimate Enantiopurity
Kinetic resolution is a method for separating a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent.[9] The faster-reacting enantiomer is converted into a new product, leaving the unreacted, slower-reacting enantiomer in high enantiomeric excess.
Enzymatic Kinetic Resolution
Enzymes are exquisitely chiral catalysts that can exhibit exceptionally high levels of selectivity. Lipases are commonly employed to resolve racemic alcohols and amines via selective acylation.[10] This principle can be extended to racemic hydrazides.
Causality of the Experimental Choice: The enzyme's active site is a complex, three-dimensional chiral pocket. One enantiomer of the racemic hydrazide fits perfectly into this site, allowing for efficient catalysis (e.g., acylation). The other enantiomer fits poorly, resulting in a significantly slower reaction rate. The primary drawback of this method is the theoretical maximum yield of 50% for the desired unreacted enantiomer.[11] However, for applications demanding the highest possible enantiopurity (>99.5% ee), enzymatic resolution is often the gold standard.
A more advanced technique, Dynamic Kinetic Resolution (DKR) , overcomes the 50% yield limitation. In DKR, the enzymatic resolution is coupled with a second catalyst that continuously racemizes the slow-reacting enantiomer back into the racemate.[10][12] This allows, in principle, for the complete conversion of the starting racemic material into a single, highly enantioenriched product.
Head-to-Head Performance Comparison
| Synthesis Route | Typical Yield | Enantioselectivity (ee/dr) | Atom Economy | Key Advantages | Key Disadvantages |
| Metal-Catalyzed Asymmetric Hydrogenation | Excellent (>90%) | Excellent (>95% ee) | High | High catalytic efficiency; broad substrate scope.[2][3] | Cost and toxicity of precious metals; potential product contamination. |
| Organocatalysis | Good to Excellent | Good to Excellent (>90% ee) | High | Metal-free; mild conditions; environmentally benign.[5] | Can require higher catalyst loadings than metal catalysts. |
| Diastereoselective Synthesis (Chiral Auxiliary) | Good (per step) | Excellent (>98% dr) | Low | Highly reliable and predictable; well-established methods. | Stoichiometric use of auxiliary; requires additional protection/deprotection steps.[8] |
| Enzymatic Kinetic Resolution | Max 50% (for one enantiomer) | Exceptional (>99% ee) | Moderate | Unparalleled selectivity; mild, aqueous conditions. | Theoretical yield is capped at 50%; separation of product from starting material required.[11] |
| Dynamic Kinetic Resolution (DKR) | Excellent (>90%) | Excellent (>95% ee) | High | Overcomes the 50% yield limit of standard KR.[12] | Requires compatibility of two different catalytic systems. |
Conclusion: Selecting Your Strategy
The synthesis of chiral hydrazides is a solved problem with multiple effective solutions. The optimal choice is dictated by the specific context of your research.
-
For exploratory, small-scale synthesis where atom economy is less critical, the reliability of a chiral auxiliary approach is often appealing.
-
For developing scalable, efficient, and green processes , asymmetric catalysis (both metal- and organo-based) represents the state-of-the-art. The choice between them may depend on the substrate and concerns about metal contamination.
-
When the absolute highest enantiopurity is required , and a 50% yield is acceptable, enzymatic kinetic resolution is unmatched. If higher yields are necessary, the added complexity of developing a dynamic kinetic resolution process is a worthwhile investment.
By understanding the fundamental principles and practical trade-offs of each route, researchers can confidently navigate the synthetic landscape and efficiently produce the chiral hydrazides essential for advancing science and medicine.
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Title: Synthesis of chiral hydrazine reagents and their application for liquid chromatographic separation of carbonyl compounds via diastereomer formation Source: PubMed URL: [Link]
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Title: Enantioconvergent and diastereoselective synthesis of atropisomeric hydrazides bearing a cyclic quaternary stereocenter through ternary catalysis Source: RSC Publishing URL: [Link]
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Title: Dynamic Kinetic Resolution of Azlactones with Hydrazines via Negative Catalysis: Synthesis of α-Chiral Amino Acid Hydrazides and Their Preferential Enrichment Phenomenon Source: ACS Publications URL: [Link]
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A Senior Application Scientist's Guide to Evaluating the Enantiomeric Excess of (S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide
Abstract
The stereochemical identity of a drug candidate is a critical determinant of its pharmacological profile. For chiral molecules such as (S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide, the therapeutic activity often resides in one enantiomer, while the other may be inactive or even contribute to toxicity.[1][2] Consequently, the precise determination of enantiomeric excess (ee) is a non-negotiable aspect of drug development, quality control, and regulatory compliance.[3][4][5] This guide provides an in-depth comparison of the primary analytical techniques for quantifying the enantiomeric excess of this target molecule. We will explore the causality behind methodological choices in Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Polarimetry, offering field-proven insights and detailed experimental protocols for each.
The Criticality of Enantiomeric Purity
Enantiomers are non-superimposable mirror-image molecules that possess identical physical and chemical properties in an achiral environment. However, the biological systems they interact with—receptors, enzymes, and other proteins—are inherently chiral. This stereospecificity means that enantiomers of a drug can exhibit profoundly different pharmacokinetics and pharmacodynamics.[2]
The accurate measurement of enantiomeric excess, defined as the degree to which a sample contains one enantiomer in greater amounts than the other, is therefore fundamental.[6] It is calculated as:
ee (%) = |([S] - [R]) / ([S] + [R])| x 100
For a molecule like (S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide, which contains a chiral center at the 1-phenylethyl moiety, ensuring a high ee is paramount to maximizing therapeutic efficacy and minimizing potential off-target effects.[2][4]
Comparative Analysis of Analytical Methodologies
The choice of analytical technique for ee determination is driven by factors such as the required accuracy, sample throughput, available instrumentation, and the stage of drug development. Here, we compare the most robust and widely adopted methods.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for enantiomeric excess determination due to its high accuracy, sensitivity, and resolving power.[7][8]
Principle of Operation: The separation mechanism relies on a Chiral Stationary Phase (CSP). The CSP creates a transient diastereomeric complex with each enantiomer of the analyte. These complexes have different interaction energies, leading to different retention times and, thus, separation.[] For an amide-containing molecule like our target, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often the first choice due to their broad applicability and ability to form hydrogen bonds and engage in π-π stacking interactions.[10]
Experimental Protocol: Chiral HPLC
-
Column Selection: Screen several polysaccharide-based CSPs. A good starting point would be a Chiralpak® IC or Chiralcel® OD-H column.
-
Mobile Phase Preparation: For normal-phase chromatography, a typical mobile phase consists of a mixture of an alkane (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). A common starting point is 90:10 (v/v) Hexane:Isopropanol.
-
Sample Preparation: Dissolve the sample of (S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide in the mobile phase to a concentration of approximately 1 mg/mL.[11] Filter the sample through a 0.45 µm syringe filter.
-
Instrument Setup:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm or 254 nm, where the phenyl group exhibits strong absorbance.
-
Injection Volume: 5 µL
-
-
Analysis: Inject a racemic standard first to confirm the separation of the two enantiomers and determine their retention times. Subsequently, inject the (S)-enantiomer sample.
-
Data Interpretation: Calculate the enantiomeric excess using the peak areas of the S and R enantiomers from the chromatogram.
-
ee (%) = [(Area_S - Area_R) / (Area_S + Area_R)] x 100
-
Data Presentation: Representative HPLC Data
| Parameter | (R)-enantiomer | (S)-enantiomer |
| Retention Time (t_R) | 8.5 min | 10.2 min |
| Peak Area (hypothetical) | 15,000 | 2,985,000 |
| Resolution (R_s) | \multicolumn{2}{c | }{> 2.0} |
| Calculated ee | \multicolumn{2}{c | }{99.0%} |
Workflow for Chiral HPLC Analysis
Caption: Workflow for ee determination by Chiral HPLC.
Expertise & Trustworthiness: The key to a robust HPLC method is achieving baseline resolution (R_s > 1.5) between the enantiomeric peaks. This ensures accurate integration. The choice of a polysaccharide CSP is based on extensive empirical evidence showing its effectiveness for a wide range of chiral compounds, particularly those with aromatic rings and hydrogen-bonding capabilities like amides.[10][12] System suitability tests, such as repeated injections of a standard, should be performed to validate the method's precision and reproducibility.
Chiral Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful, "greener" alternative to HPLC.[] It often provides faster separations and higher efficiency.
Principle of Operation: SFC uses a supercritical fluid, typically carbon dioxide, as the primary mobile phase.[] The low viscosity and high diffusivity of supercritical CO2 allow for higher flow rates without a significant loss in resolution, leading to faster analysis times.[13] The separation mechanism on the CSP is similar to that in HPLC, involving the formation of transient diastereomeric complexes. Polysaccharide-based CSPs are also the most commonly used in SFC for amide separations.[12][14]
Experimental Protocol: Chiral SFC
-
Column Selection: The same columns used for HPLC (e.g., Chiralpak® IC) are often effective in SFC.
-
Mobile Phase: Supercritical CO2 is the primary mobile phase (A). A polar organic solvent, typically methanol or ethanol, is used as a co-solvent (B). A common starting gradient might be 5% to 40% B over 5 minutes.
-
Sample Preparation: Dissolve the sample in the co-solvent (e.g., methanol) to a concentration of 1 mg/mL.
-
Instrument Setup:
-
Flow Rate: 3.0 mL/min
-
Back Pressure Regulator (BPR): 150 bar
-
Column Temperature: 40 °C
-
Detection: UV at 220 nm
-
Injection Volume: 2 µL
-
-
Analysis & Data Interpretation: The process is analogous to HPLC. A racemic standard is run to establish separation, followed by the test sample. The ee is calculated from the integrated peak areas.
Data Presentation: Representative SFC Data
| Parameter | (R)-enantiomer | (S)-enantiomer |
| Retention Time (t_R) | 1.8 min | 2.5 min |
| Peak Area (hypothetical) | 1,500 | 298,500 |
| Resolution (R_s) | \multicolumn{2}{c | }{> 2.5} |
| Calculated ee | \multicolumn{2}{c | }{99.0%} |
Workflow for Chiral SFC Analysis
Caption: Workflow for ee determination by Chiral SFC.
Expertise & Trustworthiness: SFC's primary advantage is speed. The re-equilibration time for columns is much shorter than in HPLC, making it ideal for high-throughput screening environments. The use of CO2 also significantly reduces organic solvent consumption, aligning with green chemistry principles. The method is highly reliable and provides accuracy comparable to HPLC.
NMR Spectroscopy with Chiral Solvating Agents (CSAs)
NMR spectroscopy offers a distinct approach that does not rely on physical separation.[15]
Principle of Operation: In an achiral solvent, the NMR spectra of two enantiomers are identical.[16] However, the addition of a chiral solvating agent (CSA) to the NMR tube creates a rapidly equilibrating diastereomeric complex with each enantiomer.[15] These diastereomeric complexes exist in different chemical environments, causing some corresponding proton or carbon signals in the NMR spectrum to appear at different chemical shifts (i.e., they become diastereotopic).[17][18] The enantiomeric excess can then be determined by integrating the now-separated signals.
Experimental Protocol: NMR with CSA
-
Sample Preparation: Accurately weigh ~5-10 mg of the analyte into an NMR tube.
-
Solvent: Dissolve the sample in a deuterated solvent (e.g., CDCl3 or Benzene-d6).
-
Acquire Initial Spectrum: Run a standard ¹H NMR spectrum of the analyte alone to identify clean, well-resolved protons for monitoring (e.g., the methine proton of the phenylethyl group).
-
Add CSA: Add a molar equivalent of a suitable CSA, such as (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (Pirkle's alcohol), to the NMR tube. The choice of CSA is critical and often requires screening.
-
Acquire Final Spectrum: Re-acquire the ¹H NMR spectrum. Look for the splitting of the previously identified signal into two distinct signals corresponding to the two diastereomeric complexes.
-
Data Interpretation: Integrate the two separated signals. The ratio of the integrals directly corresponds to the ratio of the enantiomers.
-
ee (%) = |(Integral_S - Integral_R) / (Integral_S + Integral_R)| x 100
-
Interaction Diagram for NMR with CSA
Caption: Formation of diastereomeric complexes with a CSA in NMR.
Expertise & Trustworthiness: NMR is a powerful tool because it is a primary ratio method that does not require a reference standard of the opposite enantiomer. However, achieving good signal separation can be challenging and may require screening different CSAs, solvents, and temperatures. The accuracy is highly dependent on the quality of the baseline and the precision of the integration. This method is often used for confirmation rather than high-throughput quantitative analysis.
Optical Polarimetry
This is the classical method for assessing enantiomeric purity, though it has significant limitations.
Principle of Operation: Chiral molecules rotate the plane of plane-polarized light.[19] Each enantiomer rotates light by an equal magnitude but in opposite directions (dextrorotatory '+' or levorotatory '-').[20] A polarimeter measures this angle of rotation.[21][22] The enantiomeric excess can be calculated by comparing the specific rotation of the sample to the known specific rotation of the pure enantiomer.
Experimental Protocol: Polarimetry
-
Sample Preparation: Prepare a solution of the analyte with a precisely known concentration (c) in a suitable solvent (e.g., methanol). A typical concentration is 1 g/100 mL.
-
Instrument Setup:
-
Light Source: Sodium D-line (589 nm).
-
Path Length (l): Use a cell with a known path length, typically 1 decimeter (dm).
-
Temperature (T): Maintain a constant temperature, usually 20 or 25 °C.
-
-
Measurement: Measure the observed angle of rotation (α_obs).
-
Calculation:
-
First, calculate the specific rotation of the sample: [α]_obs = α_obs / (c * l).
-
Then, calculate the optical purity (which is often assumed to be equivalent to ee):
-
Optical Purity (%) = ([α]_obs / [α]_max) x 100
-
Where [α]_max is the specific rotation of the pure (S)-enantiomer, which must be known from literature or a reference standard.
-
-
Expertise & Trustworthiness: Polarimetry is fast and non-destructive but is the least accurate of the methods discussed. Its accuracy is poor for samples with very high ee (>95%) because the difference in rotation becomes very small and difficult to measure precisely. The method is also highly sensitive to impurities, temperature fluctuations, and concentration errors. It is best used as a quick qualitative check rather than for precise quantitative determination.
Method Comparison Summary
| Feature | Chiral HPLC | Chiral SFC | NMR with CSA | Polarimetry |
| Principle | Chromatographic Separation | Chromatographic Separation | Diastereomeric Complexation | Optical Rotation |
| Accuracy | Very High | Very High | High | Low to Moderate |
| Precision | Very High | Very High | High | Low |
| Analysis Time | 5-20 min | 1-5 min | 10-30 min | < 1 min |
| Throughput | Moderate | High | Low | High |
| Solvent Usage | High (Organic) | Low (CO2 + Modifier) | Low (Deuterated) | Low |
| Destructive? | No | No | No | No |
| Key Advantage | Gold Standard, Reliable | Fast, "Green" | No separation needed | Very Fast |
| Key Limitation | Slower, High Solvent Use | Higher Initial Cost | Requires CSA screening | Inaccurate at high ee |
Conclusion and Recommendations
For the rigorous evaluation of the enantiomeric excess of (S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide , chromatographic methods are unequivocally superior.
-
For Quality Control and Final Product Release: Chiral HPLC remains the recommended method. Its proven robustness, high accuracy, and established validation protocols make it the most trustworthy option for regulatory submissions.[8]
-
For High-Throughput Screening (e.g., in process development or discovery): Chiral SFC is the ideal choice. Its significant speed advantage allows for the rapid analysis of numerous samples without compromising accuracy, making it highly cost-effective in the long run.[23]
-
For Structural Confirmation: NMR with a Chiral Solvating Agent serves as an excellent orthogonal method to confirm the results obtained from chromatography. It provides valuable structural information and operates on a completely different principle, adding a high degree of confidence to the analysis.
-
For Quick Identity Checks: Polarimetry can be used as a rapid, albeit imprecise, check to confirm that the sample is the correct enantiomer, provided a reference value is available. It should not be used for final quantitative ee determination.
By selecting the appropriate analytical tool based on the specific requirements of the task, researchers and drug development professionals can ensure the stereochemical integrity of their compounds, leading to safer and more effective pharmaceuticals.
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What is the principle of Polarimetry? How is it used?. (2016). Quora. Available at: [Link]
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Importance of Chiral Separation and Resolution in Drug Synthesis. (2025). Pure Synth. Available at: [Link]
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Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). Chromatography Online. Available at: [Link]
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Polarimeter Guide: Optical Activity & Applications. (2025). Torontech. Available at: [Link]
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Chiral separation of amides using supercritical fluid chromatography. (2013). PubMed. Available at: [Link]
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- 23. Efficient amidation of weak amines: synthesis, chiral separation by SFC, and antimicrobial activity of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl) carboxamide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Structure-Activity Relationship of N-(1-phenylethyl)acetamide Derivatives as Potential Anticonvulsant Agents
For researchers and drug development professionals, the quest for novel anticonvulsant agents with improved efficacy and safety profiles is a continuous endeavor. The N-(1-phenylethyl)acetamide scaffold has emerged as a promising starting point for the design of new central nervous system (CNS) active compounds. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of this class of molecules, grounded in experimental data and established scientific principles. We will explore the synthetic pathways, the impact of structural modifications on anticonvulsant activity, and the detailed protocols for their evaluation.
Introduction to N-(1-phenylethyl)acetamide Derivatives
N-(1-phenylethyl)acetamide is a chiral acetamide derivative featuring a phenyl ring attached to an ethylamine backbone, with the amine acylated by an acetyl group.[1] This core structure is of significant interest in medicinal chemistry due to its presence in various biologically active compounds and its utility as a chiral building block in asymmetric synthesis. Derivatives of this scaffold have been investigated for a range of pharmacological activities, with a notable potential as anticonvulsant agents.[2][3][4] Understanding the relationship between the chemical structure of these derivatives and their biological activity is paramount for the rational design of more potent and selective drug candidates.
This guide will dissect the N-(1-phenylethyl)acetamide molecule into three key regions for SAR analysis: the aromatic phenyl ring, the chiral ethyl linker, and the N-acetamide group. By examining the effects of various substitutions and modifications in these areas, we can delineate a clear path for optimizing the anticonvulsant properties of this promising compound class.
General Synthesis of N-(1-phenylethyl)acetamide Derivatives
The synthesis of N-(1-phenylethyl)acetamide derivatives is typically achieved through a straightforward and robust amidation reaction. The most common approach involves the acylation of a substituted 1-phenylethylamine with an appropriate acylating agent, such as acetyl chloride or acetic anhydride.[4] This reaction is generally performed in an aprotic solvent and in the presence of a base to neutralize the acidic byproduct.
The choice of a base, such as triethylamine or pyridine, is critical to drive the reaction to completion by scavenging the generated acid (e.g., HCl). Anhydrous conditions are preferred to prevent hydrolysis of the acylating agent. The reaction is often cooled initially to control the exothermic nature of the acylation.
Experimental Protocol: Synthesis of N-(1-phenylethyl)acetamide
This protocol describes a general procedure for the synthesis of the parent compound, which can be adapted for various substituted analogs by selecting the appropriate starting materials.
Materials:
-
(R/S)-1-phenylethylamine
-
Acetyl chloride
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure:
-
To a solution of 1-phenylethylamine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere, add triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography to yield the desired N-(1-phenylethyl)acetamide.
Synthetic Workflow Diagram
Caption: General workflow for the synthesis of N-(1-phenylethyl)acetamide derivatives.
Structure-Activity Relationship (SAR) Analysis
The Aromatic Phenyl Ring
Substituents on the phenyl ring play a crucial role in modulating anticonvulsant activity.
-
Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, such as nitro or halo substituents, on the phenyl ring has been shown to enhance anticonvulsant activity in related series. For instance, in a series of N-phenylphthalimides, a 4-nitro substitution was more potent than an unsubstituted ring.[5]
-
Positional Isomerism: The position of the substituent is critical. In many classes of anticonvulsants, substitution at the para- and meta-positions of the phenyl ring is often optimal for activity.
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by phenyl ring substituents, is a key determinant of its ability to cross the blood-brain barrier and reach its CNS target. A balance must be struck; while increased lipophilicity can enhance CNS penetration, excessive lipophilicity can lead to poor solubility and metabolic instability.
The Chiral Ethyl Linker and Stereochemistry
The stereochemistry at the benzylic carbon of the 1-phenylethyl group can significantly impact biological activity. For many neurologically active compounds, one enantiomer is often more potent or has a different pharmacological profile than the other. While specific data for the anticonvulsant activity of individual enantiomers of N-(1-phenylethyl)acetamide derivatives is sparse, it is a critical parameter to consider in drug design.
The N-Acetamide Group
The N-acetamide moiety is a key pharmacophoric element.
-
Amide Bond: The amide bond itself is crucial for activity, likely participating in hydrogen bonding interactions with the biological target.
-
N-Substitution: While the core topic is N-(1-phenylethyl)acetamides, it's informative to note that in broader acetamide series, modifications at this position drastically alter activity. For example, replacing the 1-phenylethyl group with other aryl or alkyl groups would be expected to significantly change the SAR profile.
-
α-Substitution: In related α-substituted acetamido-N-benzylacetamides, the nature of the α-substituent has a profound effect on anticonvulsant activity.[2] This suggests that modifications to the acetyl group of our core scaffold could be a fruitful area for optimization.
Comparative Data of Related Acetamide Derivatives
The following table presents anticonvulsant activity data (ED₅₀ in the MES test) for a selection of acetamide derivatives to illustrate the SAR principles discussed.
| Compound ID | Structure | ED₅₀ (mg/kg, MES test) | Reference |
| A | N-(2,6-dimethylphenyl)phthalimide | 25.2 (rat, oral) | [5] |
| B | N-(2-methylphenyl)phthalimide | 47.61 (µmol/kg, mouse, i.p.) | [5] |
| C | α-acetamido-N-benzyl-α-(furan-2-yl)acetamide | Rivals Phenytoin | [2] |
| D | 5j (a spirohydantoin derivative) | 9.2 (mouse, i.p.) | [8] |
This table is illustrative and includes data from related but structurally distinct acetamide series to highlight SAR trends in the absence of a complete dataset for the target compound class.
SAR Summary Diagram
Caption: Key regions of the N-(1-phenylethyl)acetamide scaffold influencing anticonvulsant activity.
Biological Evaluation: The Maximal Electroshock (MES) Seizure Test
The MES test is a widely used preclinical screen for identifying compounds with activity against generalized tonic-clonic seizures.[9] The test involves applying a brief electrical stimulus to an animal (typically a mouse or rat) to induce a maximal seizure, characterized by a tonic hindlimb extension. The ability of a test compound to prevent this tonic extension is a measure of its anticonvulsant efficacy.
Experimental Protocol: MES Test in Mice
Materials:
-
Electroconvulsive shock apparatus
-
Corneal electrodes
-
Male albino mice (20-25 g)
-
Test compounds and vehicle control
-
Standard anticonvulsant drug (e.g., Phenytoin) as a positive control
-
0.9% Saline solution
-
Topical anesthetic for corneal application
Step-by-Step Procedure:
-
Animal Acclimation and Dosing: Acclimate mice to the laboratory environment. Administer the test compound, vehicle, or positive control intraperitoneally (i.p.) or orally (p.o.). The time between dosing and testing should correspond to the time of peak effect of the drug, determined in preliminary studies.
-
Electrode Application: Apply a drop of topical anesthetic/saline solution to the eyes of the mouse to ensure good electrical contact and reduce trauma.
-
Stimulation: Place the corneal electrodes on the corneas of the mouse. Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).[10]
-
Observation: Immediately after stimulation, observe the mouse for the presence or absence of tonic hindlimb extension. The seizure typically progresses from tonic flexion to tonic extension of the hindlimbs.
-
Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase. An animal is considered protected if it does not exhibit this response.
-
Data Analysis: The percentage of animals protected at each dose is recorded. The ED₅₀, the dose that protects 50% of the animals, is then calculated using statistical methods such as probit analysis.[11]
Biological Evaluation Workflow Diagram
Caption: Workflow for evaluating anticonvulsant activity using the MES test in mice.
Conclusion and Future Directions
The N-(1-phenylethyl)acetamide scaffold represents a viable starting point for the development of novel anticonvulsant agents. This guide has synthesized the available data on related compounds to propose a clear SAR model. Key takeaways include the likely importance of electron-withdrawing substituents on the phenyl ring, the critical role of stereochemistry at the benzylic carbon, and the essential nature of the N-acetamide group for biological activity.
Future research should focus on the systematic synthesis and evaluation of a library of N-(1-phenylethyl)acetamide derivatives to generate a comprehensive, quantitative SAR dataset. This would involve varying substituents on the phenyl ring, preparing and testing individual enantiomers, and exploring modifications of the acetamide group. Such studies, guided by the principles outlined in this guide, will be instrumental in optimizing this scaffold to produce new, potent, and safe anticonvulsant therapies.
References
-
Taylor & Francis. (n.d.). ED50 – Knowledge and References. Retrieved from [Link]
- Bailleux, V., Vallee, L., Nuyts, J. P., & Vamecq, J. (1994). Synthesis and Anticonvulsant Activity of Some N-phenylphthalimides. Chemical & Pharmaceutical Bulletin, 42(9), 1817-1821.
- Dutkiewicz, Z., et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Molecules, 26(11), 3354.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 222023, N-(1-phenylethyl)acetamide. Retrieved from [Link]
- Bialer, M., & Yagen, B. (2004). Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels. Epilepsy & Behavior, 5(6), 846-853.
-
Dr. A. S. V. (2022, September 3). Anti-convulsant Activity using Maximum Electroshock Induced Convulsant [Video]. YouTube. [Link]
- Wilcox, K. S., et al. (2018). A companion to the preclinical common data elements for pharmacologic studies in animal models of seizures and epilepsy. A Report of the TASK3 Pharmacology Working Group of the ILAE/AES Joint Translational Task Force. Epilepsia, 59 Suppl 2, 45-64.
- Choi, D., et al. (1996). Synthesis and anticonvulsant activities of alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives. Journal of Medicinal Chemistry, 39(10), 1907-1916.
- Yurttaş, L., et al. (2014). Synthesis and anticonvulsant activity evaluation of n-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide novel 1-benzylsubstituted derivatives. ScienceRise: Pharmaceutical Science, 1(1), 4-10.
-
Bialer, M., et al. (2004). Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels. ResearchGate. Retrieved from [Link]
-
Dutkiewicz, Z., et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. MDPI. Retrieved from [Link]
- Clark, C. R., et al. (1992). Anticonvulsant efficacy/safety properties of 2-amino-N-(1,2-diphenylethyl)acetamide hydrochloride. Epilepsy Research, 12(3), 181-191.
- Kamiński, K., et al. (2015). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Pharmacological Reports, 67(4), 739-746.
- Ertan, R., et al. (1994). Synthesis of some N-arylazole acetamide derivatives and their anticonvulsant and antimicrobial activities. Archiv der Pharmazie, 327(10), 629-634.
- Choi, D., et al. (1996). Synthesis and Anticonvulsant Activities of .alpha.-Acetamido-N-benzylacetamide Derivatives Containing an Electron-Deficient .alpha.-Heteroaromatic Substituent. Journal of Medicinal Chemistry, 39(10), 1907-1916.
- Castel-Branco, M. M., et al. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Methods and Findings in Experimental and Clinical Pharmacology, 31(2), 101-110.
-
Castel-Branco, M. M., et al. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. ResearchGate. Retrieved from [Link]
- Jin, H., et al. (2011). Synthesis and anticonvulsant activity of N-3-arylamide substituted 5,5-cyclopropanespirohydantoin derivatives. European Journal of Medicinal Chemistry, 46(1), 229-234.
Sources
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- 3. Anticonvulsant efficacy/safety properties of 2-amino-N-(1,2-diphenylethyl)acetamide hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
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Validation of a Chiral HPLC Method for Enantiomeric Purity: A Comparative Technical Guide
Executive Summary: The Shift to Immobilized Selectors[1]
In the development of chiral drugs, the validation of enantiomeric purity is not merely a regulatory checkbox; it is a safety mandate rooted in historical tragedy (e.g., Thalidomide). For decades, Coated Polysaccharide Chiral Stationary Phases (CSPs) were the industry standard. However, the modern analytical landscape has shifted toward Immobilized Polysaccharide CSPs .
This guide compares these two technologies and provides a self-validating protocol for establishing an enantiomeric purity method compliant with ICH Q2(R1) and FDA guidelines.
Technology Comparison: Immobilized vs. Coated CSPs[2][3]
The primary limitation of traditional coated columns (e.g., Chiralcel OD, Chiralpak AD) is their fragility; strong solvents like dichloromethane (DCM) or tetrahydrofuran (THF) dissolve the polymer coating, destroying the column. Immobilized columns (e.g., Chiralpak IA, IB, IC) chemically bond the selector to the silica, allowing for "universal" solvent compatibility.
| Feature | Immobilized CSPs (Modern Standard) | Coated CSPs (Traditional Alternative) | Chiral Mobile Phase Additives (CMPA) |
| Solvent Compatibility | Universal: Alkanes, Alcohols, DCM, THF, MtBE, Ethyl Acetate. | Restricted: Alkanes and Alcohols only. Strict prohibition of "forbidden" solvents. | Variable: Dependent on additive solubility. |
| Selectivity Control | High: Solvent switching (e.g., changing from Heptane to DCM) radically alters peak spacing. | Moderate: Limited to modifying alcohol type/concentration. | Low: Difficult to predict; often trial-and-error. |
| Column Lifetime | Extended: Resistant to solvent shock and aggressive cleaning. | Moderate: High risk of accidental stripping. | Low: Additives often permanently alter achiral columns. |
| Resolution ( | Excellent for broad range of compound classes. | Excellent, but limited if standard solvents fail. | Poor for complex matrices. |
| Cost | High initial investment; lower long-term cost due to durability. | Moderate initial investment; higher replacement frequency. | Low initial cost; high hidden cost in method robustness. |
Method Development Strategy
Before validation can begin, a robust method must be established. The advantage of immobilized phases is the ability to use "Extended Range" solvents to manipulate selectivity (
The "Universal" Screening Workflow
Do not rely on luck. Use this systematic screening flow to guarantee separation.
Figure 1: Systematic screening workflow leveraging the solvent flexibility of immobilized phases.
Validation Protocol: Enantiomeric Purity
Objective: Validate a limit test or quantitative impurity test for the distomer (undesired enantiomer) in the presence of the eutomer (active drug). Standard: ICH Q2(R1) / Q2(R2).[2][3]
Specificity (The Critical Gatekeeper)
In chiral analysis, specificity is synonymous with Resolution (
-
Requirement:
(Baseline separation). -
Protocol: Inject the racemate and the individual enantiomers (if available) to confirm elution order.
-
Peak Purity: Use a Diode Array Detector (DAD) or Mass Spec (MS) to ensure no matrix impurities co-elute with the distomer.
Limit of Detection (LOD) & Quantitation (LOQ)
Since the distomer is treated as an impurity (often limited to 0.1% or 0.15%), sensitivity is paramount.
-
Visual Method: Prepare a series of dilutions of the distomer (0.02%, 0.05%, 0.1%).
-
Signal-to-Noise (S/N) Method:
-
LOD: Concentration where S/N
3:1. -
LOQ: Concentration where S/N
10:1.
-
-
Experimental Tip: If the distomer is not available as a pure standard, use the racemate and dilute to the theoretical concentration of the minor enantiomer.
Linearity
Linearity must be established for the minor enantiomer (impurity), not necessarily the major peak.
-
Range: From LOQ (e.g., 0.05%) to 120% of the specification limit (e.g., 0.15%
1.2 = 0.18%). -
Acceptance: Correlation coefficient (
) .[4]
Accuracy (Recovery)
-
Protocol: Spike the drug substance (eutomer) with known amounts of the distomer at three levels (e.g., LOQ, 100% of limit, 150% of limit).
-
Calculation:
-
Acceptance: 80–120% at LOQ levels; 90–110% at higher levels.
The Validation Decision Logic
Use this logic gate to determine if your method is ready for routine QC release.
Figure 2: Decision tree for evaluating chiral method validation success.
Experimental Data: Robustness of Immobilized Phases
The following table summarizes a robustness study performed on a proprietary API. The study compared a Coated Amylose column (Chiralpak AD-H equivalent) vs. an Immobilized Amylose column (Chiralpak IA).[5][6]
Scenario: The initial separation using Heptane/IPA (90:10) yielded poor resolution (
| Parameter | Coated CSP (AD-H) | Immobilized CSP (IA) | Outcome |
| Standard Phase | Heptane/IPA (90:10) | Heptane/IPA (90:10) | Both |
| Solvent Switch 1 | FORBIDDEN (Cannot use DCM) | Heptane/DCM/IPA (85:10:5) | |
| Solvent Switch 2 | FORBIDDEN (Cannot use THF) | Heptane/THF (90:10) | |
| Conclusion | Method Development Stalled. | Method Validated. | Immobilized phase allowed unique selectivity via DCM. |
Note: The ability to introduce Dichloromethane (DCM) induced a conformational change in the amylose polymer on the IA column, creating a separation pocket that did not exist in the standard alcohol phase.
References
-
International Conference on Harmonisation (ICH). (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
U.S. Food and Drug Administration (FDA). (1992).[7][8][9][10] FDA's Policy Statement for the Development of New Stereoisomeric Drugs.[8][10][11] [Link]
-
Chiral Technologies. (n.d.). Immobilized vs. Coated Polysaccharide Chiral Columns: Key Differences.[1] [Link]
-
Chromatography Online. (2008). System Suitability and Validation for Chiral Purity Assays of Drug Substances.[4][10][12][13] [Link]
Sources
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- 4. scispace.com [scispace.com]
- 5. Application and comparison of immobilized and coated amylose tris-(3,5-dimethylphenylcarbamate) chiral stationary phases for the enantioselective separation of beta-blockers enantiomers by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. FDA's policy statement for the development of new stereoisomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. hhs.gov [hhs.gov]
- 10. Development of New Stereoisomeric Drugs | FDA [fda.gov]
- 11. semanticscholar.org [semanticscholar.org]
- 12. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rjptonline.org [rjptonline.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
